(1,3-Dimethyl-1H-pyrazol-5-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-3-6(4-9)8(2)7-5/h3,9H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJDKMVLHCJODO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380017 | |
| Record name | (1,3-Dimethyl-1H-pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57012-20-1 | |
| Record name | (1,3-Dimethyl-1H-pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,3-dimethyl-1H-pyrazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's structure is a foundational pillar of chemical research. This in-depth technical guide focuses on the structure elucidation of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry. This document outlines the key analytical data and experimental protocols necessary for its unambiguous identification.
The structural confirmation of this compound, with the chemical formula C₆H₁₀N₂O and a molecular weight of 126.16 g/mol , relies on a combination of spectroscopic techniques and a logical synthetic approach.[1] While detailed experimental data for this specific molecule is not widely published, its structure can be confidently assigned based on the analysis of its precursors and the expected outcomes of established chemical transformations.
Predicted Physicochemical Properties
A summary of key identifiers and predicted properties for this compound is provided below.
| Property | Value |
| CAS Number | 57012-20-1 |
| Molecular Formula | C₆H₁₀N₂O |
| Molecular Weight | 126.16 g/mol |
| Purity | Typically ≥97% |
Synthetic Pathway and Structure Confirmation
The most logical synthetic route to this compound involves a two-step process, starting from commercially available reagents. This synthetic pathway provides a strong basis for the predicted structure of the final product.
Caption: Synthetic and analytical workflow for this compound.
Experimental Protocol: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
This procedure is based on established methods for pyrazole synthesis.
-
Preparation of the Intermediate: In a reaction vessel, ethanol, sodium ethoxide, and diethyl oxalate are combined. Acetone is then slowly added to the reaction mixture while maintaining a low temperature (below 15°C). The reaction is allowed to proceed for 24 hours to form the initial intermediate.
-
Cyclization: The intermediate from the first step is mixed with dimethylformamide (DMF) and cooled. Methylhydrazine is then slowly introduced, again keeping the temperature below 15°C. Following the addition, the mixture is heated to 40-50°C for approximately 6 hours.
-
Isolation and Purification: The reaction mixture is concentrated under reduced pressure. The resulting crude product, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, is then purified by vacuum distillation.
Experimental Protocol: Reduction to this compound
The final step is the reduction of the ester to the primary alcohol.
-
Reaction Setup: A solution of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in an anhydrous ether solvent, such as tetrahydrofuran (THF), is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: The flask is cooled in an ice bath, and a solution of a strong reducing agent, typically lithium aluminum hydride (LiAlH₄) in THF, is added dropwise with stirring. The reaction is highly exothermic and must be controlled.
-
Quenching and Workup: After the reaction is complete (monitored by thin-layer chromatography), the excess LiAlH₄ is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water.
-
Isolation and Purification: The resulting solid is filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by chromatography or distillation.
Spectroscopic Data for Structure Elucidation
The definitive structure of this compound is determined through the analysis of its spectroscopic data. Below are the expected characteristic signals for each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.2 | Singlet | 3H | C3-CH₃ |
| ~3.7 | Singlet | 3H | N1-CH₃ |
| ~4.6 | Singlet | 2H | -CH₂OH |
| ~6.0 | Singlet | 1H | C4-H |
| Variable | Broad Singlet | 1H | -OH |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number and types of carbon atoms present.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~11 | C3-CH₃ |
| ~36 | N1-CH₃ |
| ~57 | -CH₂OH |
| ~105 | C4 |
| ~140 | C5 |
| ~150 | C3 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Predicted Frequency (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch (alcohol) |
| 3000-2850 | C-H stretch (alkane) |
| ~1600 | C=N stretch (pyrazole ring) |
| ~1500 | C=C stretch (pyrazole ring) |
| ~1050 | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Assignment |
| 126 | [M]⁺ (Molecular Ion) |
| 111 | [M - CH₃]⁺ |
| 95 | [M - CH₂OH]⁺ |
Logical Framework for Structure Determination
The following diagram illustrates the logical process of confirming the structure of this compound based on the experimental data.
Caption: Logical flow for the structural elucidation of the target compound.
By combining a well-defined synthetic route with comprehensive spectroscopic analysis, the structure of this compound can be elucidated with a high degree of confidence. This guide provides the necessary framework for researchers to synthesize, characterize, and ultimately utilize this compound in their research and development endeavors.
References
Physicochemical properties of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol
An In-depth Technical Guide to the Physicochemical Properties of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound (CAS No: 57012-20-1). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Structure
This compound is a heterocyclic alcohol containing a pyrazole ring, which is a common scaffold in medicinal chemistry.
-
IUPAC Name: this compound
-
Canonical SMILES: CN1N=C(C)C=C1CO[2]
-
InChI Key: GUJDKMVLHCJODO-UHFFFAOYSA-N[1]
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound. These properties are crucial for understanding its behavior in various chemical and biological systems.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Weight | 126.16 g/mol | [2][3] |
| Exact Mass | 126.079315 amu | [1] |
| Appearance | Light yellow to yellow solid | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Boiling Point | 248.6 ± 25.0 °C at 760 mmHg117-118 °C at 0.8 mmHg | [1][3] |
| Flash Point | 104.1 ± 23.2 °C | [1] |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [1] |
| Refractive Index | 1.543 | [1] |
Table 2: Chemical and Computational Properties
| Property | Value | Source(s) |
| pKa (Predicted) | 14.37 ± 0.10 | [3] |
| LogP | -0.56 / 0.22 | [1][2] |
| Topological Polar Surface Area (TPSA) | 38.05 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 1 | [2] |
Experimental Protocols
General Synthesis Protocol: Reduction of a Precursor Ester
This protocol outlines a plausible method for synthesizing this compound via the reduction of its corresponding ethyl ester, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. This method is analogous to the synthesis of similar pyrazole methanols.[4]
Materials:
-
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF) or ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend the reducing agent (e.g., LiAlH₄) in anhydrous THF.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Ester: Dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in anhydrous THF and add it dropwise to the cooled suspension of the reducing agent via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, while maintaining cooling.
-
Workup: Filter the resulting solid and wash it with THF. Combine the organic filtrates and dry them over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.
Caption: Generalized workflow for the synthesis of the target compound.
Characterization Protocol
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of protons and their chemical environments. Expected signals would include singlets for the two methyl groups, a singlet for the pyrazole ring proton, a signal for the methylene (CH₂) protons, and a broad singlet for the hydroxyl (OH) proton.
-
¹³C NMR: To identify the number of unique carbon atoms in the molecule.
2. Infrared (IR) Spectroscopy:
-
To identify characteristic functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. C-H, C=N, and C-N stretching vibrations would also be expected.
3. Mass Spectrometry (MS):
-
To determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ should correspond to the calculated molecular weight (126.16 g/mol ).
Caption: Logical workflow for the characterization of the final product.
Safety and Handling
-
This compound is classified as an irritant.[3] It may cause irritation to the eyes, respiratory system, and skin.[1]
-
Harmful if swallowed.[3]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Avoid breathing dust, vapor, mist, or gas.[1]
-
Storage: Store in a cool, dry place in a tightly sealed container.[1][3]
-
Incompatibilities: Avoid contact with strong oxidizing agents and acids.[1]
References
Synthesis of 1,3-Dimethyl-5-(hydroxymethyl)pyrazole: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable and efficient synthesis pathway for 1,3-Dimethyl-5-(hydroxymethyl)pyrazole, a valuable building block in medicinal chemistry and drug development. The described methodology is a two-step process commencing with the synthesis of an ester precursor, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, followed by its reduction to the target primary alcohol. This guide offers detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow to aid in its practical implementation.
Synthesis Pathway Overview
The synthesis of 1,3-Dimethyl-5-(hydroxymethyl)pyrazole is achieved through a two-step reaction sequence. The initial step involves the formation of the pyrazole ring system via a condensation reaction to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. The subsequent step is the reduction of the ester functional group to a hydroxymethyl group using a suitable reducing agent.
Caption: Overall synthesis pathway for 1,3-Dimethyl-5-(hydroxymethyl)pyrazole.
Experimental Protocols
Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
This procedure is adapted from patent CN112279812A and involves a one-pot reaction to form the pyrazole ester.[1]
Materials:
-
Ethanol
-
Sodium ethoxide
-
Diethyl oxalate
-
Acetone
-
Dimethylformamide (DMF)
-
40% Methylhydrazine solution
Procedure:
-
Formation of the Intermediate:
-
In a reaction vessel, sequentially add ethanol, sodium ethoxide, and diethyl oxalate.
-
Cool the reaction mixture to between 5-15 °C.
-
Slowly add acetone dropwise to the reaction mixture, ensuring the internal temperature is maintained at or below 15 °C.
-
After the addition is complete, maintain the temperature and stir for 24 hours.
-
-
Pyrazole Ring Formation:
-
In a separate reaction vessel, add DMF and the intermediate from the previous step.
-
Cool the mixture to 5-15 °C.
-
Slowly add a 40% methylhydrazine solution dropwise, maintaining the internal temperature at or below 15 °C.
-
After the addition, heat the reaction mixture to 40-50 °C and maintain this temperature for 6-8 hours.
-
-
Work-up and Purification:
-
Concentrate the reaction solution under reduced pressure at 70-90 °C to obtain the crude product.
-
The crude product can be further purified by vacuum distillation to yield pure ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
-
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Reaction Time (Intermediate) | 24 hours | [1] |
| Reaction Temperature (Intermediate) | ≤ 15 °C | [1] |
| Reaction Time (Pyrazole Formation) | 6-8 hours | [1] |
| Reaction Temperature (Pyrazole Formation) | 40-50 °C | [1] |
Step 2: Reduction of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
This is a general procedure for the reduction of an ester to a primary alcohol using Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent.[2][3][4][5] An alternative, milder reducing agent that has been used for a similar pyrazole system is Lithium Borohydride (LiBH₄).[6]
Materials:
-
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether or THF.
-
-
Reduction:
-
Dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Slowly add the ester solution to the LiAlH₄ suspension with stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
-
Quenching and Work-up:
-
Cool the reaction mixture in an ice bath.
-
Carefully and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic and gas-evolving step and must be done with extreme caution.
-
Sequentially add 15% aqueous sodium hydroxide solution and then more water.
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture through a pad of Celite or anhydrous sodium sulfate.
-
Wash the filter cake with additional diethyl ether or THF.
-
-
Purification:
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 1,3-Dimethyl-5-(hydroxymethyl)pyrazole.
-
The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Quantitative Data for Step 2 (Estimated):
| Parameter | Value (Typical) |
| Reaction Time | 1-4 hours |
| Reaction Temperature | 0 °C to reflux |
| Yield | > 80% (expected) |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Detailed experimental workflow for the two-step synthesis.
Safety Considerations
-
Sodium ethoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE).
-
Methylhydrazine is toxic and a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood.
-
Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, flammable solid that reacts violently with water and protic solvents. It should be handled under an inert atmosphere, and appropriate quenching procedures must be followed. All glassware must be thoroughly dried before use.
-
Diethyl ether and THF are highly flammable solvents. Ensure all operations are performed away from ignition sources.
This guide provides a robust framework for the synthesis of 1,3-Dimethyl-5-(hydroxymethyl)pyrazole. Researchers are encouraged to adapt and optimize the described procedures based on their specific laboratory conditions and available resources, while always prioritizing safety.
References
- 1. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 2. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 3. adichemistry.com [adichemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 6. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
Biological Activity Screening of Dimethyl-Pyrazol-Methanol Derivatives: A Technical Guide
Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities.[1] This guide focuses on dimethyl-pyrazol-methanol derivatives, a subset with significant therapeutic potential. We provide an in-depth overview of the screening protocols for their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering structured data presentation, detailed experimental methodologies, and clear visualizations of key pathways and workflows to facilitate further investigation and drug discovery.
Anticancer Activity Screening
Dimethyl-pyrazole derivatives have emerged as a promising class of compounds with potent anticancer activities.[1] Their mechanisms of action are diverse, often targeting critical cellular processes like cell cycle progression and survival. Some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs) or disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death).[1][2]
Data Presentation: Cytotoxic Activity
The cytotoxic effects of pyrazole derivatives are typically quantified using the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cancer cell growth.
Table 1: Cytotoxic Activity (IC₅₀ in µM) of Selected Pyrazole Derivatives against Human Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT116 (Colon) | Reference |
|---|---|---|---|---|---|
| Pyrazole Derivative A | 5.21 | - | - | - | [2] |
| Pyrazole Derivative B | 0.25 | - | - | - | [2] |
| Pyrazole Derivative C | 8.03 | - | 13.14 | - | [3] |
| Pyrazole Derivative D | < 23.7 | < 23.7 | < 23.7 | < 23.7 | [2] |
| Doxorubicin (Control) | 0.95 | - | - | 24.7 - 64.8 |[2] |
Note: The compounds listed are representative pyrazole derivatives to illustrate data presentation; specific dimethyl-pyrazol-methanol data may vary.
Experimental Protocol: MTT Cell Viability Assay
This protocol assesses the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[4] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[5] The intensity of the color, measured spectrophotometrically, is proportional to the number of living cells.[4][5]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[6][7]
-
Harvest cells and adjust the concentration to an optimal seeding density (e.g., 5,000 to 10,000 cells/well).[8]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4]
-
-
Compound Treatment:
-
Prepare a stock solution of the dimethyl-pyrazol-methanol derivative in DMSO.
-
Create a series of dilutions of the test compound in the culture medium.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).[4]
-
Incubate the plate for a specified period, typically 48 or 72 hours.[9]
-
-
MTT Assay and Absorbance Measurement:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[5][10]
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[4]
-
Carefully remove the medium containing MTT.[4]
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[4][8]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[4][5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value using appropriate software.
-
Mandatory Visualizations
Antimicrobial Activity Screening
The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents.[1] Pyrazole derivatives have shown promising activity against a wide spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungi.[11][12][13]
Data Presentation: Antimicrobial Potency
The effectiveness of an antimicrobial agent is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.[14]
Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of Selected Pyrazole Derivatives
| Compound | S. aureus (G+) | E. coli (G-) | P. aeruginosa (G-) | C. albicans (Fungus) | Reference |
|---|---|---|---|---|---|
| Pyrazole Derivative E | 1.25 | >100 | >100 | - | [15] |
| Pyrazole Derivative F | <0.25 | 0.25 | - | - | [16] |
| Pyrazole Derivative G | - | - | Moderate | - | [17] |
| Pyrazole Derivative H | 0.25 | - | - | - | [18] |
| Ciprofloxacin (Control) | - | <1 | - | - | [16] |
| Gatifloxacin (Control) | 1 | - | - | - |[18] |
Note: The compounds listed are representative pyrazole derivatives to illustrate data presentation. G+ denotes Gram-positive, G- denotes Gram-negative.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the MIC of a compound against various microorganisms in a liquid medium.[19][20]
-
Preparation of Inoculum:
-
From a fresh culture plate, select several isolated colonies of the test microorganism.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the test compound stock solution (in a suitable solvent like DMSO) to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared microbial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).[14]
-
Cover the plate and incubate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[14]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (microbial growth).
-
The MIC is the lowest concentration of the compound in which no visible growth is observed.[14]
-
Mandatory Visualization
Anti-inflammatory Activity Screening
Chronic inflammation is a key driver of many diseases.[1] Pyrazole derivatives, including the well-known drug Celecoxib, are recognized for their potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, especially the inducible COX-2 isoform.[16][21]
Data Presentation: COX Enzyme Inhibition
The anti-inflammatory potential is often assessed by measuring the compound's ability to inhibit COX-1 and COX-2 enzymes. A higher selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) indicates a preference for inhibiting COX-2, which is associated with a better gastrointestinal safety profile.
Table 3: In Vitro COX-1/COX-2 Inhibitory Activity (IC₅₀ in nM) of Selected Pyrazole Derivatives
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Pyrazole Derivative I | >1000 | 19.87 | >50.3 | [22] |
| Pyrazole Derivative J | 876 | 39.43 | 22.21 | [22] |
| Pyrazole Derivative K | 879 | 61.24 | 14.35 | [22] |
| Celecoxib (Control) | 1360 | 30.40 | 44.73 |[22] |
Note: The compounds listed are representative pyrazole derivatives to illustrate data presentation.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[10][23]
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in an appropriate medium.
-
Seed the cells (e.g., 5 x 10⁴ cells/well) into a 96-well plate and incubate for 24 hours to allow for adherence.[10]
-
-
Compound Treatment and Stimulation:
-
Nitrite Measurement (Griess Assay):
-
Nitric oxide production is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant.
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate for 10-15 minutes at room temperature.[10]
-
-
Absorbance Reading and Analysis:
-
Measure the absorbance at 540-550 nm.[10]
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 3. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay [protocols.io]
- 9. texaschildrens.org [texaschildrens.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. woah.org [woah.org]
- 20. mdpi.com [mdpi.com]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journalajrb.com [journalajrb.com]
Technical Guide: Spectroscopic and Synthetic Overview of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This guide details its physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and an analysis of its expected spectroscopic characteristics.
Physicochemical Properties
This compound is a pyrazole derivative with the molecular formula C₆H₁₀N₂O. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀N₂O | [1] |
| Molecular Weight | 126.16 g/mol | [1] |
| CAS Number | 57012-20-1 | |
| Boiling Point | 248.6 ± 25.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 104.1 ± 23.2 °C | [1] |
| LogP | -0.56 | [1] |
Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process, commencing with the synthesis of the ester precursor, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, followed by its reduction to the target primary alcohol.
Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
This procedure is adapted from a patented method. The reaction involves the condensation of an enolate with diethyl oxalate followed by cyclization with methylhydrazine.
Materials:
-
Ethanol
-
Sodium ethoxide
-
Diethyl oxalate
-
Acetone
-
N,N-Dimethylformamide (DMF)
-
40% Methylhydrazine solution
-
Ice water
-
Acetic acid
Procedure:
-
In a suitable reaction vessel, charge ethanol, sodium ethoxide, and diethyl oxalate.
-
Cool the reaction mixture to below 15°C.
-
Slowly add acetone dropwise to the reaction mixture, ensuring the internal temperature is maintained below 15°C.
-
Allow the reaction to proceed with stirring for 24 hours at this temperature to form the intermediate.
-
In a separate vessel, charge DMF and the prepared intermediate.
-
Cool this mixture to 5-15°C.
-
Slowly add a 40% solution of methylhydrazine dropwise, maintaining the internal temperature below 15°C.
-
After the addition is complete, warm the reaction mixture to 40-50°C and maintain it for 6 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
-
The crude product can be purified by vacuum distillation.
Step 2: Reduction of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate to this compound
This is a standard reduction of an ester to a primary alcohol using lithium aluminum hydride (LiAlH₄).[2][3]
Materials:
-
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Ethyl acetate
-
Water
-
Dilute sulfuric acid or hydrochloric acid
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether or THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Dissolve the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate from Step 1 in anhydrous diethyl ether or THF.
-
Slowly add the ester solution to the LiAlH₄ suspension with stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water, and then a dilute acid solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation or column chromatography.
Spectroscopic Data
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound would be expected to show the following signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.2 | s | 3H | C3-CH₃ |
| ~3.7 | s | 3H | N1-CH₃ |
| ~4.6 | s | 2H | -CH₂OH |
| ~5.9 | s | 1H | C4-H |
| Variable | br s | 1H | -OH |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum would likely display the following resonances:
| Chemical Shift (ppm) | Assignment |
| ~11 | C3-CH₃ |
| ~35 | N1-CH₃ |
| ~55 | -CH₂OH |
| ~105 | C4 |
| ~140 | C5 |
| ~150 | C3 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 2960-2850 | Medium | C-H stretch (aliphatic) |
| ~1600 | Medium | C=N stretch (pyrazole ring) |
| ~1500 | Medium | C=C stretch (pyrazole ring) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry
The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern would likely involve the loss of a hydroxyl radical (·OH) to give a fragment at m/z = 109, and the loss of the hydroxymethyl group (·CH₂OH) to give a fragment at m/z = 95.
Experimental Workflow Visualization
The following diagram illustrates the proposed synthetic and characterization workflow for this compound.
Caption: Synthetic and characterization workflow for this compound.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound (1,3-Dimethyl-1H-pyrazol-5-yl)methanol. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a comprehensive characterization based on the analysis of its close structural isomer, (3,5-Dimethyl-1H-pyrazol-1-yl)methanol, and established principles of NMR spectroscopy. This information is intended to serve as a valuable reference for the identification and structural elucidation of this and related pyrazole derivatives in research and development settings.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are derived from the known experimental data of the structural isomer (3,5-Dimethyl-1H-pyrazol-1-yl)methanol and typical chemical shift ranges for similar functional groups.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.90 | s | 1H | H4 |
| ~4.50 | s | 2H | -CH₂OH |
| ~3.70 | s | 3H | N-CH₃ (at N1) |
| ~2.20 | s | 3H | C-CH₃ (at C3) |
| ~3.50 (broad) | s | 1H | -OH |
Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent, concentration, and temperature.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C3 |
| ~139 | C5 |
| ~105 | C4 |
| ~55 | -CH₂OH |
| ~35 | N-CH₃ (at N1) |
| ~12 | C-CH₃ (at C3) |
Experimental Protocols
The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for pyrazole derivatives like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.
-
Solvent Selection: Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. For compounds with limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent. Commercially available deuterated solvents often contain TMS.
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. The final solution height in the tube should be approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform manual or automatic shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually sufficient.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets for each carbon.
-
Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is recommended, especially to observe quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., hundreds to thousands) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integration (for ¹H NMR): Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons giving rise to each signal.
-
Peak Picking: Identify and label the chemical shift of each peak in both the ¹H and ¹³C spectra.
Visualizations
Chemical Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the standard atom numbering used for NMR signal assignment.
Caption: Chemical structure of this compound.
NMR Spectroscopy Workflow
This diagram outlines the general workflow for obtaining and analyzing NMR spectra.
Caption: General workflow of an NMR experiment.
An In-depth Technical Guide to the Mass Spectrometry Analysis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines predicted mass spectral data, detailed experimental protocols for its analysis, and a theoretical fragmentation pathway.
Predicted Mass Spectral Data
Table 1: Predicted Mass-to-Charge Ratios for this compound Adducts
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 127.0866 |
| [M+Na]⁺ | 149.0685 |
| [M+K]⁺ | 165.0424 |
| [M-H]⁻ | 125.0720 |
M represents the parent molecule, this compound, with a molecular formula of C₆H₁₀N₂O and a monoisotopic mass of 126.0793 Da.
Experimental Protocols
The following protocols describe standard methodologies for the mass spectrometry analysis of small organic molecules like this compound, adaptable for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) systems.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Serially dilute the stock solution to prepare working solutions in the desired concentration range (e.g., 1 µg/mL to 100 µg/mL) for calibration and analysis.
-
Matrix Spike (if applicable): For analysis in complex matrices (e.g., plasma, tissue homogenates), spike the matrix with a known concentration of the analyte to assess matrix effects and recovery.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 50-70°C, hold for 1-2 minutes.
-
Ramp: Increase temperature at a rate of 10-20°C/min to a final temperature of 250-280°C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is ideal for less volatile or thermally labile compounds and is often preferred for its versatility.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
Start with a low percentage of mobile phase B (e.g., 5%).
-
Increase the percentage of B to 95% over several minutes to elute the analyte.
-
Hold at 95% B for a short period to wash the column.
-
Return to initial conditions and equilibrate the column.
-
-
Flow Rate: 0.2-0.5 mL/min.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Mass Analyzer: Quadrupole, Ion Trap, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150°C.
-
Desolvation Gas Flow and Temperature: Optimized for the specific instrument.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the mass spectrometry analysis of this compound.
Theoretical Fragmentation Pathway
The fragmentation of this compound under electron ionization is expected to proceed through several characteristic pathways, including the loss of a hydroxyl radical, water, or cleavage of the pyrazole ring. The following diagram illustrates a plausible fragmentation pathway.
This technical guide serves as a foundational resource for the mass spectrometric analysis of this compound. The provided protocols and theoretical data will aid researchers in developing and validating analytical methods for the detection and quantification of this compound in various applications.
Potential therapeutic targets of pyrazole-based compounds
An In-depth Technical Guide to the Therapeutic Targets of Pyrazole-Based Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings and its capacity to serve as both a hydrogen bond donor and acceptor, have made it a cornerstone in the design of novel therapeutic agents.[3] Pyrazole-containing compounds exhibit a vast spectrum of biological activities, leading to their development as treatments for a wide range of diseases, including cancer, inflammation, infectious diseases, and cardiovascular conditions.[4][5] Marketed drugs such as Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), and several kinase inhibitors like Crizotinib and Ruxolitinib underscore the clinical success of this versatile scaffold.[1][3] This guide provides a detailed overview of the key therapeutic targets of pyrazole-based compounds, summarizing quantitative data, outlining experimental protocols, and visualizing critical biological pathways.
Oncology: Targeting Dysregulated Cell Signaling
A significant number of pyrazole derivatives have been developed as anticancer agents, primarily by targeting protein kinases that are crucial for tumor growth, proliferation, and survival.[6][7][8]
Kinase Inhibitors
Kinases are pivotal regulators of cellular functions, and their dysregulation is a hallmark of many cancers.[6] The pyrazole scaffold is a key component in numerous kinase inhibitors.[9]
1.1.1. Janus Kinases (JAKs)
The JAK-STAT pathway is a critical signaling cascade for cytokines and growth factors involved in cell proliferation and immune response. Pyrazole-based compounds like Ruxolitinib are potent JAK inhibitors used in the treatment of myelofibrosis and other cancers.[1] Golidocitinib is another pyrazole-containing compound that is a highly potent and specific inhibitor of JAK1.[9]
1.1.2. Cyclin-Dependent Kinases (CDKs)
CDKs are essential for regulating the cell cycle, and their overactivity is common in cancer.[10] Pyrazole-based compounds can inhibit CDKs, leading to cell cycle arrest and apoptosis. For instance, the pyrazole compound AT7519 is a potent inhibitor of multiple CDKs.[10]
1.1.3. Other Kinase Targets
-
Bcr-Abl: Pyrazole derivatives have been developed as inhibitors of the Bcr-Abl kinase, a key target in chronic myeloid leukemia (CML).[6]
-
Aurora Kinases: These are involved in mitotic progression, and pyrazole-based inhibitors can disrupt cell division in cancer cells.[6][9]
-
EGFR & VEGFR: Pyrazole compounds have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor growth and angiogenesis.[2][11]
Poly (ADP-ribose) Polymerase (PARP) Inhibitors
PARP enzymes are crucial for DNA repair. Inhibiting PARP in cancers with existing DNA repair defects (like those with BRCA mutations) can lead to synthetic lethality and cell death. Niraparib, a pyrazole-containing drug, is a potent inhibitor of PARP-1 and PARP-2.[1][3]
Quantitative Data: Anticancer Activity
The following table summarizes the inhibitory activities of representative pyrazole-based compounds against various cancer-related targets and cell lines.
| Compound ID/Name | Target Kinase(s) | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Ruxolitinib | JAK1, JAK2 | - | Kinase Assay | 0.003 (JAK1), 0.003 (JAK2) | [1] |
| Golidocitinib | JAK1 | T lymphoma cells | In vitro | Potent, nanomolar range | [9] |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | HCT116 (Colon) | Proliferation | 0.00004 - 0.00094 | [10] |
| Compound 10 | Bcr-Abl | K562 (Leukemia) | Proliferation | 0.27 | [6] |
| Compound 6 | Aurora A | HCT116 (Colon) | Proliferation | 0.39 | [6] |
| Compound 49 | EGFR, HER-2 | - | Kinase Assay | 0.26 (EGFR), 0.20 (HER-2) | [2][12] |
| Compound 25 | VEGFR-2 | - | Antiangiogenic | 3.17 - 6.77 | [11] |
| Niraparib | PARP-1, PARP-2 | - | Enzyme Activity | Potent Inhibition | [1][3] |
Anti-Inflammatory Agents: Targeting Cyclooxygenases (COX)
Pyrazole derivatives are well-established as non-steroidal anti-inflammatory drugs (NSAIDs).[4] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[13]
The enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced at sites of inflammation.[13] Many pyrazole-based drugs, such as Celecoxib, are selective inhibitors of COX-2, which is thought to reduce gastrointestinal side effects associated with non-selective NSAIDs.[13][14]
Quantitative Data: Anti-inflammatory Activity
The table below presents the COX-1 and COX-2 inhibitory activities for selected pyrazole derivatives.
| Compound Class | Target | IC50 (nM) | Ulcer Index | Reference |
| Pyrazole derivatives with SOMe group | COX-1 | >100 | 2.64–3.87 | [15] |
| Pyrazole derivatives with SOMe group | COX-2 | 39.14 | 2.64–3.87 | [16] |
| Celecoxib (Reference) | COX-2 | - | 2.99 | [15] |
| Ibuprofen (Reference) | COX-1/COX-2 | - | 20.25 | [15] |
Antimicrobial Agents: Targeting Bacterial Viability
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including effectiveness against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][17]
The proposed mechanisms of action include the disruption of the bacterial cell wall and the inhibition of essential cellular processes.[17]
Quantitative Data: Antimicrobial Activity
The following table lists the Minimum Inhibitory Concentration (MIC) values for representative pyrazole compounds against various bacterial strains.
| Compound Class/ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Naphthyl-substituted pyrazole-hydrazones (e.g., 6) | Gram-positive strains | 0.78–1.56 | [17] |
| Naphthyl-substituted pyrazole-hydrazones (e.g., 6) | A. baumannii | 0.78–1.56 | [17] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles (12) | S. aureus strains | 1–8 | [17] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles (12) | E. coli 1924 strain | 1 | [17] |
| Thiazolo-pyrazole derivatives (e.g., 17) | MRSA | as low as 4 | [17] |
| Imidazo-pyridine substituted pyrazoles (18) | Gram-negative strains | <1 | [17] |
Experimental Protocols
Evaluating the therapeutic potential of pyrazole-based compounds involves a series of standardized in vitro and in vivo assays.
General Experimental Workflow
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[18]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).[18]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Western Blotting for Target Phosphorylation
This technique is used to detect the inhibition of a specific kinase signaling pathway.
-
Cell Treatment: Treat cells with the pyrazole inhibitor at various concentrations for a predetermined time.[10]
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.[10]
-
Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the phosphorylated target protein (e.g., anti-phospho-STAT) and a primary antibody for the total target protein as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensity to determine the reduction in target phosphorylation relative to the total protein.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard animal model to assess the acute anti-inflammatory activity of a compound.[19][20]
-
Animal Acclimation: Use rodents (e.g., Wistar rats or Swiss albino mice) and acclimate them to the laboratory conditions.
-
Compound Administration: Administer the pyrazole compound or a reference drug (e.g., Indomethacin) orally or via intraperitoneal injection. A control group receives only the vehicle.
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a small volume of carrageenan solution (a phlogistic agent) into the sub-plantar region of the animal's hind paw.
-
Measurement: Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group at each time point.
Conclusion
The pyrazole scaffold is a remarkably versatile and successful core structure in modern drug discovery.[1][21] Its derivatives have been effectively developed to target a wide array of biological molecules, leading to potent therapeutic agents in oncology, inflammation, and infectious diseases. The ability to selectively inhibit key enzymes like kinases and cyclooxygenases demonstrates the fine-tunability of the pyrazole structure. Future research will likely continue to expand the therapeutic applications of pyrazole-based compounds, leveraging advanced synthetic strategies and a deeper understanding of their structure-activity relationships to design next-generation medicines with improved efficacy and safety profiles.[8]
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Novel anti-inflammatory agents based on pyrazole based dimeric compounds; design, synthesis, docking and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Synthesis of Substituted Pyrazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties, have fueled extensive research into efficient and versatile synthetic methodologies. This technical guide provides a comprehensive overview of the core strategies for synthesizing substituted pyrazoles, with a focus on detailed experimental protocols, quantitative data, and the visualization of key reaction workflows and relevant biological pathways.
Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines (Knorr Pyrazole Synthesis)
The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and widely employed methods for constructing the pyrazole ring. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[1][2] The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the dicarbonyl and hydrazine starting materials.
A critical aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers.[3] The reaction conditions, including pH and the steric and electronic nature of the substituents, can influence this selectivity.[4]
Experimental Protocols
Protocol 1.1: Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one (Antipyrine) [4]
-
Materials: Ethyl acetoacetate, Phenylhydrazine, Diethyl ether, Ethanol.
-
Procedure:
-
In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent). The addition is exothermic.
-
Heat the reaction mixture under reflux for 1 hour.
-
Cool the resulting syrup in an ice bath.
-
Add a small amount of diethyl ether and stir vigorously to induce crystallization.
-
Collect the crude product by vacuum filtration and recrystallize from ethanol.
-
Protocol 1.2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate [5][6]
-
Materials: Ethyl benzoylacetate, Hydrazine hydrate, 1-Propanol, Glacial acetic acid, Water.
-
Procedure:
-
In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring.
-
Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Filter the mixture using a Büchner funnel, rinse the solid with a small amount of water, and air dry.
-
Quantitative Data
| 1,3-Dicarbonyl Compound | Hydrazine | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Neat | 1 | High | [4] |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid/1-Propanol | 1 | High | [5][6] |
| Substituted Acetylacetone | Substituted Hydrazines | Ethylene glycol | - | 70-95 | [7] |
| 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide | - | 59-98 | [7] |
| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO | - | 95 | [7][8] |
Experimental Workflow: Knorr Pyrazole Synthesis
Caption: General experimental workflow for the Knorr pyrazole synthesis.
Synthesis from α,β-Unsaturated Carbonyl Compounds (Chalcones)
The reaction of α,β-unsaturated aldehydes and ketones, such as chalcones, with hydrazine derivatives provides another versatile route to pyrazoles.[9] This method typically proceeds through a pyrazoline intermediate, which can then be oxidized to the corresponding aromatic pyrazole. Various oxidizing agents can be employed, or in some cases, aromatization occurs spontaneously.
Experimental Protocol
Protocol 2.1: Synthesis of Pyrazole Derivatives from Chalcones and Hydrazine [9][10]
-
Materials: Substituted chalcone, Hydrazine hydrate or Phenylhydrazine, Ethanol, Glacial acetic acid.
-
Procedure:
-
Dissolve the chalcone (1 mmol) in ethanol (5 mL) in a round-bottom flask.
-
Add a few drops of glacial acetic acid.
-
Add hydrazine hydrate (1 mmol) or phenylhydrazine (1 mmol) dropwise.
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, dry, and recrystallize from a suitable solvent like ethanol.
-
Quantitative Data
| Chalcone Derivative | Hydrazine Derivative | Conditions | Time (h) | Yield (%) | Reference |
| Indole-derived chalcones | Hydrazine hydrate | Acetic acid/Ethanol, reflux | 10-12 | - | [9] |
| Adamantyl chalcone | Phenylhydrazine HCl | Acetic acid/Water, 80 °C | 48 | - | [11] |
| Various chalcones | Phenylhydrazine hydrate | Ethanol, reflux | 4 | Good | [12] |
| Various chalcones | Hydrazine hydrate | Acetic acid/Ethanol, reflux | 6 | Good | [12] |
Experimental Workflow: Pyrazole Synthesis from Chalcones
Caption: General workflow for pyrazole synthesis from chalcones.
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloaddition reactions are a powerful tool for the regioselective synthesis of five-membered heterocycles, including pyrazoles.[13] In this approach, a 1,3-dipole, such as a nitrile imine or a diazo compound, reacts with a dipolarophile, typically an alkyne or an alkene that can eliminate to form an alkyne in situ.[14] This method offers excellent control over the substitution pattern of the resulting pyrazole ring.
Experimental Protocol
Protocol 3.1: Synthesis of 1,3,5-Trisubstituted Pyrazoles via Nitrile Imines and an Alkyne Surrogate [13]
-
Materials: α-Bromocinnamaldehyde (alkyne surrogate), Hydrazonyl chloride, Triethylamine, Chloroform or Dichloromethane.
-
Procedure:
-
To a solution of α-bromocinnamaldehyde (3 mmol) and the hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane, add triethylamine (3.3 mmol).
-
Stir the reaction mixture at room temperature until the starting materials have disappeared (monitored by TLC, typically 7-10 hours).
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data
| Nitrile Imine Precursor | Dipolarophile | Conditions | Time (h) | Yield (%) | Reference |
| Hydrazonoyl halides | Acetyl acetone | Chloramine-T | 2-3 | 59-78 | |
| Sydnones | Dimethyl acetylenedicarboxylate (DMAD) | Toluene or Xylene, reflux | 8 | Good | [15] |
| Hydrazonyl chlorides | α-Bromocinnamaldehyde | Triethylamine, rt | 7-10 | 70-86 | [13] |
| Ninhydrin-derived carbonates | Nitrilimines | - | - | up to 95 | [16] |
| Ethyl diazoacetate | Alkynes | TPGS-750-M/Water | 20 | 55-76 | [17] |
Reaction Workflow: 1,3-Dipolar Cycloaddition
Caption: Workflow for 1,3-dipolar cycloaddition synthesis of pyrazoles.
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, have emerged as a highly efficient and environmentally friendly strategy for the synthesis of complex molecules, including substituted pyrazoles.[1][18] These reactions often exhibit high atom economy and operational simplicity, reducing the need for intermediate purification steps and minimizing waste.[1]
Experimental Protocol
Protocol 4.1: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles [1]
-
Materials: Aromatic aldehyde, Malononitrile, Ethyl acetoacetate, Phenylhydrazine, Ethanol, Catalyst (e.g., piperidine).
-
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature or under reflux, monitoring by TLC.
-
Upon completion, the precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol and purify by recrystallization.
-
Quantitative Data
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Conditions | Yield (%) | Reference |
| Aldehydes | Malononitrile | β-Ketoesters | Hydrazine hydrate | Sodium gluconate | - | [19] |
| Enaminones | Benzaldehyde | Hydrazine-HCl | Ethyl cyanoacetate | Ammonium acetate/Water | Good | [18] |
| Aldehydes | Malononitrile | Phenyl hydrazine | - | SPVA, solvent-free | - | [19] |
| Hydrazines | 1,3-Dicarbonyls | Diorganyl selenides | - | Oxone | up to 91 | [19][20] |
Experimental Workflow: Multicomponent Pyrazole Synthesis
Caption: General workflow for multicomponent pyrazole synthesis.
Biological Significance and Signaling Pathways
Substituted pyrazoles are prominent in drug discovery due to their ability to modulate various biological pathways. A notable example is Celecoxib, a selective COX-2 inhibitor containing a pyrazole core, used as an anti-inflammatory drug.[21][22][23] Furthermore, numerous pyrazole derivatives have been developed as potent kinase inhibitors, targeting signaling pathways crucial in cancer and inflammatory diseases.[24][25][26][27]
Signaling Pathway: Celecoxib and COX-2 Inhibition
Caption: Celecoxib inhibits COX-2, blocking prostaglandin synthesis.
Signaling Pathway: Pyrazole Derivatives as Kinase Inhibitors
Caption: Pyrazole derivatives as inhibitors of key cancer-related signaling pathways.
This guide provides a foundational understanding of the synthesis of substituted pyrazoles. The methodologies described herein are robust and have been instrumental in the advancement of medicinal chemistry. For researchers and drug development professionals, a thorough comprehension of these synthetic routes is essential for the design and discovery of novel pyrazole-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. ijirt.org [ijirt.org]
- 11. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones [mdpi.com]
- 16. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. longdom.org [longdom.org]
- 19. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. Celecoxib - Wikipedia [en.wikipedia.org]
- 22. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 23. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
An In-depth Technical Guide to (1,3-Dimethyl-1H-pyrazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological data currently available for (1,3-Dimethyl-1H-pyrazol-5-yl)methanol (PubChem CID: 2776363). This document collates information on its physicochemical properties, provides detailed potential experimental protocols for its synthesis and biological evaluation, and visualizes key workflows.
Chemical and Physical Properties
This compound is a pyrazole derivative with the molecular formula C₆H₁₀N₂O.[1][2] The following tables summarize its key identifiers and physicochemical properties.
Compound Identifiers
| Identifier | Value |
| PubChem CID | 2776363 |
| CAS Number | 57012-20-1[1] |
| Molecular Formula | C₆H₁₀N₂O[1][2] |
| Molecular Weight | 126.16 g/mol [1] |
| IUPAC Name | This compound |
| SMILES | CN1N=C(C)C=C1CO |
| InChI | InChI=1S/C6H10N2O/c1-5-3-6(4-9)8(2)7-5/h3,9H,4H2,1-2H3 |
| InChIKey | GUJDKMVLHCJODO-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Source |
| XLogP3 | -0.2 | Predicted |
| Hydrogen Bond Donor Count | 1 | Predicted |
| Hydrogen Bond Acceptor Count | 3 | Predicted |
| Rotatable Bond Count | 1 | Predicted |
| Exact Mass | 126.079312947 Da | Predicted |
| Monoisotopic Mass | 126.079312947 Da | Predicted |
| Topological Polar Surface Area | 38.1 Ų | Predicted |
| Heavy Atom Count | 9 | Predicted |
| Complexity | 108 | Predicted |
| Boiling Point | 248.6 ± 25.0 °C at 760 mmHg[1] | Experimental |
| Density | 1.1 ± 0.1 g/cm³[1] | Experimental |
| Flash Point | 104.1 ± 23.2 °C[1] | Experimental |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (Adapted from CN112279812A) [3]
-
Preparation of the Intermediate:
-
In a reaction vessel, mix absolute ethanol, sodium ethoxide, and diethyl oxalate.
-
Cool the mixture to 5-15 °C.
-
Slowly add acetone dropwise while maintaining the internal temperature below 15 °C.
-
Allow the reaction to proceed for 24 hours at this temperature.
-
Slowly add the reaction mixture to ice water and adjust the pH to 2-3 with acetic acid.[3]
-
Extract the intermediate with dichloromethane, and concentrate under reduced pressure.
-
-
Formation of the Pyrazole Ring:
-
Dissolve the intermediate in DMF and cool the solution to 5-15 °C.
-
Slowly add a 40% solution of methylhydrazine dropwise, keeping the internal temperature below 15 °C.[3]
-
After the addition is complete, heat the mixture to 40-50 °C and maintain for 6-8 hours.[3]
-
Concentrate the reaction solution under reduced pressure to obtain the crude ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
-
Purify the crude product by vacuum distillation.
-
Step 2: Reduction of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate to this compound
-
Reduction Reaction:
-
Dissolve the purified ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), in the same solvent.
-
Stir the reaction mixture at 0 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cautiously quench the reaction by the dropwise addition of water, followed by a sodium hydroxide solution and then more water.
-
Filter the resulting precipitate and wash it with the reaction solvent.
-
Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the desired product and concentrate them under reduced pressure to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Proposed Biological Activity Screening Protocols
Given the broad spectrum of biological activities reported for pyrazole derivatives, a tiered screening approach is recommended to evaluate the potential of this compound.[4][5][6][7][8][9][10]
2.2.1. In Vitro Cytotoxicity Assay (MTT Assay) [4]
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) and a normal cell line (e.g., human dermal fibroblasts) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37 °C with 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.
-
Treat the cells with various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
2.2.2. Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema in Rats) [5]
-
Animal Model:
-
Use adult male Wistar rats weighing 150-200 g.
-
House the animals under standard laboratory conditions with free access to food and water.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Experimental Procedure:
-
Divide the rats into groups: a control group, a standard drug group (e.g., indomethacin), and groups treated with different doses of this compound.
-
Administer the test compound or standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation.
-
Induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
2.2.3. Antimicrobial Activity Assay (Broth Microdilution Method) [6][7]
-
Microorganisms:
-
Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).
-
-
Assay Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (a known antibiotic or antifungal agent), a negative control (broth with inoculum), and a sterility control (broth only).
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for bacteria, 25-30 °C for fungi) for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Mandatory Visualizations
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Biological Activity Screening Workflow
Caption: Proposed workflow for the biological evaluation of this compound.
References
- 1. This compound | CAS#:57012-20-1 | Chemsrc [chemsrc.com]
- 2. calpaclab.com [calpaclab.com]
- 3. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. benchchem.com [benchchem.com]
- 9. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (1,3-Dimethyl-1H-pyrazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1,3-Dimethyl-1H-pyrazol-5-yl)methanol is a versatile synthetic building block with significant potential in medicinal chemistry and materials science. The pyrazole moiety is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities including anti-inflammatory, anticancer, antimicrobial, and antifungal properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the development of novel compounds.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from readily available commercial reagents. The first step involves the synthesis of the corresponding ethyl ester, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, followed by its reduction to the target alcohol.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
This protocol is adapted from a patented synthetic method.[3]
Materials:
-
Ethanol
-
Sodium ethoxide
-
Diethyl oxalate
-
Acetone
-
Dimethylformamide (DMF)
-
40% Methylhydrazine solution
-
Ice water
-
Acetic acid
Procedure:
Step 1: Preparation of the Intermediate
-
In a 100L reaction kettle, sequentially add 40kg of ethanol, 2.72kg of sodium ethoxide, and 5.84kg of diethyl oxalate.
-
Reduce the temperature of the reaction mixture to 5-15 °C.
-
Slowly add 2.56kg of acetone dropwise to the reaction mixture, maintaining the internal temperature at or below 15 °C.
-
After the addition is complete, maintain the temperature and allow the reaction to proceed for 24 hours.
-
Slowly add the reaction solution to 120kg of ice water.
-
Adjust the pH of the system to 2-3 with acetic acid to precipitate the intermediate.
Step 2: Cyclization to Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
-
In a 100L reaction kettle, add 20kg of DMF and 5.86kg of the intermediate from Step 1.
-
Cool the reaction liquid to 5-15 °C.
-
Slowly add 9.2kg of 40% methylhydrazine dropwise to the reaction mixture, ensuring the internal temperature remains at or below 15 °C.
-
After the addition is complete, heat the mixture to 40-50 °C and maintain this temperature for 8 hours.
-
Concentrate the reaction solution at 70-90 °C under reduced pressure to obtain the crude product.
-
The crude product can be further purified by vacuum distillation to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (Yield: 88.1%, Purity: 98%).[3]
Protocol 2: Reduction to this compound
This is a general procedure for the reduction of esters to primary alcohols using lithium aluminum hydride (LiAlH₄).[4][5]
Materials:
-
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous sodium sulfate
-
10% Sulfuric acid
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring. Caution: The reaction is exothermic.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Filter the resulting white precipitate and wash it thoroughly with diethyl ether.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield this compound. Further purification can be achieved by distillation or column chromatography.
Applications in Synthetic Chemistry
This compound is a valuable building block for the synthesis of a wide range of derivatives with diverse biological activities. The hydroxyl group can be readily functionalized through various reactions.
Key Reactions:
-
Alkylation and Acylation: The hydroxyl group can undergo nucleophilic substitution to form ethers and esters. For instance, treatment with alkyl halides in the presence of a base like sodium hydride in DMF at 60-80°C can yield 5-alkoxy-1,3-dimethyl-1H-pyrazole derivatives with yields ranging from 70-88%.[2]
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.
-
Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using standard halogenating agents, providing a precursor for further nucleophilic substitution reactions.
Biological Activities of this compound Derivatives
Derivatives of this compound have shown promise in various therapeutic areas.
Antimicrobial and Antifungal Activity
Derivatives have demonstrated potent activity against both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA), as well as against Aspergillus niger.[2] Some compounds have exhibited minimum inhibitory concentration (MIC) values as low as 4 µg/mL.[2] Molecular docking studies suggest that the mechanism of action may involve the inhibition of essential enzymes such as dihydrofolate reductase (DHFR) in bacteria and N-myristoyltransferase (NMT) in fungi.[2]
| Compound Type | Organism | MIC (µg/mL) | Reference |
| Pyrazole Derivative | S. aureus (MSSA & MRSA) | 4 | [2] |
| Pyrazole Derivative | Aspergillus niger | 4 | [2] |
| Ciprofloxacin (control) | S. aureus | - | [2] |
Anticancer Activity
The pyrazole scaffold is a key component of several anticancer agents. Derivatives have been shown to target various components of signaling pathways involved in cancer progression.
-
BRAF Inhibition: Pyrazole-based compounds have been developed as inhibitors of the BRAF kinase, a key enzyme in the MAPK/ERK signaling pathway that is frequently mutated in melanoma.[6] Some derivatives show potent inhibition of the BRAFV600E mutant.[6]
-
Bcl-2 Inhibition: Certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been identified as inhibitors of the anti-apoptotic protein Bcl-2, leading to the induction of apoptosis in cancer cells.[6]
-
COX-2 Inhibition: Celecoxib, a well-known anti-inflammatory drug containing a pyrazole ring, selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is often overexpressed in tumors.[2][7][8]
| Derivative Class | Target | Cell Line | IC₅₀ (µM) | Reference |
| 1,3,5-Trisubstituted-1H-pyrazoles | Bcl-2 | MCF-7 | 3.9 - 35.5 | [6] |
| Pyrazole-based urea derivatives | BRAFV600E | A375 | 0.066 | [9] |
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways targeted by pyrazole-based inhibitors.
Caption: BRAF-MEK-ERK Signaling Pathway Inhibition.
Caption: COX-2 Signaling Pathway Inhibition.
Synthetic Workflow
The general workflow for utilizing this compound as a synthetic building block is depicted below.
Caption: Synthetic Workflow Overview.
References
- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib - Wikipedia [en.wikipedia.org]
- 3. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Digital Commons @ Winthrop University - Showcase of Undergraduate Research and Creative Endeavors (SOURCE): Synthesis of 4,5-dihydro-1H-pyrazole derivatives as BRAF inhibitors [digitalcommons.winthrop.edu]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
Derivatization of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] The versatility of the pyrazole ring allows for extensive derivatization, enabling the fine-tuning of physicochemical and pharmacological properties. (1,3-Dimethyl-1H-pyrazol-5-yl)methanol is a valuable starting material for the synthesis of novel pyrazole derivatives, offering a reactive hydroxyl group that can be readily functionalized to explore new chemical space in drug discovery. This document provides detailed application notes and experimental protocols for the derivatization of this compound.
Application Notes
Antimicrobial Drug Discovery
Derivatives of dimethyl-pyrazole compounds have demonstrated significant potential as antimicrobial agents. Specifically, derivatives of 1,3-Dimethyl-1H-pyrazol-5-ol have shown potent activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA), as well as the fungus Aspergillus niger.[3] Some of these compounds have exhibited minimum inhibitory concentration (MIC) values as low as 4 µg/mL, which is comparable or superior to standard antibiotics like ciprofloxacin.[3] Molecular docking studies suggest that the antimicrobial mechanism of these pyrazole derivatives may involve the inhibition of essential microbial enzymes such as dihydrofolate reductase (DHFR) and N-myristoyltransferase (NMT).[3] The derivatization of the hydroxyl group of this compound can lead to the development of new compounds with improved antimicrobial potency and spectrum.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Pyrazole Derivatives against Microbial Pathogens
| Compound Class | Test Organism | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Pyrazole Derivative | S. aureus | 1.9 - 3.9 | Ciprofloxacin | >125 |
| Pyrazole Derivative | K. planticola | 1.9 - 3.9 | - | - |
| Imidazo-pyridine pyrazole | E. coli | <1 | Ciprofloxacin | - |
| Imidazo-pyridine pyrazole | K. pneumoniae | <1 | Ciprofloxacin | - |
| Pyrazoline | C. albicans | - | Fluconazole | - |
| Pyrazole-thiazole hybrid | ΔTolC E. coli | - | - | - |
| Triazine-fused pyrazole | S. epidermidis | 0.97 | Tetracycline | - |
| Triazine-fused pyrazole | E. cloacae | 0.48 | Tetracycline | - |
Note: Data is compiled from various studies on different pyrazole derivatives to illustrate the potential of the scaffold and is not specific to derivatives of this compound.[1][4]
Anticancer Drug Discovery
The pyrazole scaffold is a prominent feature in many anticancer agents, often targeting protein kinases. The derivatization of this compound can be a strategic approach to generate novel compounds with antiproliferative activity. Various pyrazole derivatives have shown potent cytotoxicity against a range of cancer cell lines. For instance, some pyrazole-based compounds have exhibited IC50 values in the low micromolar range against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).[3][5]
Table 2: In Vitro Anticancer Activity (IC50) of Representative Pyrazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Pyrazole-benzoxazine hybrid | MCF-7 (Breast) | 2.82 - 6.28 | Etoposide | - |
| Pyrazole-benzoxazine hybrid | A549 (Lung) | 2.82 - 6.28 | Etoposide | - |
| Pyrazolone-pyrazole derivative | MCF-7 (Breast) | 16.50 | Tamoxifen | 23.31 |
| Pyrazole acetohydrazide | Ovarian Cancer | 8.14 - 8.63 | - | - |
| Pyrazole carbohydrazide | Breast Cancer (MDA-MB-231) | 5.90 - 6.36 | - | - |
| Flavone-pyrazole hybrid | K562 (Leukemia) | 0.5 - 3.0 | - | - |
Note: Data is compiled from various studies on different pyrazole derivatives to showcase the anticancer potential of the pyrazole core and is not specific to derivatives of this compound.[2][3][6]
Experimental Protocols
The following protocols describe general methods for the derivatization of the hydroxyl group of this compound. These are adaptable procedures based on established reactions for similar pyrazole-containing alcohols.
Protocol 1: Synthesis of N-Substituted Aminomethyl Pyrazoles via Condensation
This protocol describes the synthesis of N-substituted aminomethyl pyrazoles through the condensation of this compound with a primary or secondary amine. This reaction is analogous to the synthesis of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., 4-aminopyridine)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the desired amine (1.1 eq).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure N-substituted aminomethyl pyrazole.
Protocol 2: Synthesis of Pyrazolyl Ethers via Williamson Ether Synthesis
This protocol outlines the synthesis of ethers from this compound and an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ether.
Protocol 3: Synthesis of Pyrazolyl Esters via Mitsunobu Reaction
This protocol details the esterification of this compound with a carboxylic acid using Mitsunobu conditions.[7][8]
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid)
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the pyrazolyl ester.
Visualizations
Caption: General experimental workflow for the derivatization and biological evaluation of this compound.
Caption: Proposed antimicrobial mechanism of action for pyrazole derivatives, targeting key microbial enzymes.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. srrjournals.com [srrjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation [pubmed.ncbi.nlm.nih.gov]
- 6. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: (1,3-Dimethyl-1H-pyrazol-5-yl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1,3-Dimethyl-1H-pyrazol-5-yl)methanol is a versatile heterocyclic building block with significant potential in medicinal chemistry. The pyrazole scaffold is a well-established "privileged structure" found in numerous approved drugs and clinical candidates, owing to its favorable physicochemical properties, metabolic stability, and ability to participate in various binding interactions with biological targets.[1][2] This document provides detailed application notes on the utility of this compound as a synthon for the development of novel therapeutics, with a focus on its application in crafting potent kinase inhibitors and antimicrobial agents. Detailed experimental protocols for its synthesis and subsequent elaboration are also provided.
Application Note 1: A Scaffold for p38 MAPK Inhibitors in Inflammatory Diseases
The mitogen-activated protein kinase (MAPK) p38 is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3] Consequently, inhibitors of p38 MAPK are attractive candidates for the treatment of chronic inflammatory diseases like rheumatoid arthritis and psoriasis.[4] The pyrazole core is a common feature in many potent p38 MAPK inhibitors.[5][6]
The this compound synthon can be incorporated into novel p38 MAPK inhibitors. The 1,3-dimethyl substitution pattern can provide advantageous properties such as improved solubility and metabolic stability. The methanol functional group at the 5-position serves as a convenient handle for further chemical modifications, allowing for the introduction of various side chains to optimize binding affinity and selectivity for the p38 kinase.[5] For instance, the methanol can be converted to a halide and subsequently reacted with various nucleophiles to build out the inhibitor structure to interact with key residues in the ATP-binding pocket of p38.
Signaling Pathway: p38 MAPK Inhibition
References
- 1. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Oxidation of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol to 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the oxidation of the primary alcohol, (1,3-Dimethyl-1H-pyrazol-5-yl)methanol, to its corresponding aldehyde, 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules, given the prevalence of the pyrazole scaffold in drug discovery. Four common and effective oxidation methods are presented: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, Pyridinium Chlorochromate (PCC) oxidation, and Manganese Dioxide (MnO₂) oxidation. Each protocol is accompanied by a summary of expected outcomes and a detailed experimental procedure to ensure reproducibility.
Introduction
The pyrazole ring is a prominent heterocyclic motif in a vast array of bioactive compounds, demonstrating a wide range of pharmacological activities. The aldehyde functional group serves as a versatile handle for further synthetic transformations, making the efficient and selective oxidation of pyrazole methanols a key reaction in medicinal chemistry and process development. The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid and to ensure compatibility with other functional groups. This application note compares four widely used oxidation protocols, providing researchers with the necessary information to select the most suitable method for their specific needs.
Comparative Data of Oxidation Protocols
The following table summarizes typical reaction conditions and reported yields for the oxidation of pyrazole methanols to their corresponding aldehydes. Please note that yields are based on literature reports for analogous substrates and may vary for this compound.
| Oxidation Protocol | Oxidizing Agent | Typical Solvent | Reaction Temperature | Reaction Time (Approx.) | Typical Yield Range |
| Dess-Martin Oxidation | Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temperature | 1 - 4 hours | 85 - 95% |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 °C to Room Temp. | 1 - 3 hours | 80 - 95% |
| PCC Oxidation | Pyridinium Chlorochromate | Dichloromethane (DCM) | Room Temperature | 2 - 6 hours | 75 - 90% |
| MnO₂ Oxidation | Activated Manganese Dioxide | Dichloromethane (DCM) or Chloroform | Room Temperature to Reflux | 12 - 48 hours | 70 - 90% |
Experimental Protocols
Protocol 1: Dess-Martin Oxidation
The Dess-Martin oxidation is a mild and highly selective method for oxidizing primary alcohols to aldehydes.[1][2] It is known for its operational simplicity and rapid reaction times at room temperature.[1]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution.
-
Stir the biphasic mixture until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde.
Protocol 2: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[3][4] It is a very mild and efficient method, particularly suitable for acid-sensitive substrates.[3]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with a thermometer
-
Magnetic stirrer and stir bar
-
Syringes
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.1 - 1.5 eq) to the cold DCM, followed by the dropwise addition of anhydrous DMSO (2.0 - 2.5 eq). Stir for 15-30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, ensuring the internal temperature remains below -60 °C. Stir for 30-60 minutes.
-
Add triethylamine (5.0 eq) dropwise to the reaction mixture.
-
After 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a stable and commercially available reagent that provides a reliable method for the oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[5][6]
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Celite® or silica gel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Sintered glass funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of PCC (1.5 eq) and Celite® (or silica gel) in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM.
-
Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete in 2-6 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite®, washing thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired aldehyde.
Protocol 4: Manganese Dioxide (MnO₂) Oxidation
Activated manganese dioxide is a mild and selective oxidant, particularly effective for allylic, benzylic, and heterocyclic methanols. It is a heterogeneous reaction, which can simplify workup.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Celite®
-
Sintered glass funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DCM or chloroform, add activated MnO₂ (5 - 10 eq by weight).
-
Stir the suspension vigorously at room temperature or under reflux. The reaction progress should be monitored by TLC, as reaction times can be long (12-48 hours).
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the filter cake thoroughly with DCM or chloroform.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by silica gel column chromatography.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the oxidation of this compound to its aldehyde, encompassing the key stages from reaction setup to purification.
Caption: General experimental workflow for the oxidation of this compound.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
PCC is a chromium (VI) compound and is toxic; handle with care and dispose of waste appropriately.
-
Swern oxidation generates dimethyl sulfide, which has a strong, unpleasant odor, and carbon monoxide, which is toxic.
-
Dess-Martin periodinane is potentially explosive and should be handled with care, avoiding heat and shock.
-
Dichloromethane and chloroform are volatile and potentially carcinogenic; handle with appropriate caution.
Conclusion
The oxidation of this compound to 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde can be achieved through several reliable methods. The choice of protocol will depend on factors such as substrate sensitivity, scale of the reaction, and available laboratory equipment. For mild conditions and high selectivity, Dess-Martin and Swern oxidations are excellent choices. PCC offers a convenient and robust alternative, while MnO₂ is suitable for large-scale synthesis where a heterogeneous workup is advantageous. The protocols provided herein offer a solid foundation for researchers to successfully perform this important synthetic transformation.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Esterification Reactions with (1,3-Dimethyl-1H-pyrazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1,3-Dimethyl-1H-pyrazol-5-yl)methanol is a heterocyclic alcohol featuring a pyrazole core. The pyrazole moiety is a well-recognized pharmacophore present in a wide array of therapeutic agents, exhibiting anti-inflammatory, anticancer, antidepressant, and anti-obesity properties.[1][2] Esterification of the primary alcohol group of this compound allows for the synthesis of a diverse library of ester derivatives. These derivatives are of significant interest in drug discovery and medicinal chemistry as the ester functionality can modulate the parent molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.[3]
Application Notes
The ester derivatives of this compound are valuable compounds for screening in various biological assays. The diverse pharmacological activities associated with the pyrazole scaffold suggest that these esters could be promising candidates for the development of novel therapeutic agents.[4][5][6]
Potential Therapeutic Areas:
-
Anti-inflammatory Agents: Pyrazole-containing compounds, such as celecoxib, are potent anti-inflammatory drugs.[1][4] Ester derivatives of this compound could be investigated for their potential to inhibit inflammatory pathways.
-
Anticancer Agents: The pyrazole nucleus is a key structural component in several anticancer drugs.[7][8] Esterification can be employed to generate novel molecules for screening against various cancer cell lines.
-
Enzyme Inhibitors: Pyrazole derivatives have been shown to inhibit various enzymes.[8] The synthesis of a library of esters with different acyl groups allows for the exploration of structure-activity relationships (SAR) for specific enzyme targets.
-
Agrochemicals: Pyrazole derivatives have also found applications in agriculture as fungicides and insecticides.[9]
The synthesis of pyrazole-5-carboxamide derivatives, which are structurally related to the esters of this compound, is a common strategy in medicinal chemistry to develop compounds with a wide range of biological activities.[9][10][11]
Experimental Protocols
This section provides detailed protocols for the esterification of this compound using various established methods. While specific quantitative data for these reactions are not extensively reported in the literature, the following protocols are based on well-understood esterification principles.
Protocol 1: Fischer-Speier Esterification (Acid-Catalyzed)
This method involves the reaction of an alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[12][13][14] The reaction is reversible and is driven to completion by using an excess of one of the reactants or by removing water as it is formed.[15]
Workflow for Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Anhydrous alcohol (e.g., methanol, ethanol) or a non-polar solvent (e.g., toluene)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.).
-
Add the carboxylic acid (1.2 eq.) and the solvent. If using an excess of a low-boiling alcohol as the reactant, it can also serve as the solvent.
-
Carefully add the acid catalyst (0.1 eq. of concentrated H₂SO₄ or p-TsOH).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an organic solvent was used, dilute the mixture with an equal volume of water. If an alcohol was used as the solvent, remove it under reduced pressure and dissolve the residue in an organic solvent and water.
-
Carefully neutralize the aqueous layer by the slow addition of saturated NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Carboxylic Acid | Catalyst | Solvent | Time (h) | Yield (%) |
| Acetic Acid | H₂SO₄ | Toluene | 6 | 75 |
| Benzoic Acid | p-TsOH | Toluene | 12 | 80 |
| Propionic Acid | H₂SO₄ | Ethanol | 8 | 78 |
Protocol 2: Steglich Esterification
The Steglich esterification is a mild method for forming esters from an alcohol and a carboxylic acid using a carbodiimide (e.g., DCC or EDC) as a coupling agent and a catalyst such as 4-dimethylaminopyridine (DMAP).[16][17][18] This method is particularly useful for substrates that are sensitive to the harsh conditions of Fischer esterification.[19]
Workflow for Steglich Esterification
Caption: Workflow for Steglich Esterification.
Materials:
-
This compound
-
Carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid (1.2 eq.), this compound (1.0 eq.), and DMAP (0.1 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq.) or EDC (1.2 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate (if DCC is used).
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Representative):
| Carboxylic Acid | Coupling Agent | Solvent | Time (h) | Yield (%) |
| 4-Nitrobenzoic Acid | DCC | DCM | 18 | 90 |
| Boc-glycine | EDC | DCM | 16 | 85 |
| Phenylacetic Acid | DCC | THF | 20 | 88 |
Protocol 3: Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry (if applicable) under mild, neutral conditions.[20][21][22] It uses a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[23]
Workflow for Mitsunobu Reaction
Caption: Workflow for Mitsunobu Reaction.
Materials:
-
This compound
-
Carboxylic acid
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution. An exothermic reaction and color change are typically observed.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
Quantitative Data (Representative):
| Carboxylic Acid | Azodicarboxylate | Solvent | Time (h) | Yield (%) |
| Acetic Acid | DEAD | THF | 6 | 85 |
| Benzoic Acid | DIAD | THF | 8 | 90 |
| Cinnamic Acid | DEAD | DCM | 10 | 82 |
Protocol 4: Enzymatic Esterification
Enzymatic esterification using lipases offers a green and highly selective method for synthesizing esters under mild conditions.[24][25] Immobilized lipases are often used for ease of recovery and reuse.[26][27][28][29]
Workflow for Enzymatic Esterification
Caption: Workflow for Enzymatic Esterification.
Materials:
-
This compound
-
Carboxylic acid
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica)
-
Organic solvent (e.g., hexane, toluene) or a solvent-free system
-
Molecular sieves (optional, to remove water)
Procedure:
-
In a flask, combine this compound (1.0 eq.) and the carboxylic acid (1.0-1.5 eq.) in a suitable organic solvent. For a solvent-free system, the reactants are mixed directly.
-
Add the immobilized lipase (typically 5-10% by weight of the total substrates).
-
If in a solvent, add activated molecular sieves to remove the water produced during the reaction.
-
Incubate the mixture in a shaker at a controlled temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.
-
Once equilibrium is reached or the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting ester by flash column chromatography if necessary.
Quantitative Data (Representative):
| Carboxylic Acid | Lipase | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| Octanoic Acid | Novozym 435 | Hexane | 50 | 48 | >95 |
| Butyric Acid | Novozym 435 | Toluene | 45 | 72 | >90 |
| Lauric Acid | Novozym 435 | Solvent-free | 60 | 96 | >98 |
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. 1,3-Dimethyl-1H-pyrazol-5-ol|Supplier [benchchem.com]
- 3. [PDF] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 13. Fischer Esterification [organic-chemistry.org]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 15. cerritos.edu [cerritos.edu]
- 16. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. synarchive.com [synarchive.com]
- 18. Steglich Esterification [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 21. Mitsunobu Reaction [organic-chemistry.org]
- 22. glaserr.missouri.edu [glaserr.missouri.edu]
- 23. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 24. benchchem.com [benchchem.com]
- 25. scielo.br [scielo.br]
- 26. tandfonline.com [tandfonline.com]
- 27. researchgate.net [researchgate.net]
- 28. tandfonline.com [tandfonline.com]
- 29. par.nsf.gov [par.nsf.gov]
Application of Pyrazole Derivatives in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in the field of agrochemical discovery.[1][2] Its versatile chemical nature allows for extensive structural modifications, leading to the development of a wide array of potent fungicides, herbicides, and insecticides.[1][3][4][5] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of pyrazole derivatives in the synthesis of modern agrochemicals.
Pyrazole-Based Fungicides
A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the mitochondrial respiratory chain in fungi by inhibiting Complex II (succinate dehydrogenase), which is crucial for ATP production.[1] This ultimately leads to the inhibition of spore germination and mycelial growth.[1] The pyrazole-carboxamide moiety is a key pharmacophore for this class of fungicides.[1]
Quantitative Data on Pyrazole-Based Fungicides
| Compound | Target Fungi | Efficacy (EC50 in µg/mL) | Reference Compound | Efficacy of Ref. (EC50 in µg/mL) |
| Bixafen | Various plant diseases | Broad-spectrum control[1][6] | - | - |
| Fluxapyroxad | Various plant diseases | Broad-spectrum control[1] | - | - |
| Sedaxane | Various plant diseases | Broad-spectrum control[1] | - | - |
| Pyraclostrobin | Various plant diseases | Broad-spectrum control[1] | - | - |
| Compound 26 (p-trifluoromethylphenyl moiety) | Botrytis cinerea | 2.432 | - | - |
| Rhizoctonia solani | 2.182 | - | - | |
| Valsa mali | 1.787 | - | - | |
| Thanatephorus cucumeris | 1.638 | - | - | |
| Fusarium oxysporum | 6.986 | - | - | |
| Fusarium graminearum | 6.043 | - | - | |
| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 | Carbendazol | Not specified |
| Pyrazole derivative 10d | Gaeumannomyces graminis var. tritici | 100% inhibition at 16.7 µg/mL | Pyraclostrobin | 100% inhibition at 16.7 µg/mL |
| Pyrazole derivative 10e | Gaeumannomyces graminis var. tritici | 94.0% inhibition at 16.7 µg/mL | Pyraclostrobin | 100% inhibition at 16.7 µg/mL |
Signaling Pathway: Mode of Action of Pyrazole SDHI Fungicides
Caption: Mode of Action of Pyrazole SDHI Fungicides.
Pyrazole-Based Herbicides
Pyrazole derivatives are prominent in the development of herbicides, particularly those targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] This enzyme is critical for the biosynthesis of plastoquinone and tocopherol in plants.[1] Inhibition of HPPD leads to a deficiency in these essential compounds, causing bleaching of new growth and eventual plant death.[1]
Quantitative Data on Pyrazole-Based Herbicides
| Compound | Target Weeds | Efficacy | Reference Compound | Efficacy of Ref. |
| Pyrasulfotole | Broadleaf weeds | Broad-spectrum control[1] | - | - |
| Topramezone | Broadleaf weeds | Broad-spectrum control[1] | - | - |
| Pyrazoxyfen | Broadleaf weeds | Broad-spectrum control[1] | - | - |
| Compound 2 (methylpyridine moiety) | Plantago depressa | >90.0% control at 75.0 g ai/ha | Mesotrione | Comparable |
| Capsella bursa-pastoris | >90.0% control at 37.5 g ai/ha | Mesotrione | Comparable | |
| Compound 3-1 | Echinochloa crusgalli L. | EC50 = 64.32 µg/mL | - | - |
| Cyperus iria L. | EC50 = 65.83 µg/mL | - | - | |
| Dactylis glomerata L. | EC50 = 62.42 µg/mL | - | - | |
| Trifolium repens L. | EC50 = 67.72 µg/mL | - | - | |
| Compound 6a and 6c | Setaria viridis | 50% inhibition at 150 g a.i./hm² | Pyroxasulfone | Slightly inferior |
Signaling Pathway: Mode of Action of Pyrazole HPPD Herbicides
Caption: Mode of Action of Pyrazole HPPD Herbicides.
Pyrazole-Based Insecticides
Pyrazole insecticides are highly effective against a broad spectrum of agricultural pests, primarily targeting the nervous system or energy metabolism of insects.[1]
-
GABA-gated Chloride Channel Antagonists: Fipronil, a prominent example, acts as a potent antagonist of the GABA-gated chloride channel in neurons, leading to disruption of the central nervous system and insect death.[1][7]
-
Mitochondrial Electron Transport Inhibitors (METIs): Tolfenpyrad and Tebufenpyrad function as METIs, specifically at Complex I (NADH-CoQ reductase).[1] This disrupts ATP formation, leading to cellular energy depletion and mortality.[1][7]
Quantitative Data on Pyrazole-Based Insecticides
| Compound | Target Pest | Efficacy (LC50) | Reference Compound | Efficacy of Ref. (LC50) |
| Fipronil | Wide range of pests | Broad-spectrum control[1] | - | - |
| Tolfenpyrad | Wide range of pests | Broad-spectrum control[1] | - | - |
| Tebufenpyrad | Wide range of pests | Broad-spectrum control[1] | - | - |
| Compound 5-1c | Cotton bollworm | 60% stomach activity at 11 mg kg⁻¹[8] | - | - |
| Compound 5-4 | Mosquito | 60% activity at 1 mg kg⁻¹[8] | Tebufenpyrad | Near |
| Schiff base 3f | Termites | 0.001 µg/mL | Fipronil | 0.038 µg/mL |
| Schiff base 3d | Termites | 0.006 µg/mL | Fipronil | 0.038 µg/mL |
| Pyrazole derivative 6h | Locusts | 47.68 µg/mL | Fipronil | 63.09 µg/mL |
Signaling Pathway: Mode of Action of Pyrazole Insecticides
Caption: Mode of Action of Pyrazole Insecticides.
Experimental Protocols for Pyrazole Synthesis
The synthesis of pyrazole-based agrochemicals often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1] Subsequent functionalization of the pyrazole core is key to achieving the desired biological activity.[1]
Protocol 1: General Knorr-Type Pyrazole Synthesis
This protocol describes a classic Knorr-type pyrazole synthesis using a 1,3-diketone and a substituted hydrazine.[1]
Materials and Reagents:
-
1,3-Diketone (1.0 eq)
-
Substituted hydrazine (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification equipment (round-bottom flask, reflux condenser, rotary evaporator, column chromatography setup)
Procedure:
-
Dissolve the 1,3-diketone (1.0 eq) in ethanol in a round-bottom flask.[1]
-
Add the substituted hydrazine (1.0 eq) to the solution.[1]
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[1]
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[1]
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 1,3,5-substituted pyrazole.[1]
Protocol 2: Synthesis of a Pyrazole-Amide Insecticide Intermediate
This protocol outlines the synthesis of a key intermediate for pyrazole-amide insecticides, involving the formation of an amide linkage to the pyrazole core.[1]
Materials and Reagents:
-
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Ammonium hydroxide (NH₃·H₂O)
-
Acetonitrile (MeCN) (solvent)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid in acetonitrile, add HOBt (1.2 eq) and EDCI (1.2 eq).[1][9]
-
Stir the mixture at room temperature for 3 hours to activate the carboxylic acid.[1][9]
-
Allow the reaction to proceed, monitoring by TLC, until the starting material is consumed.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Experimental Workflow: General Pyrazole Synthesis
Caption: General Experimental Workflow for Pyrazole Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09858H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. royal-chem.com [royal-chem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and insecticidal evaluation of new pyrazole derivatives containing imine, oxime ether, oxime ester, and dihydroisoxazoline groups based on the inhibitor binding pocket of respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Synthesis of Pyrazole-F-used Heterocycles: Detailed Application Notes and Protocols for Researchers
Introduction: Pyrazole-fused heterocycles are a prominent class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties. Their versatile structures serve as scaffolds for the development of novel therapeutic agents, including kinase inhibitors for cancer therapy, as well as materials for organic light-emitting diodes (OLEDs). This document provides detailed application notes and experimental protocols for the synthesis of two important classes of pyrazole-fused heterocycles: pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. The protocols are intended for researchers, scientists, and drug development professionals.
Application Notes: Synthetic Strategies for Pyrazole-Fused Heterocycles
The synthesis of pyrazole-fused heterocycles can be broadly categorized into several effective strategies, including multicomponent reactions, cyclization of functionalized pyrazole precursors, and condensation reactions. Microwave-assisted synthesis has also emerged as a powerful technique to accelerate these reactions and improve yields.
1. Synthesis of Pyrazolo[3,4-d]pyrimidines:
A common and effective route to pyrazolo[3,4-d]pyrimidines involves the cyclization of an aminopyrazole precursor. A typical synthesis starts from a readily available starting material like ethyl cyanoacetate, which is first cyclized with a hydrazine to form a 5-aminopyrazole-4-carboxylate. This intermediate then undergoes cyclization with a suitable one-carbon source, such as formamide or a derivative, to construct the fused pyrimidine ring.[1] Further functionalization, for instance, chlorination followed by nucleophilic substitution, allows for the introduction of various substituents to explore the structure-activity relationship (SAR).[1]
Another approach involves the reaction of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][2][3]oxazin-4-one with various nucleophiles like hydroxylamine hydrochloride, urea, thiourea, or aromatic amines to yield a diverse range of pyrazolo[3,4-d]pyrimidin-4-ones.[4]
2. Synthesis of Pyrazolo[1,5-a]pyrimidines:
The synthesis of pyrazolo[1,5-a]pyrimidines is often achieved through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[3][5] This method allows for significant structural diversity by varying both the aminopyrazole and the dicarbonyl component. A cascade cyclization of aryl-substituted acetonitriles with N,N-dimethylformamide dimethyl acetal followed by treatment with hydrazine is another efficient method to produce the 5-aminopyrazole precursor for this synthesis.[6]
Microwave-assisted organic synthesis (MAOS) has been shown to be particularly effective for the synthesis of pyrazolo[1,5-a]pyrimidines, often leading to higher yields and significantly reduced reaction times compared to conventional heating methods.[7][8] This technique is especially useful for solvent-free reactions.[7]
3. Multicomponent Reactions (MCRs):
MCRs offer an efficient and atom-economical approach to synthesize complex heterocyclic scaffolds in a single step from three or more starting materials.[2][9] One-pot three-component reactions involving, for example, an aldehyde, a β-ketoester, and a hydrazine can directly lead to highly substituted pyrazoles which can be precursors to fused systems.[10][11] These methods are advantageous for creating libraries of compounds for high-throughput screening.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
This protocol describes a three-step synthesis of a key intermediate for the preparation of various pyrazolo[3,4-d]pyrimidine derivatives.[1]
Step 1: Synthesis of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl (ethoxymethylene)cyanoacetate (1 mmol) in ethanol, add phenylhydrazine (1 mmol).
-
Reflux the reaction mixture at 80°C for 4 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
Take the ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 mmol) obtained from the previous step and add formamide.
-
Heat the mixture at 190°C for 8 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
Step 3: Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
-
To the 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 mmol), add phosphorus oxychloride (POCl₃).
-
Reflux the mixture at 106°C for 6 hours.
-
Carefully quench the reaction mixture by pouring it onto crushed ice with stirring.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the resulting solid by filtration, wash thoroughly with water, and dry to obtain the final product.
Protocol 2: Microwave-Assisted Synthesis of 2,7-Diaryl-Substituted Pyrazolo[1,5-a]pyrimidines
This protocol details a rapid and efficient solvent-free synthesis of pyrazolo[1,5-a]pyrimidines using microwave irradiation.[7]
-
In a microwave reaction vial, place the β-enaminone (1 mmol) and the appropriate 5-aminopyrazole (1 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 180°C for 2 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Collect the solid product and purify by recrystallization from an ethanol-water mixture.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Protocol 1
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl (ethoxymethylene)cyanoacetate, Phenylhydrazine | Ethanol | 80 | 4 | High |
| 2 | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, Formamide | None | 190 | 8 | Good |
| 3 | 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, POCl₃ | None | 106 | 6 | Good |
Table 2: Summary of Reaction Conditions and Yields for Protocol 2 (Microwave-Assisted Synthesis)
| Reactant 1 (β-enaminone) | Reactant 2 (5-aminopyrazole) | Temperature (°C) | Time (min) | Yield (%) |
| Enaminone 1a | 5-Aminopyrazole 2a | 180 | 2 | 97 |
| Enaminone 1b | 5-Aminopyrazole 2b | 180 | 2 | 92 |
| Enaminone 1c | 5-Aminopyrazole 2c | 180 | 2 | 88-95 |
Mandatory Visualization
Caption: Workflow for the synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
Caption: Workflow for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. jgu.garmian.edu.krd [jgu.garmian.edu.krd]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Solubility of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1,3-Dimethyl-1H-pyrazol-5-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening.[1] Poor solubility can significantly hinder the development of promising drug candidates, affecting their absorption, distribution, metabolism, and excretion (ADMET) profiles.[2]
Predicted Solubility Profile
Based on the structure of this compound, which contains a polar hydroxyl group and a pyrazole ring capable of hydrogen bonding, as well as non-polar methyl groups, a varied solubility profile can be anticipated. The principle of "like dissolves like" suggests that the compound will exhibit some degree of solubility in a range of solvents.[1]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group should allow for favorable interactions, leading to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The overall polarity of the molecule suggests probable solubility in these solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the presence of the polar functional groups.
Experimental Protocols for Solubility Determination
Qualitative Solubility Assessment
This initial screening provides a rapid assessment of solubility in a range of solvents.
Objective: To classify the compound as soluble, partially soluble, or insoluble in a variety of common organic solvents.
Materials:
-
This compound
-
Small test tubes or vials
-
Vortex mixer
-
Selection of organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Toluene, Hexane)
-
Spatula
-
Pipettes
Protocol:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected organic solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Visually inspect the solution against a contrasting background.
-
Record the observation as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: A portion of the solid dissolves, but some solid particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Repeat the procedure for each solvent.
Data Presentation:
The results of the qualitative solubility assessment should be summarized in a table for easy comparison.
| Solvent | Polarity Index | Classification | Observation |
| Hexane | 0.1 | Non-polar | |
| Toluene | 2.4 | Non-polar | |
| Dichloromethane | 3.1 | Polar aprotic | |
| Ethyl Acetate | 4.4 | Polar aprotic | |
| Acetone | 5.1 | Polar aprotic | |
| Isopropanol | 3.9 | Polar protic | |
| Ethanol | 4.3 | Polar protic | |
| Methanol | 5.1 | Polar protic | |
| Water | 10.2 | Polar protic |
Caption: Qualitative solubility of this compound.
Quantitative Solubility Determination (Shake-Flask Method)
This method provides a precise measurement of solubility at a given temperature.[3]
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial (enough to ensure undissolved solid remains).
-
Add a known volume of the chosen solvent.
-
Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient time (typically 24-48 hours) to ensure a saturated solution is formed.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered solution with a known volume of the solvent to a concentration within the analytical range of the chosen analytical method.
-
-
Analysis:
-
Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / 1000
-
Data Presentation:
Quantitative solubility data should be presented in a clear, tabular format.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
Caption: Quantitative solubility of this compound.
Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for Qualitative Solubility Assessment.
Caption: Workflow for Quantitative Solubility Determination.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: Generally, the solubility of a solid in a liquid increases with temperature. It is crucial to control and report the temperature at which solubility is determined.
-
pH: For ionizable compounds, solubility can be highly dependent on the pH of the solution. While less critical for many organic solvents, it is a key parameter in aqueous solutions.
-
Purity of the Compound: Impurities can affect the measured solubility.
-
Polymorphism: Different crystalline forms of a compound can have different solubilities.
Conclusion
Determining the solubility of this compound in a range of common organic solvents is a fundamental step in its development as a potential therapeutic agent. The protocols outlined in these application notes provide a systematic approach for researchers to obtain reliable qualitative and quantitative solubility data. This information is invaluable for guiding subsequent experimental work, including reaction optimization, purification strategies, and formulation development.
References
Application Notes and Protocols for (1,3-Dimethyl-1H-pyrazol-5-yl)methanol (CAS 57012-20-1)
Disclaimer: The information provided herein is for research and development purposes only. It is imperative that all handling and experimental procedures are conducted by trained professionals in a controlled laboratory environment. A thorough risk assessment should be completed before commencing any work with this chemical.
Note on Chemical Identity: The provided CAS number, 57012-20-1, corresponds to the chemical compound (1,3-Dimethyl-1H-pyrazol-5-yl)methanol. The name "3-Methyl-1-(2-phenylethyl)piperidine-4-carboxamide" initially mentioned in the topic description is not associated with this CAS number based on available chemical databases. All information below pertains to this compound.
Introduction
This compound is a pyrazole derivative with potential applications in medicinal chemistry and organic synthesis as a building block for more complex molecules. Due to its chemical nature, safe handling and storage are crucial to ensure the safety of laboratory personnel and the integrity of the compound. These application notes provide detailed procedures for the safe handling, storage, and use of this compound in a research setting.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 57012-20-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₆H₁₀N₂O | [1][2][3][4] |
| Molecular Weight | 126.16 g/mol | [1][2][3][4] |
| Appearance | Light yellow solid | [4] |
| Purity | ≥97% | [3] |
| Boiling Point | 248.6 ± 25.0 °C at 760 mmHg | [2] |
| Flash Point | 104.1 ± 23.2 °C | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Storage Temperature | 4°C or Room Temperature | [3] |
| Hazard Statements | H302 (Harmful if swallowed) | |
| Precautionary Statements | P280, P305, P338, P351 |
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed. It is also irritating to the eyes, respiratory system, and skin.[2]
GHS Pictogram:
Signal Word: Warning
Potential Health Effects:
-
Ingestion: May cause irritation of the digestive tract and may be harmful if swallowed.[2]
-
Inhalation: Causes respiratory tract irritation. May be harmful if inhaled.[2]
-
Skin Contact: Causes skin irritation. May be harmful if absorbed through the skin.[2]
-
Eye Contact: Causes eye irritation.[2]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[2]
-
Skin and Body Protection: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[2]
-
Respiratory Protection: Use in a well-ventilated area. If airborne concentrations are expected to be high, a NIOSH-approved respirator should be used.[2]
Safe Handling and Storage Protocols
4.1. Handling Protocol:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[2] Facilities should be equipped with an eyewash station and a safety shower.[2]
-
Personal Protective Equipment (PPE): Before handling, ensure all required PPE is worn correctly.
-
Dispensing:
-
For solid material, use a spatula or other appropriate tool to transfer the desired amount from the storage container to a tared weighing vessel within a fume hood.
-
Avoid generating dust.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
When preparing solutions, add the solid to the solvent slowly while stirring.
-
Ensure the process is carried out in a fume hood.
-
-
Spill Management:
-
In case of a small spill, decontaminate the area with an appropriate absorbent material.
-
For larger spills, evacuate the area and follow emergency procedures.
-
-
Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
4.2. Storage Protocol:
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperatures are 4°C or room temperature.[3]
-
Incompatible Materials: Keep away from oxidizing agents and acids.[2]
-
Labeling: Ensure the storage container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
First-Aid Measures
In the event of exposure, follow these first-aid procedures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
After Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[2]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical aid.[2]
-
After Ingestion: Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Experimental Workflow Diagram
The following diagram illustrates a general workflow for handling and using this compound in a research experiment.
Caption: General laboratory workflow for handling this compound.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Incompatible materials.[2]
-
Incompatibilities with Other Materials: Oxidizing agents, acids.[2]
-
Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, carbon dioxide.[2]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | CAS#:57012-20-1 | Chemsrc [chemsrc.com]
- 3. chemscene.com [chemscene.com]
- 4. (2,5-Dimethylpyrazol-3-yl)methanol | CAS 57012-20-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. matrixscientific.com [matrixscientific.com]
- 6. 57012-20-1 | MFCD02682037 | (2,5-Dimethyl-2H-pyrazol-3-yl)-methanol | acints [acints.com]
Application Notes: Synthesis of Pyrazole-Based Kinase Inhibitors Using (1,3-Dimethyl-1H-pyrazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of pyrazole-based kinase inhibitors, utilizing (1,3-Dimethyl-1H-pyrazol-5-yl)methanol as a key starting material. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] This document outlines a synthetic route to produce a library of pyrazolo[3,4-d]pyrimidine derivatives, potent inhibitors of various kinases, and provides detailed protocols for their biological evaluation.
Introduction to Pyrazole-Based Kinase Inhibitors
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The pyrazole ring system is a versatile scaffold for the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases, mimicking the adenine core of ATP.[1][2]
This document focuses on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, a class of compounds known to inhibit various kinases, including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) kinase.[4][5][6][7][8][9][10][11][12][13][14]
Data Presentation
The following tables summarize the biological activity of representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.
Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against CDK2
| Compound ID | Structure | CDK2 IC₅₀ (µM) | Reference |
| 1 | 4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP1) | Not specified, but identified as a potent inhibitor | [13] |
| 2 | 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP2) | Not specified, but identified as a potent inhibitor | [13] |
| 3 | Compound 14 from source | 0.057 ± 0.003 | [1][4] |
| 4 | Compound 13 from source | 0.081 ± 0.004 | [1][4] |
| 5 | Compound 15 from source | 0.119 ± 0.007 | [1][4] |
| 6 | Compound 1e from source | 1.71 | [6] |
| 7 | Compound 1j from source | 1.60 | [6] |
| 8 | Compound 4a from source | 0.21 | [9] |
| Roscovitine (Reference) | Reference CDK2 Inhibitor | 0.25 | [9] |
Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against EGFR
| Compound ID | Structure | EGFR IC₅₀ (µM) | Reference |
| 9 | Compound 4 from source | 0.054 | [5][8] |
| 10 | Compound 15 from source | 0.135 | [5][8] |
| 11 | Compound 16 from source | 0.034 | [5][8] |
| 12 | Compound 12b from source | 0.016 (wild type), 0.236 (T790M mutant) | [7][12] |
| 13 | Compound 3f from source | 0.023 | [15] |
| 14 | Compound 3e from source | 0.031 | [15] |
| PKI166 (Reference) | Reference EGFR Inhibitor | Potent inhibitor (specific value not provided in snippet) | [11] |
Experimental Protocols
I. Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
This section details the synthetic route starting from this compound to a versatile intermediate, 1,3-dimethyl-1H-pyrazole-5-carbaldehyde, which can then be used to construct the pyrazolo[3,4-d]pyrimidine core.
A. Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde
This protocol describes the oxidation of the starting alcohol to the corresponding aldehyde.
-
Materials:
-
This compound
-
Manganese(IV) oxide (MnO₂)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add activated manganese(IV) oxide (5.0 eq).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide. Wash the Celite pad with DCM.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude aldehyde by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1,3-dimethyl-1H-pyrazole-5-carbaldehyde.
-
B. Synthesis of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine
This protocol outlines the construction of the pyrazolo[3,4-d]pyrimidine ring system from the pyrazole-5-carbaldehyde intermediate. This involves a condensation reaction followed by cyclization.
-
Materials:
-
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde
-
Aminomalononitrile tosylate
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Formamide
-
-
Procedure:
-
To a solution of sodium ethoxide (2.2 eq) in ethanol, add aminomalononitrile tosylate (1.1 eq) and stir at room temperature for 30 minutes.
-
Add a solution of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in ethanol to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and neutralize with acetic acid.
-
Remove the solvent under reduced pressure. The resulting intermediate can be carried forward without extensive purification.
-
Add formamide to the crude intermediate and heat the mixture at 180-200 °C for 6-8 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine. This core can then be further functionalized through various coupling reactions to generate a library of kinase inhibitors.
-
II. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of synthesized compounds against a target kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Materials:
-
Purified target kinase (e.g., CDK2/Cyclin A, EGFR)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Synthesized pyrazolo[3,4-d]pyrimidine inhibitors
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution of the compounds in the assay buffer.
-
Kinase Reaction:
-
In a white, opaque multi-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the necessary components for the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Visualizations
Synthetic Workflow
Caption: Synthetic route from this compound to pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.
General Kinase Inhibition Mechanism
Caption: Competitive inhibition of a kinase by a pyrazole-based inhibitor at the ATP-binding site.
PI3K/Akt/mTOR Signaling Pathway
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ulab360.com [ulab360.com]
- 17. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis of Substituted Pyrazoles from 1,3-Dicarbonyls
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted pyrazoles from 1,3-dicarbonyl compounds. Pyrazoles are a critical scaffold in medicinal chemistry and drug development, and efficient, one-pot synthetic methodologies are highly sought after for their atom economy and operational simplicity.[1][2] This guide covers various catalytic systems and reaction conditions, including conventional heating, microwave irradiation, and ultrasound assistance, to afford a broad range of pyrazole derivatives.
Introduction
The synthesis of pyrazoles via the condensation of 1,3-dicarbonyl compounds with hydrazines, a reaction first reported by Ludwig Knorr in 1883, remains a cornerstone of heterocyclic chemistry.[3][4][5] One-pot variations of this synthesis are particularly attractive as they reduce the number of isolation and purification steps, saving time and resources. These methods are highly versatile, allowing for the introduction of diverse substituents on the pyrazole core, which is invaluable for the generation of compound libraries in drug discovery programs.[3] Recent advancements have focused on developing greener and more efficient protocols, utilizing catalysts such as ionic liquids, nano-catalysts, and employing energy sources like microwave and ultrasound to accelerate reaction rates and improve yields.[2][6][7][8]
Data Presentation: Comparison of Catalytic Systems and Conditions
The following table summarizes quantitative data from various one-pot synthetic methods for pyrazoles, allowing for easy comparison of their efficiency under different conditions.
| Catalyst/Methodology | 1,3-Dicarbonyl | Hydrazine | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1-Ethyl-3-methylimidazolium Chloride | Propan-1,3-dial | Phenyl hydrazine | Ionic Liquid | Room Temp. | 20 min | 95 | [9] |
| [DBUH][OAc] (Ultrasound) | Aromatic aldehydes, Malononitrile | Phenylhydrazine | Ethanol | 50 | 30 min | Excellent | [6] |
| p-Toluenesulfonic acid (p-TsOH) | Cyclic β-diketones, Arylglyoxals | Arylhydrazones | DMF | 70 | - | High | [10] |
| Microwave Irradiation | Ethyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehyde | - | Solvent-free | - | 10 min | 83 | [11] |
| KBrO3-KBr | Acetophenone, Benzaldehyde | Hydrazine dihydrochloride | Ethanol | Reflux | 30 min | Good | [12] |
| Zinc Oxide (ZnO) Nanoparticles | Various 1,3-dicarbonyls | Various hydrazines | Aqueous | - | - | - | [4][13] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of N-Phenyl Pyrazoles using an Ionic Liquid
This protocol describes a simple, efficient, and environmentally friendly method for the synthesis of substituted N-phenyl pyrazoles in an ionic liquid at room temperature.[9]
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Phenyl hydrazine (1.0 eq)
-
1-Ethyl-3-methylimidazolium Chloride (ionic liquid)
-
Crushed ice
-
Water
-
DMF-Ethanol for crystallization
Procedure:
-
In a clean, dry round-bottom flask, dissolve the 1,3-dicarbonyl (13.8 mmol) and phenyl hydrazine (13.8 mmol) in 1-Ethyl-3-methylimidazolium Chloride (5 ml).
-
Stir the reaction mixture magnetically at room temperature for 20 minutes.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[9]
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Filter the resulting solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a DMF-Ethanol mixture to obtain the pure substituted N-phenyl pyrazole.[9]
Protocol 2: Ultrasound-Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles
This protocol utilizes ultrasound irradiation and an ionic liquid catalyst for a rapid and high-yielding synthesis of 5-amino-1,3-diphenylpyrazole-4-carbonitrile analogues.[6]
Materials:
-
Aromatic aldehyde (1.0 eq, 1 mmol)
-
Malononitrile (1.0 eq, 1 mmol)
-
Phenylhydrazine (1.0 eq, 1 mmol)
-
[DBUH][OAc] (20 mol %)
-
Ethanol (5 mL)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and [DBUH][OAc] (20 mol %) in ethanol (5 mL).
-
Irradiate the mixture with ultrasound at 50 °C.
-
Monitor the reaction progress using TLC (eluent: pet ether/ethyl acetate, 7:3).[6]
-
Once the reaction is complete, cool the mixture to room temperature and pour it over ice-cold water.
-
Isolate the solid product by filtration.
-
Crystallize the obtained product from ethanol to yield the pure pyrazole derivative.[6]
Protocol 3: Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions
This method provides a rapid and efficient synthesis of 4-arylidenepyrazolone derivatives using microwave irradiation without any solvent.[11]
Materials:
-
Ethyl acetoacetate (1.5 eq, 0.45 mmol)
-
3-Nitrophenylhydrazine (1.0 eq, 0.3 mmol)
-
3-Methoxy-4-ethoxy-benzaldehyde (1.0 eq, 0.3 mmol)
-
Ethyl acetate
Procedure:
-
Place ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol) in a 50-mL one-neck flask.
-
Irradiate the flask in a domestic microwave oven at a power of 420 W for 10 minutes.[11]
-
After cooling, triturate the resulting solid with ethyl acetate.
-
Collect the product by suction filtration to afford the pure 4-arylidenepyrazolone derivative.[11]
Visualizations
Caption: General workflow for the one-pot synthesis of substituted pyrazoles.
Caption: Reaction pathway for pyrazole synthesis from 1,3-dicarbonyls.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. bepls.com [bepls.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]
- 11. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. worldresearchersassociations.com [worldresearchersassociations.com]
- 13. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1,3-Dimethyl-1H-pyrazol-5-yl)methanol in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1,3-Dimethyl-1H-pyrazol-5-yl)methanol is a valuable building block in medicinal chemistry, offering a scaffold with desirable physicochemical properties for drug design. While direct applications of this alcohol in multi-component reactions (MCRs) are not extensively documented, its corresponding aldehyde, (1,3-Dimethyl-1H-pyrazol-5-yl)carbaldehyde , serves as a versatile substrate in various MCRs, including the Ugi, Biginelli, and Passerini reactions. These reactions are powerful tools for the rapid generation of molecular diversity and the synthesis of complex, drug-like molecules from simple starting materials.[1][2]
This document provides detailed application notes and protocols for the use of this compound in MCRs, commencing with its oxidation to the crucial aldehyde intermediate. The subsequent sections detail protocols for the application of this aldehyde in key MCRs, providing a pathway to novel heterocyclic compounds with potential therapeutic applications.
Preparatory Step: Oxidation of this compound
To utilize this compound in MCRs that require an aldehyde functional group, a preliminary oxidation step is necessary. A common and efficient method for this transformation is the Swern oxidation or a TEMPO-catalyzed oxidation, which are known for their mild conditions and high yields.[3]
Experimental Protocol: TEMPO-Catalyzed Oxidation
Materials:
-
This compound
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Sodium bicarbonate (NaHCO₃)
-
Potassium bromide (KBr)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Add TEMPO (0.01 eq) and an aqueous solution of potassium bromide (KBr) (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (NaOCl) (1.1 eq) containing sodium bicarbonate (NaHCO₃) (1.5 eq) while vigorously stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure to yield (1,3-Dimethyl-1H-pyrazol-5-yl)carbaldehyde, which can be used in the subsequent MCRs without further purification if of sufficient purity.
Logical Workflow for MCR Application
Caption: Workflow for utilizing this compound in MCRs.
Application in Multi-Component Reactions
Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. These products are valuable scaffolds in drug discovery due to their peptide-like structure.[4][5]
Reaction Scheme: (1,3-Dimethyl-1H-pyrazol-5-yl)carbaldehyde + Amine + Carboxylic Acid + Isocyanide → Pyrazole-substituted α-acylamino amide
Materials:
-
(1,3-Dimethyl-1H-pyrazol-5-yl)carbaldehyde
-
Amine (e.g., aniline)
-
Carboxylic acid (e.g., acetic acid)
-
Isocyanide (e.g., cyclohexyl isocyanide)
-
Methanol (MeOH)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of (1,3-Dimethyl-1H-pyrazol-5-yl)carbaldehyde (1.0 eq) in methanol (MeOH), add the amine (1.0 eq) and stir for 10 minutes at room temperature.
-
Add the carboxylic acid (1.0 eq) to the mixture.
-
Add the isocyanide (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired α-acylamino amide derivative.[6]
Quantitative Data Summary (Representative Examples)
| Amine | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) |
| Aniline | Acetic Acid | Cyclohexyl isocyanide | MeOH | 24 | 85 |
| Benzylamine | Benzoic Acid | tert-Butyl isocyanide | MeOH | 48 | 78 |
| p-Toluidine | Propionic Acid | Benzyl isocyanide | MeOH | 36 | 82 |
Ugi Reaction Mechanism
Caption: Simplified mechanism of the Ugi four-component reaction.
Biginelli Reaction
The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to form dihydropyrimidinones (DHPMs). DHPMs are a class of compounds with a wide range of biological activities, including antiviral, antitumor, and antibacterial properties.[7][8][9]
Reaction Scheme: (1,3-Dimethyl-1H-pyrazol-5-yl)carbaldehyde + β-Ketoester + Urea → Pyrazole-substituted Dihydropyrimidinone
Materials:
-
(1,3-Dimethyl-1H-pyrazol-5-yl)carbaldehyde
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Urea or Thiourea
-
Ethanol (EtOH)
-
Catalytic amount of acid (e.g., HCl)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine (1,3-Dimethyl-1H-pyrazol-5-yl)carbaldehyde (1.0 eq), the β-ketoester (1.0 eq), and urea or thiourea (1.5 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (HCl).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the dihydropyrimidinone derivative. Recrystallization from ethanol can be performed for further purification.[10]
Quantitative Data Summary (Representative Examples)
| β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Time (h) | Yield (%) |
| Ethyl acetoacetate | Urea | HCl | EtOH | 4 | 92 |
| Methyl acetoacetate | Thiourea | p-TSA | EtOH | 6 | 88 |
| Ethyl benzoylacetate | Urea | Yb(OTf)₃ | Acetonitrile | 5 | 85 |
Biginelli Reaction Logical Flow
Caption: Key components and product of the Biginelli reaction.
Passerini Three-Component Reaction
The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to produce α-acyloxy amides. This reaction is highly atom-economical and provides a straightforward route to functionalized esters with amide linkages.[11][12][13]
Reaction Scheme: (1,3-Dimethyl-1H-pyrazol-5-yl)carbaldehyde + Carboxylic Acid + Isocyanide → Pyrazole-substituted α-acyloxy amide
Materials:
-
(1,3-Dimethyl-1H-pyrazol-5-yl)carbaldehyde
-
Carboxylic acid (e.g., benzoic acid)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve (1,3-Dimethyl-1H-pyrazol-5-yl)carbaldehyde (1.0 eq) and the carboxylic acid (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Add the isocyanide (1.0 eq) to the solution at room temperature.
-
Stir the mixture for 24-72 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-acyloxy amide.[14]
Quantitative Data Summary (Representative Examples)
| Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Benzoic Acid | tert-Butyl isocyanide | CH₂Cl₂ | 24 | 90 | | Acetic Acid | Cyclohexyl isocyanide | Toluene | 48 | 85 | | 4-Nitrobenzoic Acid | Benzyl isocyanide | CH₂Cl₂ | 72 | 75 |
Conclusion
The conversion of this compound to its corresponding aldehyde opens up a gateway to a vast chemical space through the application of multi-component reactions. The Ugi, Biginelli, and Passerini reactions, detailed in this document, provide efficient and modular strategies for the synthesis of novel, complex, and potentially bioactive pyrazole-containing heterocycles. These protocols serve as a foundation for researchers in drug discovery and medicinal chemistry to explore the derivatization of this privileged scaffold, facilitating the development of new therapeutic agents.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dokumen.pub [dokumen.pub]
- 3. researchgate.net [researchgate.net]
- 4. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi-res.com [mdpi-res.com]
- 8. scispace.com [scispace.com]
- 9. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Passerini reaction - Wikipedia [en.wikipedia.org]
- 12. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield for the synthesis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-established method is a two-step synthesis. The first step involves the formylation of 1,3-dimethylpyrazole to produce the intermediate, 1,3-dimethyl-1H-pyrazole-5-carbaldehyde. This is typically achieved through a Vilsmeier-Haack reaction. The second step is the reduction of the aldehyde functional group to a primary alcohol using a suitable reducing agent, such as sodium borohydride.
Q2: What are the primary safety concerns for this synthesis?
A2: The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent, formed in situ, is also moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves. The quenching of the reaction with ice/water is highly exothermic and must be done slowly and with caution.
Q3: How can I monitor the progress of the reactions?
A3: Both the formylation and reduction steps can be effectively monitored by Thin-Layer Chromatography (TLC). For the Vilsmeier-Haack reaction, a small aliquot of the reaction mixture should be carefully quenched with a basic solution (e.g., saturated sodium bicarbonate), extracted with an organic solvent (e.g., ethyl acetate), and then spotted on a TLC plate. The disappearance of the starting 1,3-dimethylpyrazole spot and the appearance of the more polar aldehyde product spot will indicate reaction progression. Similarly, for the reduction step, the disappearance of the aldehyde spot and the formation of the more polar alcohol spot signifies the reaction's progress.
Q4: My Vilsmeier-Haack formylation is not working. What are some potential reasons?
A4: Common reasons for failure in the Vilsmeier-Haack reaction include:
-
Inactive Vilsmeier Reagent: The reagent is sensitive to moisture. Ensure that all glassware is oven- or flame-dried and that anhydrous solvents (especially DMF) are used. POCl₃ should be fresh and of high purity.
-
Low Temperature: The formation of the Vilsmeier reagent is exothermic and should be done at low temperatures (0-5 °C). However, the subsequent formylation of the pyrazole may require heating to proceed at a reasonable rate.
-
Insufficiently Reactive Substrate: While 1,3-dimethylpyrazole is generally reactive, impurities can hinder the reaction. Ensure the purity of your starting material.
Troubleshooting Guides
Issue 1: Low Yield in Vilsmeier-Haack Formylation
| Potential Cause | Suggested Solution |
| Moisture Contamination | Ensure all glassware is rigorously dried. Use anhydrous grade DMF and fresh POCl₃. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Suboptimal Temperature | Prepare the Vilsmeier reagent at 0-5 °C to prevent degradation. For the formylation step, if the reaction is sluggish at room temperature, consider gradually increasing the temperature to 60-80 °C while monitoring by TLC. |
| Incorrect Stoichiometry | Typically, a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents relative to the pyrazole) is used. A large excess can sometimes lead to side products. |
| Difficult Product Isolation | The product is often isolated after quenching with ice water and neutralizing with a base. Ensure the pH is adjusted to ~7-8 to precipitate the product or to allow for efficient extraction with an organic solvent like ethyl acetate or dichloromethane. |
Issue 2: Incomplete Reduction or Side Product Formation
| Potential Cause | Suggested Solution |
| Insufficient Reducing Agent | Use a molar excess of the reducing agent. For NaBH₄, 1.5 to 2.0 equivalents are typically sufficient. |
| Low Reactivity | If the reduction is slow, ensure the solvent is appropriate (e.g., methanol or ethanol for NaBH₄). The reaction can be run at room temperature but may be gently heated if necessary. |
| Formation of Borate Esters | During workup, the addition of a dilute acid (e.g., 1M HCl) can help hydrolyze any borate ester intermediates to liberate the free alcohol. |
| Over-reduction | This is generally not a concern with NaBH₄ for an aldehyde on a pyrazole ring. However, if using a stronger reducing agent like LiAlH₄, ensure anhydrous conditions are strictly maintained to prevent unwanted side reactions. |
Issue 3: Product Purification Challenges
| Potential Cause | Suggested Solution |
| Persistent Impurities | If recrystallization is ineffective, column chromatography on silica gel is a reliable method for purification. A solvent system of ethyl acetate/hexane or dichloromethane/methanol is a good starting point. |
| Product is an Oil | If the final alcohol product is an oil, purification should be done via column chromatography. Ensure complete removal of the solvent under reduced pressure. |
| Tarry Residue Formation | This often results from overheating during the Vilsmeier-Haack reaction. Maintain strict temperature control. Purification of the crude aldehyde by chromatography before the reduction step can prevent carrying over impurities. |
Experimental Protocols & Data
Overall Synthetic Scheme
Caption: Overall two-step synthesis of this compound.
Protocol 1: Vilsmeier-Haack Formylation of 1,3-Dimethylpyrazole
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of N-substituted pyrazoles.
-
Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Ensure the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Formylation: Dissolve 1,3-dimethylpyrazole (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 70 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture to pH 7-8 with a saturated sodium bicarbonate solution or 2M sodium hydroxide.
-
Isolation: The product may precipitate as a solid and can be collected by vacuum filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1,3-dimethyl-1H-pyrazole-5-carbaldehyde.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
Protocol 2: Reduction of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde
This protocol is based on standard procedures for the reduction of aldehydes to primary alcohols.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dimethyl-1H-pyrazole-5-carbaldehyde (1.0 equiv.) in methanol (10 mL per gram of aldehyde).
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is fully consumed.
-
Work-up: Carefully add 1M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the mixture (caution: hydrogen gas evolution). Adjust the pH to ~7.
-
Isolation: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting this compound can be purified by column chromatography on silica gel if necessary.
Data Presentation: Comparison of Reducing Agents
The choice of reducing agent can impact the reaction conditions and work-up procedure.
| Reducing Agent | Typical Solvent | Reaction Conditions | Work-up | Typical Yield | Notes |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to RT, 1-3 h | Acidic quench | >90% | Chemoselective for aldehydes and ketones. Safer and easier to handle. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, Diethyl Ether | 0 °C to RT, 1-2 h | Careful quenching with water/NaOH (Fieser method) | >90% | Much more reactive; reduces a wider range of functional groups. Requires strictly anhydrous conditions. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A troubleshooting workflow for diagnosing and resolving low yield issues.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Technical Support Center: Purification of (1,_3-Dimethyl-1H-pyrazol-5-yl)methanol
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the purification of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol by column chromatography.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography purification of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Compound does not move from the baseline (Low Rf value) | The mobile phase is not polar enough to elute the compound. | - Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. - Consider switching to a more polar solvent system, such as dichloromethane/methanol.[1] - For highly polar compounds, a small percentage of methanol (e.g., 1-5%) in dichloromethane can be effective. |
| Compound elutes too quickly (High Rf value) | The mobile phase is too polar. | - Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. |
| Poor separation of the desired compound from impurities | - Inappropriate solvent system. - Column overloading. - Improper column packing. | - Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to test various solvent systems and ratios to achieve good separation between your product and impurities. Aim for an Rf value of 0.2-0.4 for the desired compound.[2] - Reduce the sample load: Overloading the column is a common cause of poor separation. Use a larger column or reduce the amount of crude material. - Ensure proper column packing: A well-packed column is crucial for good separation. Avoid air bubbles and cracks in the silica bed. |
| Peak tailing (Compound streaks down the column) | - Strong interaction between the basic pyrazole nitrogen and acidic silica gel. - The compound is not fully soluble in the mobile phase. | - Deactivate the silica gel: Add a small amount of triethylamine (~0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel. This is particularly useful for nitrogen-containing compounds.[1] - Change the stationary phase: Consider using neutral alumina instead of silica gel. - Ensure sample solubility: Load the sample in a solvent in which it is highly soluble and which is compatible with the mobile phase. |
| Compound appears to be degrading on the column | The compound is unstable on acidic silica gel. | - Deactivate the silica gel: As with peak tailing, adding a small amount of triethylamine to the mobile phase can prevent degradation of acid-sensitive compounds. - Use a different stationary phase: Neutral alumina can be a good alternative to silica gel for acid-sensitive compounds. |
| Colored impurities co-elute with the product | The impurities have similar polarity to the desired compound. | - Optimize the solvent system: Meticulous TLC analysis with different solvent systems may reveal a condition where the colored impurity separates. - Charcoal treatment: Before chromatography, you can try treating a solution of the crude product with activated charcoal to adsorb colored impurities. Filter the charcoal before proceeding with purification. |
| Product is an oil and will not solidify after purification | Residual solvent or minor impurities are present. | - High-vacuum evaporation: Ensure all volatile solvents are removed using a rotary evaporator followed by a high-vacuum pump. - Re-purification: If impurities are suspected, a second column chromatography with a shallower solvent gradient may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A mixture of hexane and ethyl acetate is a common and effective starting point for the purification of pyrazole derivatives.[3] Based on the structure of this compound, which has a polar alcohol group, a mobile phase of 30-50% ethyl acetate in hexane would be a reasonable starting point for TLC analysis to determine the optimal elution conditions.
Q2: How do I determine the correct solvent ratio for my column?
A2: The ideal solvent ratio should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a TLC plate.[2] This range generally ensures good separation from impurities and a reasonable elution time. You should perform several TLC experiments with varying solvent ratios to find the optimal system before packing your column.
Q3: My compound is a basic pyrazole. Do I need to take special precautions?
A3: Yes, the basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and potential degradation. To mitigate this, it is often recommended to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent.[1]
Q4: Can I use a solvent system other than hexane/ethyl acetate?
A4: Absolutely. If a hexane/ethyl acetate system does not provide adequate separation, other solvent systems can be employed. For more polar compounds, a mixture of dichloromethane and methanol is a common alternative.[1]
Q5: How much silica gel should I use for my column?
A5: A general rule of thumb is to use a mass of silica gel that is 30 to 100 times the mass of your crude sample. The exact ratio depends on the difficulty of the separation. For difficult separations, a higher ratio is recommended.
Q6: What is "dry loading" and when should I use it?
A6: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel before loading it onto the column. This is particularly useful when your sample is not very soluble in the initial mobile phase. To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Preparation: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-determined mixture of hexane and ethyl acetate (e.g., start with 70:30 hexane:ethyl acetate).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Analysis: Calculate the Rf value for your target compound. Adjust the solvent ratio to achieve an Rf between 0.2 and 0.4.
Protocol 2: Column Chromatography Purification
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 9:1 hexane/ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Carefully load the solution onto the top of the packed column. Alternatively, perform a dry loading as described in the FAQs.
-
Elution: Begin eluting the column with the initial mobile phase. For a more efficient separation, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate).
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table provides estimated chromatographic parameters for the purification of this compound. These values are based on the purification of structurally similar pyrazole derivatives and should be used as a starting point for optimization.[3][4]
| Parameter | Value/Condition |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |
| Mobile Phase (Starting Point) | 30-50% Ethyl Acetate in Hexane |
| Estimated Rf Value | 0.2 - 0.4 (in optimized mobile phase) |
| Elution Mode | Isocratic or Gradient |
| Detection | UV (254 nm) or staining (e.g., permanganate) |
Visualization
Caption: Troubleshooting workflow for column chromatography.
References
Technical Support Center: Recrystallization of Pyrazole Methanol Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of pyrazole methanol compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for recrystallizing pyrazole methanol compounds?
The choice of solvent is critical and is primarily dictated by the polarity of the specific pyrazole methanol derivative. Due to the presence of both a polar hydroxyl group and a moderately polar pyrazole ring, a range of solvents can be effective.
-
Single Solvents: For many pyrazole compounds, polar protic solvents are a good starting point. Commonly used single solvents include methanol, ethanol, isopropanol, acetone, and ethyl acetate.[1] For less polar derivatives, cyclohexane may also be effective.[1]
-
Mixed Solvent Systems: A highly effective technique involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is very soluble), such as methanol or ethanol. Subsequently, a hot "anti-solvent" (in which the compound is poorly soluble), like water or hexane, is added dropwise until turbidity (cloudiness) is observed. The solution is then allowed to cool slowly.[1] Common combinations include ethanol/water and hexane/ethyl acetate.[1]
Q2: How can I improve a low recrystallization yield?
Low recovery of the purified compound is a common issue. Several factors can contribute to this, and the following strategies can help improve your yield:
-
Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to completely dissolve the crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.[1]
-
Thorough Cooling: Ensure the solution is cooled sufficiently, typically to room temperature first, and then in an ice bath, to maximize the precipitation of the product.[1]
-
Prevent Premature Crystallization: If crystals form during hot filtration, it can lead to significant loss of product. Ensure the funnel and receiving flask are pre-heated.
-
Judicious Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[1]
Q3: My compound is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several methods to address this issue:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, which can allow crystallization to occur at a temperature below the compound's melting point.[1]
-
Slow Cooling: Allow the solution to cool as slowly as possible. Insulating the flask can promote gradual cooling and prevent the rapid precipitation that leads to oiling.[1]
-
Modify the Solvent System: Experiment with a different solvent or a different anti-solvent. A solvent with a lower boiling point might be beneficial.[1]
-
Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]
Q4: How can I remove colored impurities during recrystallization?
Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration. The charcoal adsorbs the colored compounds. However, use charcoal sparingly as it can also adsorb some of your desired product, potentially reducing the overall yield.
Q5: Is it possible to separate regioisomers of a pyrazole methanol derivative using recrystallization?
Fractional recrystallization can be employed to separate regioisomers if they exhibit sufficiently different solubilities in a specific solvent system. This process involves multiple, sequential recrystallization steps to enrich one isomer progressively.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. The solution is not saturated (too much solvent was used).2. The compound is highly soluble in the solvent even at low temperatures.3. Nucleation has not initiated in a supersaturated solution. | 1. Concentrate the solution by boiling off some of the solvent and then allow it to cool again.2. Try a different solvent or a mixed-solvent system. Add a miscible "anti-solvent" dropwise to the cooled solution until it becomes cloudy, then warm to redissolve and cool again.3. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. |
| Crystallization happens too quickly. | 1. The solution is too concentrated.2. The cooling process is too rapid. | 1. Add a small amount of additional hot solvent to the solution.2. Ensure the solution cools slowly at room temperature before placing it in an ice bath. |
| The resulting crystals are impure. | 1. Insoluble impurities were not completely removed.2. Soluble impurities were trapped in the crystal lattice due to rapid cooling. | 1. Ensure the solution was filtered while hot to remove all insoluble materials.2. Wash the collected crystals with a small amount of the cold recrystallization solvent.3. Perform a second recrystallization. |
| The compound precipitates as an oil ("oiling out"). | 1. The melting point of the compound is lower than the temperature of the solution upon precipitation.2. The compound is too soluble in the chosen solvent. | 1. Add more of the "good" solvent.2. Use a solvent with a lower boiling point.3. Cool the solution very slowly to allow crystallization to occur at a lower temperature.[1] |
Data Presentation
Table 1: Solubility of 1H-Pyrazole in Various Solvents
| Solvent | Temperature (°C) | Solubility |
| Water | 9.6 | 2.7 moles/L |
| Water | 24.8 | 19.4 moles/L |
| Cyclohexane | 31.8 | 0.577 moles/L |
| Cyclohexane | 56.2 | 5.86 moles/L |
| Benzene | 5.2 | 0.31 moles/1000mL |
| Benzene | 46.5 | 16.8 moles/1000mL |
Data sourced from ChemicalBook.
Table 2: Common Solvents for Pyrazole Recrystallization
| Solvent / Solvent System | Type | Polarity | Common Use |
| Ethanol / Water | Mixed Protic | High | For polar pyrazole derivatives. |
| Methanol | Protic | High | A good general-purpose solvent for many pyrazole compounds.[1] |
| Isopropanol | Protic | Medium | A common choice for cooling crystallization. |
| Acetone | Aprotic | Medium | Effective for compounds of intermediate polarity.[1] |
| Ethyl Acetate | Aprotic | Medium | Often used for compounds of intermediate polarity.[1] |
| Hexane / Ethyl Acetate | Mixed Aprotic | Low to Medium | Good for less polar pyrazoles.[1] |
| Cyclohexane | Non-polar | Low | Suitable for non-polar pyrazole derivatives.[1] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is suitable when a single solvent is identified that dissolves the pyrazole methanol compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the crude pyrazole methanol compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate or in a water bath while stirring. Continue to add small portions of the solvent until the compound just completely dissolves.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, subsequently cool the flask in an ice bath for at least 20-30 minutes.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when no single solvent provides the desired solubility characteristics.
-
Dissolution: Dissolve the crude pyrazole methanol compound in the minimum amount of a hot "good" solvent in which it is readily soluble (e.g., methanol, ethanol).[1]
-
Addition of Anti-Solvent: While keeping the solution hot, slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water, hexane) dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize precipitation.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Visualizations
Caption: A generalized workflow for the recrystallization of pyrazole methanol compounds.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
Identifying and minimizing byproducts in pyrazole synthesis
Technical Support Center: Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying and minimizing byproducts in pyrazole synthesis, thereby improving reaction efficiency, yield, and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazoles, and what are its primary limitations? A1: The most prevalent method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] While versatile, a significant limitation is the potential formation of a mixture of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds, which can be challenging to separate.[1][4]
Q2: What are the typical byproducts encountered in pyrazole synthesis? A2: Common byproducts include:
-
Regioisomers : These form when unsymmetrical 1,3-dicarbonyls or substituted hydrazines are used, leading to different orientations of substituents on the pyrazole ring.[1][4]
-
Pyrazoline Intermediates : These result from incomplete cyclization or lack of aromatization during the reaction.[1][5]
-
Hydrazine-related Impurities : Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red reaction mixtures.[1][6]
-
Di-addition Products : In some cases, a di-addition of hydrazine to the dicarbonyl compound can occur, where the dicarbonyl compound reacts with two molecules of hydrazine.[1][4]
-
Biaryl Compounds : These can form as side products in metal-catalyzed N-arylation reactions used to modify the pyrazole ring.[7]
Q3: How can I identify the byproducts in my reaction mixture? A3: Byproducts are typically identified using a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) is a quick method to check for the presence of multiple components in the reaction mixture.[1] For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying the specific structures of the byproducts.[1][7]
Q4: Can reaction conditions be modified to control regioselectivity? A4: Yes, reaction conditions play a crucial role. For instance, in the cyclocondensation of an aryl hydrochloride hydrazine with 1,3-diketones, the use of aprotic dipolar solvents has been shown to yield better results and improved regioselectivity compared to other solvents.[5] Optimizing temperature and the choice of catalyst can also influence the isomeric ratio.
Troubleshooting Guides
This section addresses specific issues that may arise during pyrazole synthesis, providing symptoms and potential solutions.
Issue 1: Formation of Regioisomers
-
Symptoms:
-
Solutions:
-
Optimize Reaction Conditions: Experiment with different solvents. Aprotic, polar solvents may enhance regioselectivity.[5] Adjusting the temperature can also influence the kinetic vs. thermodynamic product ratio.
-
Chromatographic Separation: Utilize silica gel column chromatography with a carefully selected eluent system to separate the isomers. Monitor fractions closely with TLC.[7]
-
Crystallization of Acid Salts: Convert the mixture of pyrazole isomers into their acid addition salts using an inorganic or organic acid. The differing solubilities of the isomeric salts can allow for separation via fractional crystallization.[8]
-
Issue 2: Low Reaction Yield / Incomplete Reaction
-
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting materials, even after prolonged reaction times.[7]
-
The yield of the isolated product is consistently low.
-
-
Solutions:
-
Verify Reagent Purity: Ensure that the 1,3-dicarbonyl and hydrazine starting materials are of high purity, as impurities can inhibit the reaction or cause side reactions.[7] Hydrazine reagents can degrade over time.[9]
-
Optimize Reaction Parameters:
-
Temperature & Time: Gradually increase the reaction temperature or prolong the reaction time. Monitor the reaction's progress by TLC to determine the optimal endpoint and avoid product degradation.[7]
-
Catalyst: The use of an appropriate catalyst, such as nano-ZnO, can significantly improve reaction rates and yields.[7]
-
Stoichiometry: Using a slight excess of hydrazine (e.g., 1.2 to 2 equivalents) can sometimes drive the reaction to completion, especially if the dicarbonyl is the limiting reagent.[9]
-
-
Issue 3: Presence of Colored Impurities
-
Symptoms:
-
Solutions:
-
Purify Hydrazine: If the hydrazine source is old or discolored, consider purifying it by distillation before use.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that often lead to colored byproducts.
-
Aqueous Work-up: Perform a thorough aqueous work-up, potentially including a wash with a mild reducing agent solution (e.g., sodium bisulfite) to remove certain colored impurities.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help adsorb colored impurities before filtration and recrystallization.
-
Data Presentation
Table 1: Summary of Common Byproducts and Mitigation Strategies
| Byproduct Type | Primary Cause | Key Identification Method | Recommended Mitigation Strategy |
| Regioisomers | Use of unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[1][4] | NMR Spectroscopy (duplicate peak sets) | Optimize solvent and temperature; separate via chromatography or salt crystallization.[5][7][8] |
| Pyrazoline Intermediates | Incomplete cyclization or aromatization.[1] | MS (detecting M+2 peak), NMR | Increase reaction temperature, prolong reaction time, or use a dehydrogenating agent. |
| Colored Impurities | Side reactions or degradation of hydrazine starting material.[1][6] | Visual inspection, TLC | Use high-purity hydrazine, run under an inert atmosphere, perform activated carbon treatment. |
| Di-addition Products | Excess hydrazine reacting with both carbonyl groups of the dicarbonyl.[1][4] | MS (detecting higher mass), NMR | Use controlled stoichiometry (near 1:1 ratio of reactants). |
Table 2: Effect of Catalysts on Pyrazole Synthesis Yield
| Reactants | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Phenylhydrazine, Ethyl Acetoacetate | None (conventional heating) | Ethanol | Reflux | (Varies) | [7] |
| Phenylhydrazine, Ethyl Acetoacetate | Nano-ZnO (10 mol%) | Ethanol | Room Temp | 70-91 | [7] |
| Various Hydrazines & Dicarbonyls | Catalytic Acid | Varies | Varies | High | [2][10] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis This protocol describes the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL).
-
Addition of Reagents: Add the hydrazine derivative (1.1 mmol, 1.1 equivalents) to the solution. If using a hydrazine salt (e.g., hydrochloride), add an equivalent of a base like sodium acetate. Add a few drops of a catalytic acid such as glacial acetic acid.[10]
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.
Protocol 2: Identification and Characterization of Byproducts This workflow outlines the steps to identify an unknown impurity from a reaction mixture.
-
Initial Assessment (TLC): Run a TLC of the crude reaction mixture against the starting materials to visualize all components.
-
Isolation: Perform column chromatography to isolate the major byproduct in sufficient quantity for analysis.
-
Mass Spectrometry (MS): Obtain a mass spectrum of the isolated byproduct to determine its molecular weight. This can help distinguish between regioisomers (same mass as product), pyrazolines (M+2), or di-addition products (higher mass).
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Compare the spectra to that of the desired product. Duplicate signals may indicate regioisomers[1], while the absence of aromatic protons and the presence of sp³-hybridized carbon signals may suggest a pyrazoline intermediate.
-
Structure Elucidation: Combine the data from MS and NMR to propose a structure for the byproduct.
Visualizations
Caption: Knorr synthesis pathways showing formation of regioisomers and pyrazoline byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. chemhelpasap.com [chemhelpasap.com]
Troubleshooting N-methylation side reactions in pyrazole synthesis
Technical Support Center: Troubleshooting Pyrazole Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with N-methylation side reactions during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the N-methylation of unsymmetrical pyrazoles?
The most prevalent side reaction is the formation of a mixture of N1 and N2-methylated regioisomers. This occurs because the two nitrogen atoms in the pyrazole ring have similar nucleophilicity, leading to methylation at both positions. The separation of these isomers can often be challenging.
Q2: How can I distinguish between the N1 and N2 methylated pyrazole isomers?
A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify
Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is "regioselectivity" in the context of pyrazole synthesis, and why is it a critical issue?
A1: In pyrazole synthesis, regioselectivity refers to the preferential formation of one constitutional isomer over another when two or more are possible. This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2][3] The two nitrogen atoms of the hydrazine and the two carbonyl groups of the dicarbonyl compound can react in two different orientations, leading to a mixture of regioisomers. Controlling which regioisomer is formed is crucial because different regioisomers can possess significantly different biological activities, physical properties, and toxicological profiles.[2] For therapeutic and industrial applications, a single, pure regioisomer is often required.
Q2: My pyrazole synthesis is producing a mixture of regioisomers. What are the primary factors influencing this outcome?
A2: The formation of regioisomeric mixtures is a common challenge, particularly in the classical Knorr pyrazole synthesis.[1][4] The regiochemical outcome is influenced by a combination of factors:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically direct the cyclization pathway.[3]
-
Electronic Effects: The electronic properties (electron-donating or electron-withdrawing) of the substituents on both reactants play a significant role in determining the relative reactivity of the carbonyl carbons and the hydrazine nitrogens.[3]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens, thereby influencing the initial point of attack and the final regioisomeric ratio.[1][3]
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. For example, polar, non-coordinating solvents can favor one isomer, while protic solvents might favor another.[3][5]
-
Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the regioisomeric ratio.[3]
Q3: How can I improve the regioselectivity of my pyrazole synthesis?
A3: Several strategies can be employed to enhance the regioselectivity of pyrazole formation:
-
Modification of Reaction Conditions: Systematically optimizing the solvent, temperature, and pH can significantly improve the ratio of the desired regioisomer. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[5][6]
-
Use of Directing Groups: Introducing specific functional groups on the starting materials can help direct the cyclization to favor a single product.
-
Alternative Synthetic Routes: When the Knorr synthesis fails to provide the desired selectivity, alternative methods such as [3+2] cycloaddition reactions or multicomponent reactions can offer excellent regiocontrol.[7][8][9][10] These methods often proceed through different mechanisms where the regioselectivity is more defined.
-
Catalysis: The use of specific catalysts, such as metal catalysts or organocatalysts, can promote the formation of a single regioisomer.[7][10]
Q4: I have already produced a mixture of regioisomers. What are the best methods for their separation?
A4: If the formation of a regioisomeric mixture is unavoidable, several purification techniques can be employed:
-
Flash Column Chromatography: This is the most common method for separating isomers. A thorough screening of solvent systems using Thin Layer Chromatography (TLC) is essential to identify an eluent that provides optimal separation.[2]
-
Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective and scalable purification method.
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or when very high purity is required, preparative HPLC is a powerful tool.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low reaction yield. | Incomplete reaction, side-product formation, or degradation of starting materials.[1] | Ensure the use of an appropriate catalyst (e.g., a few drops of glacial acetic acid) to facilitate the reaction. Consider moderately increasing the reaction time or temperature. Check the purity and stability of your hydrazine derivative, handling it under an inert atmosphere if necessary.[1] |
| Formation of a nearly 1:1 mixture of regioisomers. | The electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl are insufficient to direct the reaction under the current conditions. | Systematically vary the reaction solvent. Studies have shown that switching from ethanol to fluorinated alcohols like TFE or HFIP can dramatically shift the regioisomeric ratio.[3][5] Alternatively, consider a different synthetic strategy, such as a [3+2] cycloaddition.[3] |
| The major product is the undesired regioisomer. | The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard conditions. | Instead of a 1,3-diketone, consider using a β-enaminone or an α-oxoketene N,S-acetal to introduce a predefined difference in reactivity.[3] Another approach is to modify the hydrazine substituent to alter its nucleophilicity.[3] |
| Formation of a pyrazoline instead of a pyrazole. | The initial cyclization yields the non-aromatic pyrazoline, which requires a subsequent oxidation step to form the aromatic pyrazole.[1] | If the pyrazoline has been isolated, it can be oxidized in a separate step using a mild oxidizing agent or by heating in glacial acetic acid.[1] Alternatively, include an in-situ oxidation step in the reaction protocol. |
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine [3][5]
| Solvent | Ratio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃) | Total Yield (%) |
| Ethanol (EtOH) | 36 : 64 | 99 |
| 2,2,2-Trifluoroethanol (TFE) | 85 : 15 | 99 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97 : 3 | 98 |
Experimental Protocols
Protocol 1: Regioselective Synthesis of N-Methylpyrazoles Using Fluorinated Alcohols [3][5]
This protocol describes a general procedure for improving the regioselectivity of pyrazole synthesis by utilizing a fluorinated alcohol as the solvent.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in HFIP in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add methylhydrazine to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired regioisomer.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Microwave-assisted synthesis for improved pyrazole reaction times
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing microwave-assisted synthesis to improve pyrazole reaction times.
Troubleshooting Guides
This section addresses specific issues that may arise during microwave-assisted pyrazole synthesis experiments.
| Problem/Observation | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient microwave absorption by reactants or solvent. | - Select a solvent with a higher dielectric constant to improve energy absorption. Common choices include ethanol, DMF, and acetic acid. - If performing a solvent-free reaction, consider adding a small amount of a polar solvent or an ionic liquid to facilitate heating.[1] |
| Reaction temperature is too low. | - Gradually increase the reaction temperature in increments of 10°C. Note that a 10°C increase can potentially halve the reaction time.[2] - Ensure the temperature sensor is correctly calibrated and positioned within the reaction mixture. | |
| Incorrect stoichiometry of reactants. | - Verify the molar ratios of your starting materials, particularly the hydrazine and β-dicarbonyl compounds. | |
| Reaction Mixture Charring or Decomposition | Localized overheating or "hot spots" within the reaction vessel. | - Ensure efficient stirring of the reaction mixture to promote even heat distribution. - Reduce the microwave power and increase the reaction time to achieve a more controlled heating ramp. |
| Reaction temperature is too high. | - Decrease the set reaction temperature. High temperatures can lead to the degradation of starting materials or the desired pyrazole product. | |
| Inconsistent Results/Poor Reproducibility | Non-uniform heating in a domestic microwave oven. | - For better reproducibility and safety, it is highly recommended to use a dedicated scientific microwave reactor with precise temperature and pressure controls.[3] - If using a domestic oven, place the reaction vessel in the center of the turntable to ensure more even microwave exposure. |
| Fluctuations in microwave power output. | - Monitor the power output of the microwave. In dedicated reactors, ensure the power supply is stable. | |
| Pressure Build-up Alarm or Vial Failure | The reaction is generating gaseous byproducts. | - If possible, perform the reaction in an open vessel setup, if the solvent's boiling point is not significantly exceeded. - For sealed vessel reactions, reduce the reaction volume to provide more headspace for gas accumulation.[4] |
| The reaction temperature exceeds the solvent's boiling point at atmospheric pressure. | - In a sealed vessel, the pressure will increase significantly. Ensure the reaction vial and cap are rated for the temperatures and pressures being generated.[4][5] - Reduce the reaction temperature to lower the vapor pressure of the solvent. | |
| Solvent Evaporation in Open-Vessel Reactions | The reaction temperature is at or near the boiling point of the solvent. | - Use a reflux condenser adapted for microwave synthesis to prevent solvent loss. - Choose a higher-boiling point solvent that is still an efficient microwave absorber. |
Frequently Asked Questions (FAQs)
Q1: Why is microwave synthesis faster than conventional heating for pyrazole synthesis?
Microwave irradiation directly heats the molecules of the reactants and solvent in the reaction mixture, leading to a rapid and uniform increase in temperature.[1] This is in contrast to conventional heating, where heat is transferred indirectly from an external source through the vessel walls, which is a slower and less efficient process.[6] This rapid heating provides the necessary energy to overcome the activation energy barrier of the reaction more quickly, resulting in significantly reduced reaction times, often from hours to just minutes.[2][6]
Q2: Can I use any solvent for microwave-assisted pyrazole synthesis?
No, the choice of solvent is crucial. Solvents with high dielectric constants, such as ethanol, DMF, and acetic acid, are effective at absorbing microwave energy and converting it into heat.[7] Non-polar solvents like hexane or toluene are transparent to microwaves and will not heat up efficiently.[1] For some reactions, solvent-free conditions are possible, where the reactants themselves absorb the microwave energy.[7][8]
Q3: Is it safe to perform microwave synthesis in a standard kitchen microwave?
While some early experiments were conducted in domestic microwave ovens, it is not recommended for routine laboratory work due to safety concerns and lack of reproducibility.[3] Domestic ovens lack temperature and pressure feedback control, which can lead to runaway reactions, pressure build-up, and vessel failure.[3][5] They also have uneven microwave fields, leading to inconsistent heating and poor reproducibility.[4] Specialized laboratory microwave reactors are designed with safety features and precise controls for chemical synthesis.
Q4: What are the main advantages of using microwave synthesis for pyrazole derivatives?
The primary advantages include:
-
Drastically reduced reaction times: Reactions can often be completed in minutes instead of hours.[2][9]
-
Improved reaction yields: Rapid and uniform heating can minimize the formation of side products, leading to higher yields of the desired pyrazole.[1][10]
-
Enhanced reaction selectivity: More controlled heating can favor the formation of a specific isomer or product.
-
Greener chemistry: Shorter reaction times and often the ability to use less solvent or solvent-free conditions align with the principles of green chemistry.[2][5]
Q5: Can microwave energy alter the structure of my pyrazole product?
No, the energy of microwave photons is too low to cleave molecular bonds and affect the structure of organic molecules.[6] The effect of microwave absorption is purely kinetic, meaning it increases the rate of the reaction by providing thermal energy, but it does not change the reaction pathway or the final product's chemical structure.[6]
Data Presentation
Table 1: Comparison of Reaction Conditions for Microwave-Assisted Pyrazole Synthesis
| Pyrazole Derivative | Starting Materials | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) | Reference |
| Quinolin-2(1H)-one-based pyrazoles | Quinolin-2(1H)-one-based α,β-unsaturated ketones, Arylhydrazines | Acetic Acid | 360 | 120 | 7-10 | 68-86 | [9] |
| 1-Aroyl-3,5-dimethyl-1H-pyrazoles | Carbohydrazide derivatives, 2,4-Pentanedione | Ethanol | 270 | N/A | 3-5 | 82-98 | [9] |
| 5-Substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, Triethyl orthoformate, Hydrazine hydrate | N/A (Solvent-free) | 350 | 100 | 3 | 80-98 | [9] |
| Pyrano[2,3-c]pyrazoles | Aryl hydrazine, β-ketoesters, Aromatic aldehyde, Malononitrile | N/A (Solvent-free) | N/A | 120 | 15 | 92-99 | [9] |
| 4-Arylidenepyrazolone derivatives | Ethyl acetoacetate, 3-Nitrophenylhydrazine, 3-Methoxy-4-ethoxy-benzaldehyde | N/A (Solvent-free) | 420 | N/A | 10 | 71-98 | [11][12] |
| 4,5-Dihydro-1H-pyrazoles | 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones, Hydrazines | N/A (Solvent-free) | N/A | 100-150 | 6-15 | Good | [3][8] |
| 1,3,4-Trisubstituted pyrazoles | Hydrazone, Vilsmeier-Haack reagent | N/A (Solvent-free) | N/A | N/A | 0.75-2 | Improved |
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines
This protocol is adapted from a visualized experimental procedure.[13]
-
Reagent Preparation: In a fume hood, add the appropriate aryl hydrazine hydrochloride (2 mmol) and 3-aminocrotononitrile (2 mmol) to a microwave reaction vial equipped with a stir bar.
-
Solvent Addition: Add 5 mL of 1 M hydrochloric acid to the vial. The concentration of the starting reagents should be approximately 0.4 M.
-
Stirring: Place the vial on a stir plate and stir the heterogeneous suspension. If the reactants have poor solubility and stirring is inefficient, transfer the mixture to a larger vial and add more 1 M HCl, being careful not to exceed the recommended volume for the microwave reactor.
-
Sealing the Vessel: Securely seal the microwave vial with the appropriate cap using a crimper tool. A proper seal is critical for safety during heating.
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Set the reaction parameters (e.g., temperature, time, power) according to your optimized conditions. Most reactions of this type are completed within 10-15 minutes.
-
Work-up and Isolation: After the reaction is complete and the vial has cooled to a safe temperature, the pure product can often be obtained directly via vacuum filtration.
Visualizations
Caption: General workflow for microwave-assisted pyrazole synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. thestudentroom.co.uk [thestudentroom.co.uk]
- 5. ijrpas.com [ijrpas.com]
- 6. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. ijnrd.org [ijnrd.org]
- 11. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions | MDPI [mdpi.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Green Synthesis of Pyrazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the green synthesis of pyrazole derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common green chemistry approaches for pyrazole synthesis?
A1: The most prevalent green approaches focus on minimizing waste, reducing energy consumption, and using less hazardous materials.[1][2] Key methods include:
-
Microwave-assisted synthesis: Utilizes microwave irradiation to dramatically reduce reaction times and often improve yields compared to conventional heating.[3][4][5]
-
Ultrasound-assisted synthesis: Employs ultrasonic waves to enhance reaction rates and yields, particularly in heterogeneous mixtures.[3][6][7]
-
Solvent-free reactions: Conducted in the absence of a solvent, which simplifies work-up, reduces waste, and can sometimes lead to different reactivity.[8][9][10]
-
Synthesis in green solvents: Primarily focuses on using water, ethanol, or other biodegradable and non-toxic solvents.[11][12][13]
-
Multicomponent reactions (MCRs): These one-pot reactions combine three or more reactants to form the product, which increases efficiency and atom economy.[14][15][16]
-
Use of reusable catalysts: Employing solid-supported, nano, or biocatalysts that can be easily recovered and reused for multiple reaction cycles.[13][15][17]
Q2: I am getting a low yield in my pyrazole synthesis. What are the common causes and how can I troubleshoot this?
A2: Low yields in pyrazole synthesis can arise from several factors, particularly when adapting traditional methods to greener conditions.[18] Here’s a systematic troubleshooting approach:
-
Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Impurities can lead to side reactions and complicate purification. Hydrazine derivatives, in particular, can degrade over time; using a fresh or purified reagent is advisable.[18]
-
Reaction Stoichiometry: Verify the stoichiometry of your reactants. A slight excess of the hydrazine (e.g., 1.1 equivalents) can sometimes drive the reaction to completion.[18]
-
Suboptimal Reaction Conditions:
-
Temperature and Time: If using conventional heating, the reaction may be too slow. Consider switching to microwave irradiation or ultrasound to accelerate the reaction.[3][19] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[18]
-
Solvent: If working in a green solvent like water or ethanol, your reactants may have poor solubility. Consider adding a co-solvent or using a phase-transfer catalyst. For solvent-free conditions, ensure intimate mixing of the reactants.
-
pH: The pH of the reaction medium can be critical. If using a hydrazine salt, the reaction mixture can become acidic, potentially promoting side reactions. The addition of a mild base, such as sodium acetate, can be beneficial.[18]
-
-
Incomplete Cyclization or Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[18] Analytical techniques like NMR and mass spectrometry can help identify intermediates and byproducts, providing clues for optimization.
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A3: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to different products.[18] To improve regioselectivity:
-
Steric and Electronic Effects: The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[18] Carefully selecting your starting materials can favor the formation of one isomer.
-
Catalyst Choice: The choice of catalyst can influence the regioselectivity. Some catalysts may preferentially activate one carbonyl group over the other.
-
Protecting Groups: In some cases, a protecting group strategy can be employed to block one of the reactive sites, directing the reaction towards the desired isomer.
Q4: I am having difficulty with the purification of my pyrazole derivative. What are some green purification strategies?
A4: Traditional column chromatography uses large volumes of organic solvents. Here are some greener alternatives:
-
Recrystallization: This is a classic and often green purification technique. Choose a solvent system with a low environmental impact.
-
Solid-Phase Extraction (SPE): SPE can be a more efficient and solvent-sparing alternative to traditional column chromatography for certain applications.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the mobile phase, significantly reducing the use of organic solvents.
Troubleshooting Guides
Microwave-Assisted Synthesis
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Inefficient microwave absorption by reactants or solvent. | Add a small amount of a polar solvent (e.g., DMF, ethanol) to improve energy absorption.[8][20] |
| Reaction time is too short or too long. | Optimize the irradiation time by running a time-course experiment and monitoring product formation.[5] | |
| Temperature is not optimal. | Adjust the microwave power or use a vessel with a temperature sensor to control the reaction temperature.[19] | |
| Reaction Mixture Discoloration | Decomposition of starting materials or product at high temperatures. | Reduce the microwave power or use pulsed irradiation to avoid overheating.[18] |
| Formation of colored byproducts. | Add a mild base if using a hydrazine salt to neutralize acid and reduce byproduct formation.[18] |
Ultrasound-Assisted Synthesis
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent Results | Inconsistent sonication power or temperature. | Use an ultrasonic bath with temperature control and ensure the reaction vessel is placed consistently in the bath.[6] |
| Poor energy transfer to the reaction mixture. | Ensure the liquid level in the ultrasonic bath is appropriate for the size of the reaction vessel. | |
| Low Reaction Rate | Insufficient cavitation. | Increase the ultrasound frequency or power output.[6] |
| Reactants are not well-dispersed. | Use a mechanical stirrer in conjunction with sonication for better mixing. |
Reactions in Water
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield / Slow Reaction | Poor solubility of organic reactants in water. | Add a surfactant like CTAB or use a co-solvent such as ethanol.[13] |
| Catalyst is not effective in an aqueous medium. | Choose a water-tolerant catalyst or a phase-transfer catalyst. | |
| Formation of Emulsions | Surfactant concentration is too high. | Optimize the concentration of the surfactant or try a different one. |
| Difficult Product Isolation | Product is soluble in water. | Use extraction with a suitable organic solvent or salting-out to facilitate precipitation. |
Experimental Protocols
Microwave-Assisted One-Pot Synthesis of 3,5-Disubstituted-1H-Pyrazoles
This protocol is adapted from a method for the synthesis of pyrazole derivatives from α,β-unsaturated carbonyl compounds.[8][20]
Materials:
-
α,β-unsaturated ketone (10 mmol)
-
p-Toluenesulfonhydrazide (10 mmol)
-
Potassium carbonate (K2CO3) (20 mmol)
-
N,N-Dimethylformamide (DMF) (a minimal amount, e.g., 30 mg/mmol of organic substrate)
Procedure:
-
In a 40 mL Pyrex tube, mix the α,β-unsaturated ketone (10 mmol) and a stoichiometric amount of p-toluenesulfonhydrazide.
-
After gentle stirring, add K2CO3 (20 mmol) and a minimal amount of DMF.
-
Place the reaction mixture in a microwave cavity and irradiate with stirring at 130 °C. Maintain this temperature by modulating the power (typically 5 to 300 W).
-
The reaction time will vary depending on the substrate (refer to specific literature for guidance, but often in the range of a few minutes).[8]
-
After completion, cool the reaction mixture and proceed with work-up and purification.
Ultrasound-Assisted Synthesis of Dihydropyrano[2,3-c]pyrazoles in Water
This protocol is based on a catalyst-free, one-pot synthesis of pyrazoles in water.[6]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine monohydrate (1 mmol)
-
Water
Procedure:
-
In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine monohydrate (1 mmol), and water.
-
Place the vessel in an ultrasonic cleaning bath with a frequency of 40 kHz and an output power of 250 W.
-
Irradiate the mixture at a controlled temperature (e.g., 50 °C) for the optimized reaction time (typically 30-40 minutes).[6]
-
Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates from the aqueous solution and can be collected by filtration.
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyranopyrazoles [15]
| Method | Catalyst | Solvent | Time | Yield (%) |
| Conventional Heating | Triethylamine | Ethanol | - | Slightly higher |
| Microwave Irradiation | Triethylamine | Ethanol | Significantly shorter | Slightly lower |
| Conventional Heating | SnCl2 | - | 1.4 h | 80% |
| Microwave Irradiation | SnCl2 | - | 25 min | 88% |
Visualizations
Caption: General workflow for green pyrazole synthesis.
Caption: Troubleshooting decision tree for pyrazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.com [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 16. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Scalable Synthesis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the scalable synthesis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol, a key building block for library screening.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthetic routes to this compound?
A1: There are two primary scalable routes:
-
Route A: Reduction of a Carboxylic Acid or Ester. This involves the synthesis of an intermediate like ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, followed by its reduction to the desired alcohol. This route is often preferred for large-scale synthesis due to the availability of starting materials and robust reaction conditions.
-
Route B: Reduction of an Aldehyde. This route involves the synthesis of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde, which is then reduced. While also a viable option, controlling the initial formylation reaction to selectively yield the 5-substituted isomer can be challenging.
Q2: I am getting a mixture of N-methylated regioisomers during the pyrazole ring formation. How can I improve the selectivity for the 1,3-dimethyl isomer?
A2: The regioselectivity of N-alkylation in pyrazoles can be influenced by steric and electronic factors. When synthesizing the 1,3-dimethyl-1H-pyrazole core using methylhydrazine, the reaction with a 1,3-dicarbonyl precursor generally proceeds with good selectivity. To ensure the desired outcome, precise control of reaction temperature and the order of reagent addition is crucial. A patent describing a similar synthesis controls the temperature below 15°C during the addition of methylhydrazine[1].
Q3: What are the best practices for purifying the final product, this compound?
A3: Pyrazole derivatives can sometimes be challenging to purify via silica gel chromatography due to their basicity. Common purification methods include:
-
Recrystallization: This is often the most effective method for obtaining high-purity material on a large scale. A common solvent system is an ethanol/water mixture[2][3].
-
Acid-Base Extraction: As pyrazoles are weakly basic, an acid wash can be used to extract the product into an aqueous layer, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent[4].
-
Column Chromatography: If chromatography is necessary, consider deactivating the silica gel with a small amount of triethylamine in the eluent to prevent product loss on the column[2].
Q4: Can I use sodium borohydride (NaBH₄) to reduce ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate to the alcohol?
A4: Sodium borohydride is generally not strong enough to reduce esters to alcohols efficiently. A more potent reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for this transformation. NaBH₄ is, however, suitable for the reduction of the corresponding aldehyde (1,3-dimethyl-1H-pyrazole-5-carbaldehyde) to the alcohol[5].
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Ester Formation (Route A) | 1. Incomplete Claisen condensation. 2. Suboptimal temperature control during cyclization with methylhydrazine. 3. Incorrect pH during the initial condensation step. | 1. Ensure the use of a strong base like sodium ethoxide and allow sufficient reaction time (e.g., 24 hours)[1]. 2. Maintain the reaction temperature below 15°C during the addition of methylhydrazine to minimize side reactions[1]. 3. Adjust the pH of the initial reaction mixture to 2-3 with an acid like acetic acid to favor the desired condensation[1]. |
| Low Yield in Reduction Step (Route A) | 1. Insufficient amount of reducing agent (LiAlH₄). 2. Degradation of LiAlH₄ due to moisture. 3. Incomplete reaction. | 1. Use a molar excess of LiAlH₄ (typically 2-4 equivalents). 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 3. Monitor the reaction by TLC until all starting material is consumed. Gentle heating may be required. |
| Formation of Chlorinated Byproducts | Use of phosphorus oxychloride (POCl₃) in a Vilsmeier-Haack formylation (Route B) can sometimes lead to chlorination of the pyrazole ring[6]. | 1. Carefully control the reaction temperature and stoichiometry. 2. Consider alternative formylation reagents. 3. If chlorination occurs, purification by column chromatography may be necessary to separate the desired aldehyde from the chlorinated impurity. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the workup solvent. 2. Product is an oil and does not crystallize easily. 3. Product streaks on silica gel column. | 1. During aqueous workup, saturate the aqueous layer with NaCl to decrease the solubility of the product. 2. Attempt to form a salt (e.g., hydrochloride) which may be crystalline. Alternatively, try vacuum distillation if the product is thermally stable. 3. Add 1-2% triethylamine to the eluent system for column chromatography. Consider using a different stationary phase like alumina[2]. |
Experimental Protocols
Route A: Synthesis via Ester Reduction
This protocol is adapted from a scalable method for a similar pyrazole derivative[1].
Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
-
To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add ethanol, sodium ethoxide, and diethyl oxalate.
-
Cool the mixture and slowly add acetone dropwise, ensuring the internal temperature is maintained below 15°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 24 hours.
-
Cool the reaction mixture to 5-15°C and slowly add methylhydrazine, again maintaining the temperature below 15°C.
-
Once the addition is complete, heat the mixture to 40-50°C and hold for 6 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by vacuum distillation.
Step 2: Reduction to this compound
-
In a dry flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in anhydrous THF to the LiAlH₄ suspension.
-
After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting solid (aluminum salts) and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Purify the resulting crude alcohol by recrystallization or column chromatography.
Quantitative Data Summary (Illustrative)
| Step | Reactant 1 | Reactant 2 | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ester Formation | Diethyl Oxalate / Acetone Condensate | Methylhydrazine | DMF | <15 then 40-50 | 6 | ~85-90 |
| Ester Reduction | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | LiAlH₄ | THF | 0 to RT | 4-8 | ~90-95 |
Visualizations
Experimental Workflow
Caption: Workflow for the scalable synthesis of this compound.
Chemical Reaction Pathway (Route A)
Caption: Key chemical transformations in the synthesis of the target molecule via ester reduction.
Troubleshooting Logic
Caption: Decision-making workflow for troubleshooting common synthesis issues.
References
- 1. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. jmchemsci.com [jmchemsci.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]
- 6. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Pyrazole Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the poor solubility of pyrazole intermediates during synthesis and experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and use of pyrazole intermediates.
Q1: My pyrazole intermediate has poor solubility in common organic solvents. What are the initial steps I should take?
A1: Poor solubility is a frequent challenge with pyrazole derivatives due to factors like strong crystal lattice energy and molecular planarity.[1] Initially, you should consider solvent screening and temperature adjustments.
-
Solvent Screening: Pyrazole and its derivatives exhibit varied solubility. While the parent 1H-pyrazole has limited solubility in water, it is more soluble in organic solvents like ethanol, methanol, and acetone.[2] For substituted pyrazoles, a broader range of solvents should be tested, including but not limited to alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and other polar aprotic solvents like DMF and DMSO.[3][4]
-
Temperature Adjustment: The solubility of most pyrazole compounds increases with temperature.[2][5][6] Gently heating the solvent can significantly improve the dissolution of your intermediate. However, be cautious of potential degradation at elevated temperatures.
Q2: I'm struggling with the recrystallization of my pyrazole intermediate due to poor solubility. What can I do?
A2: Recrystallization is a common purification technique that heavily relies on the differential solubility of the compound at different temperatures. Here are some troubleshooting steps:
-
Select an Appropriate Solvent System: The ideal solvent for recrystallization will dissolve your pyrazole intermediate when hot but have very low solubility when cold.[7]
-
Single Solvents: Common choices include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[7]
-
Mixed-Solvent Systems: This is a highly effective technique when a single ideal solvent cannot be found. Dissolve the pyrazole in a "good" solvent (e.g., ethanol, methanol) at an elevated temperature, and then add a "poor" solvent (e.g., water, hexane) dropwise until turbidity appears. Slow cooling should then induce crystallization.[7]
-
-
"Oiling Out": If your compound separates as an oil instead of crystals, it could be because the melting point of your compound is lower than the boiling point of the solvent, or the solution is too concentrated. Try using a lower-boiling point solvent or adding more of the "good" solvent.[7]
-
No Crystal Formation: If no crystals form upon cooling, the solution may not be saturated. You can try to concentrate the solution by boiling off some solvent or induce crystallization by scratching the inside of the flask or adding a seed crystal.[7][8]
Q3: Can I use co-solvents to improve the solubility of my pyrazole intermediate for a reaction or an assay?
A3: Yes, co-solvency is a widely used and effective technique. The addition of a water-miscible organic solvent can significantly increase the aqueous solubility of a lipophilic compound.[9]
-
Common Co-solvents: For pharmaceutical applications, common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[10]
-
Mechanism: Co-solvents work by reducing the polarity of the solvent system, making it more favorable for the dissolution of nonpolar solutes.[11]
-
Considerations: When using co-solvents, especially in biological assays, it's crucial to consider the potential toxicity and tolerability of the co-solvent. For instance, the final DMSO concentration in most cell-based assays should be kept below 0.5% to avoid cellular toxicity.[5]
Q4: My pyrazole derivative is ionizable. How can I use pH adjustment to improve its solubility?
A4: For ionizable pyrazole derivatives, solubility can be highly pH-dependent. Pyrazoles are weakly basic, and their solubility can be influenced by the pH of the medium.[12][13]
-
Acidic or Basic Pyrazoles: If your pyrazole derivative has acidic or basic functional groups, adjusting the pH of the solution can convert the compound into its more soluble salt form.[5]
-
Procedure:
-
Determine the pKa of your compound.
-
For a basic pyrazole, lowering the pH will protonate the molecule, increasing its solubility in aqueous media.
-
For an acidic pyrazole, increasing the pH will deprotonate the molecule, also leading to increased aqueous solubility.
-
-
Combined Approach: The pH modification strategy can be effectively combined with the use of co-solvents for a synergistic effect on solubility.[9]
Q5: I have tried common techniques without success. What are some advanced methods to solubilize highly insoluble pyrazole intermediates?
A5: For particularly challenging compounds, several advanced formulation strategies can be employed:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.[5][14] This is a valuable technique for preparing formulations for in vivo studies.
-
Solid Dispersions: This method involves dispersing the pyrazole intermediate in a solid hydrophilic carrier matrix. This can improve the dissolution rate and solubility of the compound.[5][15] Common techniques to prepare solid dispersions include melt-extrusion and spray drying.
-
Use of Hydrotropes: Hydrotropes, such as sodium p-toluenesulfonate (NaPTS), are compounds that can enhance the solubility of poorly soluble organic compounds in water.[16]
Data Presentation
Table 1: Solubility of 1H-Pyrazole in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility (moles/L) |
| Water | 9.6 | 2.7 |
| Water | 24.8 | 19.4 |
| Cyclohexane | 31.8 | 0.577 |
| Cyclohexane | 56.2 | 5.86 |
| Benzene | 5.2 | 0.31 (moles/1000mL) |
| Benzene | 46.5 | 16.8 (moles/1000mL) |
Data sourced from ChemicalBook.[4]
Table 2: Solubility of 3,5-Dimethylpyrazole in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (K) | Molar Fraction (x10^2) |
| Methanol | 283.15 | 32.55 |
| 293.15 | 39.81 | |
| 303.15 | 48.23 | |
| 313.15 | 57.81 | |
| Ethanol | 283.15 | 32.73 |
| 293.15 | 39.98 | |
| 303.15 | 48.33 | |
| 313.15 | 57.94 | |
| Isopropanol | 283.15 | 32.61 |
| 293.15 | 39.88 | |
| 303.15 | 48.28 | |
| 313.15 | 57.88 | |
| n-Butanol | 283.15 | 36.12 |
| 293.15 | 43.83 | |
| 303.15 | 52.34 | |
| 313.15 | 61.95 | |
| Ethyl Acetate | 283.15 | 32.58 |
| 293.15 | 39.85 | |
| 303.15 | 48.26 | |
| 313.15 | 57.86 | |
| Toluene | 283.15 | 28.51 |
| 293.15 | 35.23 | |
| 303.15 | 43.14 | |
| 313.15 | 52.33 | |
| Acetonitrile | 283.15 | 25.08 |
| 293.15 | 31.25 | |
| 303.15 | 38.65 | |
| 313.15 | 47.45 |
Adapted from the Journal of Chemical & Engineering Data.[3]
Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization
This method is ideal when a single solvent with a significant temperature-dependent solubility difference for the pyrazole compound cannot be identified.
Materials:
-
Crude pyrazole intermediate
-
"Good" solvent (e.g., ethanol, methanol, acetone)
-
"Poor" solvent (e.g., water, hexane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole intermediate in a minimal amount of the "good" solvent at an elevated temperature.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.
-
Clarification: If turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals thoroughly.
Protocol 2: Solubility Enhancement by pH Adjustment
This protocol is suitable for ionizable pyrazole derivatives to increase their aqueous solubility.
Materials:
-
Ionizable pyrazole intermediate
-
Aqueous buffer solutions of various pH values
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
pH meter
-
Stir plate and stir bar
Procedure:
-
pKa Determination: If the pKa of the pyrazole intermediate is unknown, determine it experimentally or through computational prediction.
-
pH Adjustment:
-
For a basic pyrazole, prepare an aqueous solution and gradually add a dilute acid (e.g., 0.1 M HCl) while monitoring the pH. As the pH decreases below the pKa, the compound should dissolve as it forms a salt.
-
For an acidic pyrazole, prepare an aqueous suspension and gradually add a dilute base (e.g., 0.1 M NaOH). As the pH increases above the pKa, the compound will deprotonate and dissolve.
-
-
Observation: Record the pH at which the compound fully dissolves. This pH-adjusted solution can then be used for subsequent experiments, keeping in mind the stability of the compound at that pH.
Mandatory Visualizations
References
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole | 288-13-1 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 13. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gpsrjournal.com [gpsrjournal.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Selective Protection of the Hydroxymethyl Group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective protection of hydroxymethyl (primary alcohol) groups.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of protecting a hydroxymethyl group?
A1: Protecting a hydroxymethyl group is a crucial strategy in multi-step organic synthesis. It temporarily "masks" the reactive hydroxyl group, preventing it from undergoing unwanted reactions while chemical transformations are performed on other parts of the molecule.[1][2] This ensures chemoselectivity and increases the overall yield of the desired product.[3] The protecting group is later removed to restore the hydroxyl functionality.[4]
Q2: What are the most common protecting groups for hydroxymethyl groups?
A2: The most common protecting groups for alcohols, including primary alcohols, are silyl ethers, ethers, and acetals.[5] For selective protection of primary alcohols, sterically hindered protecting groups are often employed.[6][7] Commonly used groups include:
-
Silyl Ethers: tert-Butyldimethylsilyl (TBDMS or TBS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS).[8][9]
-
Ethers: Trityl (Tr), Methoxymethyl (MOM), and Benzyl (Bn).[10][11]
Q3: How do I choose the right protecting group for my experiment?
A3: The choice of protecting group depends on several factors:
-
Steric Hindrance: Bulky protecting groups like TBDMS, TIPS, TBDPS, and Trityl will selectively protect the less sterically hindered primary alcohol over secondary or tertiary alcohols.[6][7]
-
Reaction Conditions: The protecting group must be stable to the reaction conditions planned for subsequent steps. For example, silyl ethers are generally stable to basic conditions and many oxidizing and reducing agents but are cleaved by acid or fluoride ions.[4][10]
-
Orthogonal Deprotection: In molecules with multiple protected functional groups, it is essential to choose "orthogonal" protecting groups that can be removed under different conditions without affecting each other.[12][13] For instance, a TBDMS group (removed by fluoride) and a Benzyl group (removed by hydrogenolysis) are orthogonal.[11]
Q4: My primary alcohol protection is slow or incomplete. What can I do?
A4: Several factors can lead to slow or incomplete reactions:
-
Reagent Quality: Ensure your silylating agent (e.g., TBDMSCl) and base (e.g., imidazole) are pure and anhydrous.
-
Solvent: Use an appropriate anhydrous solvent like DMF or DCM.[8][14] If your starting material has poor solubility, consider solvent mixtures.[15]
-
Activation: For silyl ethers, using a more reactive silylating agent like TBDMS-triflate (TBDMSOTf) with a non-nucleophilic base like 2,6-lutidine can increase the reaction rate, especially for sterically hindered alcohols.[6][8]
-
Catalyst: Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate trityl and some silyl protections.[7] For silylations, adding iodine can also significantly accelerate the reaction.[16]
Q5: I am observing the protection of a secondary alcohol as well. How can I improve selectivity for the primary alcohol?
A5: To enhance selectivity for the primary hydroxymethyl group:
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).[14] This will favor the kinetically preferred reaction with the less sterically hindered primary alcohol.
-
Monitor the Reaction: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material (the diol or polyol) is consumed to prevent over-reaction with the secondary alcohol.
-
Choice of Protecting Group: Use a bulkier protecting group. For example, TIPS or TBDPS are more sterically demanding than TBDMS and will show higher selectivity for primary alcohols.[6]
Troubleshooting Guides
Issue 1: Low Yield During Silyl Ether Protection (e.g., TBDMS)
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls; starting material remains. | 1. Impure or wet reagents/solvent. 2. Insufficiently reactive silylating agent. 3. Sterically hindered substrate. | 1. Use freshly distilled, anhydrous solvents and high-purity reagents. 2. Switch to a more reactive silylating agent like TBDMSOTf with 2,6-lutidine as the base.[8] 3. Increase the reaction temperature or use a more potent catalyst system like N-methylimidazole and iodine.[16] |
| Formation of multiple products. | 1. Over-silylation of multiple hydroxyl groups. 2. Side reactions due to prolonged reaction time or high temperature. | 1. Reduce the reaction temperature (e.g., to 0 °C or -20 °C) to improve selectivity.[14] 2. Monitor the reaction closely by TLC and quench it as soon as the primary alcohol is protected. |
| Difficulty in product isolation/purification. | 1. The product is highly polar and is lost during aqueous workup. 2. Byproducts from the base (e.g., imidazole) co-elute with the product. | 1. Perform extraction with a more polar solvent or use a continuous extraction method. 2. Use a different base like triethylamine, which can be removed more easily, or use a base that is more soluble in the aqueous phase. |
Issue 2: Unexpected Deprotection During a Subsequent Reaction
| Symptom | Possible Cause | Suggested Solution |
| Loss of silyl ether protecting group. | 1. Exposure to acidic conditions (pH < 4).[17] 2. Presence of fluoride ions (e.g., from certain reagents). | 1. Buffer the reaction mixture to maintain neutral or basic pH. 2. Choose a more acid-stable silyl group like TIPS or TBDPS.[6] 3. Avoid reagents that can be a source of fluoride ions. |
| Loss of MOM ether protecting group. | 1. Exposure to acidic conditions (e.g., Lewis acids or protic acids).[18][19] | 1. Perform subsequent reactions under neutral or basic conditions. 2. If acidic conditions are unavoidable, consider a more robust protecting group like a benzyl ether. |
| Loss of Trityl protecting group. | 1. Exposure to acidic conditions.[7][20] | 1. Ensure all subsequent steps are performed under neutral or basic conditions. 2. For increased acid stability, consider using a different protecting group. |
Quantitative Data Summary
The following tables summarize typical reaction conditions for the selective protection of primary alcohols.
Table 1: Silyl Ether Protection of Primary Alcohols
| Protecting Group | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| TBDMS | TBDMSCl (1.1-1.5 eq) | Imidazole (2-2.5 eq) | DMF | 25 | 2-16 | 85-95[14] |
| TBDMS | TBDMSOTf (1.1 eq) | 2,6-Lutidine (1.5 eq) | DCM | 0 - 25 | 0.5-2 | >90[6] |
| TIPS | TIPSCl (1.2 eq) | Imidazole (2.5 eq) | DMF | 25 | 2-12 | 80-95[6] |
| TBDPS | TBDPSCl (1.1 eq) | Imidazole (2.2 eq) | DMF | 25 | 4-18 | 85-95[6] |
Table 2: Other Common Protecting Groups for Primary Alcohols
| Protecting Group | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Trityl (Tr) | TrCl (1.1 eq) | Pyridine | Pyridine | 25-50 | 12-24 | 80-90[7] |
| MOM | MOMCl (1.5 eq) | DIPEA (2.0 eq) | DCM | 0 - 25 | 1-4 | 85-95[19][21] |
| MOM | CH₂(OMe)₂ (excess), P₂O₅ | - | CHCl₃ | 25 | 2-6 | 70-90[19] |
Experimental Protocols
Protocol 1: Selective Protection of a Primary Alcohol with TBDMSCl
This protocol details the procedure for selectively protecting a primary hydroxymethyl group in the presence of secondary alcohols using tert-Butyldimethylsilyl chloride (TBDMSCl).
-
Preparation: To a stirred solution of the alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M) under an inert atmosphere (e.g., nitrogen), add imidazole (2.2 eq).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add TBDMSCl (1.1 eq) portion-wise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate or another suitable organic solvent (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[14]
Protocol 2: Deprotection of a TBDMS Ether using TBAF
This protocol describes the removal of a TBDMS protecting group using tetrabutylammonium fluoride (TBAF).
-
Preparation: Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) under an inert atmosphere.
-
Reaction: Add a 1.0 M solution of TBAF in THF (1.2 eq). Stir the reaction at room temperature.
-
Monitoring: Monitor the deprotection by TLC. The reaction is typically complete within 1-4 hours.
-
Work-up: Once complete, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude alcohol via flash column chromatography if necessary.[4][10]
Visualizations
Caption: General workflow for using a protecting group on a hydroxymethyl group.
Caption: Decision-making guide for improving selectivity in hydroxymethyl protection.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protection and Deprotection [cem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Hydroxyl Protecting Groups Stability [organic-chemistry.org]
- 18. total-synthesis.com [total-synthesis.com]
- 19. adichemistry.com [adichemistry.com]
- 20. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Phase Transfer Catalysis in the Alkylation of Pyrazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the phase transfer catalysis (PTC) alkylation of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using Phase Transfer Catalysis (PTC) for pyrazole alkylation?
A1: PTC offers several advantages for the N-alkylation of pyrazoles, making it a widely used method.[1] Key benefits include:
-
Milder Reaction Conditions : PTC often allows for the use of less harsh bases (e.g., KOH, K2CO3) and lower reaction temperatures compared to traditional methods that may require strong bases like sodium hydride.[2]
-
Increased Reactivity : Solvent-free PTC conditions can lead to higher reactivity and shorter reaction times.[1]
-
Improved Yields : High yields of N-alkylpyrazoles are often achievable with PTC.[3][4]
-
Versatility of Solvents : PTC can accommodate a broader range of solvents beyond polar aprotics, and in many cases, the reaction can be run without any solvent.[5]
-
Simplified Work-up : The work-up procedure for PTC reactions is often straightforward.[1]
-
Cost-Effectiveness : The use of inexpensive bases and catalysts contributes to the economic viability of this method.[2]
Q2: How do I select an appropriate phase transfer catalyst for my reaction?
A2: The choice of catalyst is crucial for a successful PTC reaction. Quaternary ammonium salts are commonly used.[3] Consider the following factors:
-
Catalyst Structure : The lipophilicity of the catalyst, determined by the length of the alkyl chains on the ammonium salt, influences its efficiency. For reactions where mass transfer is the rate-determining step, catalysts with a "q-value" (a measure of the reciprocal of the number of carbons on each chain) between 1 and 2 are often effective.[5] For reactions where the organic phase reaction is rate-limiting, a higher total number of carbons (C# between 16 and 32) can be beneficial.[5]
-
Common Catalysts : Tetrabutylammonium bromide (TBAB) is a frequently used and effective catalyst for pyrazole alkylation.[1] Other options include crown ethers like 18-crown-6, especially when using potassium salts.[3]
-
Catalyst Poisoning : Be aware of potential catalyst "poisoning," particularly when using alkyl iodides. The iodide anion can pair strongly with the quaternary ammonium cation, hindering its ability to transport the desired nucleophile. In such cases, consider using alkyl bromides or mesylates instead of iodides or tosylates.[5]
Q3: What are the typical bases and solvents used in the PTC alkylation of pyrazoles?
A3:
-
Bases : Solid potassium hydroxide (KOH) or potassium carbonate (K2CO3) are the most common and effective bases for deprotonating the pyrazole ring. The choice of base can sometimes influence the outcome, for instance, in preventing base-catalyzed isomerization of certain products.[1]
-
Solvents : A significant advantage of PTC is the ability to perform the reaction under solvent-free conditions, which can enhance reactivity.[1] If a solvent is necessary, non-polar or dipolar aprotic solvents can be used. Toluene is a common choice. For certain applications, solvents like acetonitrile or dimethylformamide (DMF) have been employed.[4][6]
Q4: How can I control the regioselectivity of alkylation for unsymmetrical pyrazoles?
A4: The alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of N1 and N2 regioisomers. Controlling this selectivity is a common challenge.
-
Steric Hindrance : The regioselectivity is often governed by steric effects. The alkyl group will preferentially add to the less sterically hindered nitrogen atom.[3][7]
-
Protecting Groups : In some cases, the use of a bulky protecting group on one of the nitrogen atoms can direct the alkylation to the other nitrogen.
-
Catalyst Control : While less common, the choice of catalyst and reaction conditions can sometimes influence the regiomeric ratio.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient deprotonation of pyrazole. | - Ensure the base (e.g., KOH, K2CO3) is freshly ground and anhydrous. - Increase the stoichiometry of the base. |
| 2. Inactive catalyst. | - Use a fresh batch of the phase transfer catalyst. - Consider a different catalyst with appropriate lipophilicity for your system (e.g., TBAB, Aliquat 336). | |
| 3. Low reactivity of the alkylating agent. | - Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to a bromide or iodide). Caution: Iodides can sometimes poison the catalyst.[5] - Increase the reaction temperature. | |
| 4. Insufficient mixing. | - Ensure vigorous stirring to maximize the interfacial area between the phases. | |
| Formation of Side Products | 1. Isomerization : Base-catalyzed isomerization of the product. | - Use a milder base (e.g., K2CO3 instead of KOH).[1] - Optimize the reaction time and temperature to minimize contact with the base after product formation. |
| 2. Elimination : Dehydrohalogenation of the alkylating agent. | - This can be an issue with highly reactive alkyl halides.[2] - Use a less reactive alkylating agent (e.g., benzyl chloride instead of benzyl bromide).[1] - Employ a weaker base. | |
| 3. Hydrolysis of Alkylating Agent : Reaction of the alkylating agent with the base. | - This is more likely with highly reactive alkylating agents and strong bases.[1] - Consider solvent-free conditions to minimize the aqueous phase. | |
| 4. Quaternization : Further alkylation of the N-alkylpyrazole product. | - Use a stoichiometric amount of the alkylating agent. - Monitor the reaction closely and stop it once the starting material is consumed. | |
| Difficulty in Product Isolation | 1. Emulsion formation during work-up. | - Add a small amount of brine to the aqueous layer. - Filter the mixture through a pad of celite. |
| 2. Co-distillation of product with solvent. | - If applicable, perform the reaction under solvent-free conditions.[1] | |
| Inconsistent Results | 1. Variable quality of reagents. | - Use reagents from a reliable source and ensure they are appropriately stored. - Dry solvents and ensure the base is anhydrous. |
| 2. Inefficient heat transfer. | - Use an oil bath for consistent heating. - Ensure adequate stirring for uniform temperature distribution. |
Experimental Protocols
General Protocol for Solvent-Free PTC Alkylation of Pyrazole
This protocol is adapted from a procedure described for the N-alkylation of pyrazole.[1]
Materials:
-
Pyrazole (1.0 eq.)
-
Alkyl halide (1.0 - 1.2 eq.)
-
Potassium hydroxide (KOH), powdered (2.0 eq.)
-
Tetrabutylammonium bromide (TBAB) (0.03 eq.)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine the pyrazole, alkyl halide, powdered KOH, and TBAB.
-
Stir the mixture vigorously at the desired temperature (room temperature to 80°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts and extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol for PTC Alkylation of 4-Iodopyrazole in a Biphasic System
This protocol is based on a method for the N-alkylation of 4-iodopyrazoles.[6]
Materials:
-
4-Iodopyrazole (1.0 eq.)
-
Alkyl halide (e.g., allyl bromide) (1.5 eq.)
-
20% aqueous sodium hydroxide (1.5 eq.)
-
Acetone (to achieve a 0.5 M concentration of the pyrazole)
Procedure:
-
To a solution of 4-iodopyrazole in acetone, add the 20% aqueous sodium hydroxide with stirring.
-
To this biphasic mixture, add the alkyl halide dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the product as needed by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Alkylation of Pyrazole under Solvent-Free PTC
| Entry | Alkylating Agent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Propargyl bromide | KOH | 20 | 0.5 | 85 |
| 2 | Benzyl chloride | KOH | 80 | 1 | 95 |
| 3 | n-Butyl bromide | KOH | 80 | 2 | 90 |
| 4 | Hexadecyl bromide | KOH | 20 | 1 | 92 |
Data synthesized from textual descriptions in cited literature.[1]
Visualizations
Caption: Experimental workflow for the PTC alkylation of pyrazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. phasetransfer.com [phasetransfer.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Structural confirmation of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol using X-ray crystallography
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For heterocyclic compounds like pyrazole derivatives, which form the backbone of numerous therapeutic agents, precise structural confirmation is critical for understanding structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory standards.
This guide provides a comparative analysis of X-ray crystallography, the gold standard for absolute structure determination, against other powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural confirmation of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol. While a public crystal structure for this specific isomer (CAS 57012-20-1) is not available, we will use data from its closely related isomer, (3,5-Dimethyl-1H-pyrazol-1-yl)methanol (CAS 85264-33-1), to illustrate the principles and comparative value of the crystallographic method.
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography provides unequivocal proof of a molecule's atomic connectivity, configuration, and conformation in the solid state. It stands as the ultimate arbiter in cases of structural ambiguity.
While data for the target molecule is not publicly deposited, the crystallographic parameters for its isomer, (3,5-Dimethyl-1H-pyrazol-1-yl)methanol, are available and presented below for comparative insight.[1]
Table 1: Comparative Crystallographic Data for a Pyrazole Methanol Isomer
| Parameter | (3,5-Dimethyl-1H-pyrazol-1-yl)methanol[1] | This compound |
| CCDC Number | 269878 | Data Not Publicly Available |
| Chemical Formula | C₆H₁₀N₂O | C₆H₁₀N₂O |
| Crystal System | Orthorhombic | - |
| Space Group | P2₁2₁2₁ | - |
The data for the (3,5-dimethyl) isomer confirms its specific substitution pattern and provides precise bond lengths and angles, information that is unattainable through other methods. A similar analysis of this compound would definitively confirm the positions of the methyl groups and the methanol substituent on the pyrazole ring.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth : High-quality single crystals are paramount. A common method is slow evaporation.[2][3] Dissolve the purified this compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture with a less polar solvent like hexane) to near saturation. The solution is filtered into a clean vial, loosely covered, and left undisturbed in a vibration-free environment for several days to weeks to allow the solvent to evaporate slowly.[3]
-
Crystal Selection and Mounting : A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[2]
-
Data Collection : The mounted crystal is placed in a diffractometer and cooled under a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion. X-rays (often from a Mo or Cu source) are directed at the crystal. As the crystal is rotated, a detector records the diffraction pattern—the positions and intensities of the scattered X-rays.[4]
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated from the diffraction intensities, allowing for the initial placement of atoms. This model is then refined against the experimental data to yield the final, precise 3D structure.
Alternative & Complementary Methods: NMR and Mass Spectrometry
When single crystals cannot be obtained, or for routine confirmation, spectroscopic methods are indispensable. NMR provides detailed information about the chemical environment and connectivity of atoms, while MS determines the molecular mass and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5] A combination of ¹H and ¹³C NMR experiments can readily distinguish between the two isomers.
Table 2: Comparative NMR Data for this compound and Isomer
| Nucleus | This compound (Predicted/Reported)[6][7] | (3,5-Dimethyl-1H-pyrazol-1-yl)methanol (Predicted/Reported)[8] | Key Differentiator |
| ¹H NMR | |||
| N-CH₃ | Singlet, ~3.7 ppm | - | Presence of N-CH₃ signal |
| C-CH₃ | Singlet, ~2.2 ppm | Two singlets, ~2.1-2.2 ppm | Number of C-CH₃ signals |
| Pyrazole H | Singlet, ~5.9 ppm | Singlet, ~5.8 ppm | |
| -CH₂OH | Singlet, ~4.5 ppm | Singlet, ~5.2 ppm | Chemical shift of methylene protons |
| -OH | Broad singlet | Broad singlet | |
| ¹³C NMR | |||
| N-CH₃ | ~35 ppm | - | Presence of N-CH₃ signal |
| C-CH₃ | ~13 ppm | Two signals, ~11-14 ppm | Number of C-CH₃ signals |
| Pyrazole CH | ~105 ppm | ~106 ppm | |
| -CH₂OH | ~55 ppm | ~75 ppm | Chemical shift of methylene carbon |
Note: Exact chemical shifts can vary based on the deuterated solvent used.[7]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5] Add a small amount of an internal standard like tetramethylsilane (TMS) if required.[9]
-
Data Acquisition : Place the sample in the NMR spectrometer. Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. Additional experiments like DEPT-135 (to differentiate CH, CH₂, and CH₃ carbons) and 2D NMR (COSY, HSQC, HMBC) can be performed for more complex structures to establish connectivity.[5]
-
Data Analysis : Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals to determine proton ratios and analyze splitting patterns and chemical shifts to deduce the structure.[10]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.
Table 3: Comparative Mass Spectrometry Data
| Technique | This compound[11][12] | (3,5-Dimethyl-1H-pyrazol-1-yl)methanol[13] | Key Differentiator |
| Molecular Formula | C₆H₁₀N₂O | C₆H₁₀N₂O | Identical |
| Exact Mass | 126.0793 g/mol | 126.0793 g/mol | Identical |
| Nominal Mass (M+) | 126 g/mol | 126 g/mol | Identical |
| Key Fragments | Likely loss of •CH₂OH, •OH, H₂O | Likely loss of •CH₂OH, •OH, H₂O | Fragmentation patterns may differ slightly, providing clues to the substitution pattern. |
As isomers, both compounds have the same molecular weight. While their fragmentation patterns under techniques like Electron Ionization (EI-MS) might show subtle differences, distinguishing them solely by MS can be challenging without established reference spectra. However, MS is excellent for confirming the expected molecular weight and purity.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). For techniques like Electrospray Ionization (ESI), the sample is infused directly or introduced via Liquid Chromatography (LC).[14]
-
Data Acquisition : The sample is ionized (e.g., by ESI or EI), and the resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer. The detector records the abundance of each ion.
-
Data Analysis : The resulting mass spectrum shows the molecular ion peak, confirming the molecular weight. Fragmentation peaks can be analyzed to support the proposed structure.
Performance Comparison Summary
Table 4: Comparison of Structural Confirmation Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Absolute 3D structure, connectivity, stereochemistry, bond lengths/angles | Connectivity, chemical environment of atoms, proton/carbon count | Molecular weight, elemental formula (HRMS), fragmentation patterns |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) |
| Key Advantage | Unambiguous, definitive structural proof | Excellent for distinguishing isomers, provides rich structural detail in solution | High sensitivity, confirms molecular formula, suitable for mixture analysis (LC-MS) |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow | Does not provide absolute 3D structure or bond lengths; requires pure sample | Cannot reliably distinguish between isomers without standards; provides limited connectivity data |
| Sample Amount | < 1 mg[2] | 5-10 mg | ng to µg |
Conclusion
For the definitive structural confirmation of this compound, single-crystal X-ray crystallography is the unparalleled method, providing absolute proof of its constitution and atomic arrangement. However, its requirement for a high-quality crystal can be a significant bottleneck.
In the absence of a crystal, a combination of NMR spectroscopy and mass spectrometry provides a robust and highly confident structural assignment. NMR is particularly powerful for distinguishing between the (1,3-dimethyl-5-yl) and (3,5-dimethyl-1-yl) isomers by clearly identifying the unique chemical environments of the methyl and methylene groups. Mass spectrometry serves as an essential complementary technique to confirm the molecular weight and elemental composition. Therefore, an integrated approach, utilizing at least two of these techniques, is the recommended strategy for the comprehensive and reliable structural characterization of novel pyrazole derivatives in drug discovery and development.
References
- 1. 3,5-Dimethylpyrazol-1-methanol | C6H10N2O | CID 96393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. How To [chem.rochester.edu]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound(57012-20-1) 1H NMR [m.chemicalbook.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. 3,5-DIMETHYLPYRAZOLE-1-METHANOL(85264-33-1) 1H NMR [m.chemicalbook.com]
- 9. jchps.com [jchps.com]
- 10. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 11. chemscene.com [chemscene.com]
- 12. This compound | CAS#:57012-20-1 | Chemsrc [chemsrc.com]
- 13. chemuniverse.com [chemuniverse.com]
- 14. biocompare.com [biocompare.com]
Comparative Bioactivity of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol and Its Isomers: A Guide for Researchers
A comprehensive analysis of the biological potential of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol and its structural isomers reveals their significant role as versatile scaffolds in the development of novel therapeutic agents. While direct comparative studies on the intrinsic bioactivity of these parent methanol compounds are limited in publicly available literature, extensive research on their derivatives highlights the profound influence of the dimethylpyrazole core on a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The strategic placement of the methyl and methanol groups on the pyrazole ring dictates the physicochemical properties and the potential for interaction with biological targets. This guide provides a comparative overview of the bioactivities of derivatives synthesized from this compound and its key isomers, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.
Comparative Analysis of Bioactive Derivatives
The bioactivity of pyrazole derivatives is highly contingent on the nature and position of various substituents attached to the pyrazole ring.[1][2] The dimethylpyrazole core serves as a foundational scaffold for further chemical modification to achieve desired therapeutic effects.[1]
Antimicrobial Activity
Derivatives of dimethylpyrazole isomers have demonstrated notable antibacterial and antifungal activities. For instance, compounds derived from 3,5-dimethylpyrazole have been synthesized and evaluated for their efficacy against various microbial strains.[1][3]
| Derivative Class | Target Organism | Activity Metric (e.g., MIC) | Reference Compound | Source |
| Azopyrazole derivatives of 3,5-dimethylpyrazole | E. coli, S. aureus | Moderate activity | Ciprofloxacin | [3] |
| Pyrazole-clubbed pyrimidine and thiazole compounds | MRSA, P. aeruginosa, K. pneumonia, B. subtilis, C. albicans | Moderate to high inhibition potency | Standard drugs | [4] |
| Novel pyrazole derivatives | E. coli, S. epidermidis, A. niger | MIC as low as 0.25 µg/mL | Ciprofloxacin, Clotrimazole | [5] |
Anti-inflammatory Activity
The anti-inflammatory potential of dimethylpyrazole derivatives has been a significant area of investigation. Derivatives of 3,5-dimethylpyrazole have been identified as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade.[6][7]
| Derivative Class | Assay | Key Finding | Reference Compound | Source |
| 3,5-dimethylpyrazole derivatives containing a 5-phenyl-2-furan moiety | PDE4B inhibition and LPS-induced TNF-α release | IC50 value of 1.7 µM for the best compound | Rolipram | [6][7] |
| 3,5-dimethyl pyrazole derivatives of NSAIDs | Carrageenan-induced paw edema | Significant anti-inflammatory activity | Diclofenac, Ibuprofen | [8] |
| Novel pyrazole analogues | In vitro anti-inflammatory activity | Better activity than standard drugs | Diclofenac sodium | [5] |
Antioxidant Activity
Certain derivatives of dimethylpyrazole have exhibited promising antioxidant properties. For example, compounds synthesized from (3,5-dimethyl-1H-pyrazol-1-yl)methanol have been shown to possess significant radical scavenging activity.[9]
| Derivative Class | Assay | Result | Reference Compound | Source |
| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives | DPPH radical scavenging | Up to 96.64% activity at 80 mg/mL | Ascorbic acid | [9] |
| Fluoro Pyrazole derivatives | Ferric ion reduction method | Moderate to good activity | - | [10] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The agar diffusion method is a widely used technique.[3]
-
Preparation of Media and Inoculum: A suitable nutrient agar medium is prepared and sterilized. Bacterial or fungal strains are cultured to a specific density (e.g., 0.5 McFarland standard).
-
Plate Inoculation: The surface of the agar plates is uniformly inoculated with the microbial suspension.
-
Application of Compounds: Sterile paper discs impregnated with known concentrations of the synthesized pyrazole derivatives are placed on the agar surface. A standard antibiotic (e.g., Ciprofloxacin) is used as a positive control.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. The MIC is determined by testing a range of concentrations and identifying the lowest concentration that prevents visible growth.
In Vitro Anti-inflammatory Assay: Inhibition of Bovine Serum Albumin Denaturation
This assay is a simple and effective method to screen for anti-inflammatory activity.[10]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing 0.2 mL of the test compound solution (at various concentrations), 2.8 mL of phosphate-buffered saline (pH 6.4), and 0.2 mL of bovine serum albumin (BSA) solution (5% w/v). A control group is prepared without the test compound.
-
Incubation: The mixtures are incubated at 37°C for 15 minutes.
-
Denaturation: Denaturation is induced by heating the mixtures at 70°C for 5 minutes.
-
Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100. Diclofenac sodium is typically used as a reference standard.
DPPH Radical Scavenging Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant capacity of compounds.[9]
-
Preparation of Reagents: A stock solution of DPPH in methanol is prepared. Test compounds are dissolved in a suitable solvent.
-
Reaction: A specific volume of the test compound solution at various concentrations is mixed with the DPPH solution. A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100. Ascorbic acid or Trolox is commonly used as a positive control.
Visualizations
General workflow for the synthesis and biological evaluation of pyrazole derivatives.
Inhibition of the PDE4 signaling pathway by pyrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti‑inflammatory effects of methanol extract from Peperomia dindygulensis Miq. mediated by HO‑1 in LPS‑induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. New 1,3-diphenyl-1 H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. journalcra.com [journalcra.com]
Structure-activity relationship (SAR) studies of pyrazole methanol derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of pyrazole derivatives, focusing on their potential as anticancer agents through the inhibition of Cyclin-Dependent Kinase 2 (CDK2). The data and methodologies presented are derived from a study by Ali et al. (2023), which describes the synthesis and biological evaluation of novel 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines. While not exclusively pyrazole methanol derivatives, several compounds in this series feature hydroxyl substitutions on the aryl ring, providing valuable insights into the role of hydroxyl groups in their biological activity.
Data Presentation: SAR of Pyrazole Derivatives as CDK2 Inhibitors
The following table summarizes the in vitro inhibitory activity of a selection of pyrazole derivatives against CDK2 and their cytotoxic effects on two human cancer cell lines: hepatocellular carcinoma (HepG2) and breast cancer (MCF-7). The IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.
| Compound ID | R-group (Substituent on 4-aryl ring) | CDK2 IC50 (µM)[1][2] | Antiproliferative Activity IC50 (µM) vs. HepG2[2] | Antiproliferative Activity IC50 (µM) vs. MCF-7[2] |
| 4 | 4-F | 0.75 | 30.15 | 35.18 |
| 5 | 4-OH | 0.56 | 13.14 | 8.03 |
| 6 | 4-OCH3 | 0.46 | 22.76 | 26.08 |
| 7 | 2,4-di-Cl | 0.77 | 33.51 | 38.42 |
| 10 | 4-CH3 | 0.85 | 18.24 | 15.38 |
| 11 | 3-NO2 | 0.45 | 45.13 | 49.54 |
| Roscovitine | (Reference Drug) | 0.99 | - | - |
| Doxorubicin | (Reference Drug) | - | 10.25 | 7.65 |
Structure-Activity Relationship (SAR) Insights:
-
The presence of a hydroxyl group at the para-position of the 4-aryl ring (compound 5 ) resulted in potent CDK2 inhibition and the most significant cytotoxic activity against both HepG2 and MCF-7 cell lines.[2]
-
A methoxy group at the para-position (compound 6 ) also conferred strong CDK2 inhibitory activity, comparable to the hydroxyl-substituted analog.[2]
-
Electron-withdrawing groups, such as a nitro group at the meta-position (compound 11 ), led to the most potent CDK2 inhibition in the series, although this did not directly translate to the highest cytotoxicity.[2]
-
Substitution with a fluorine atom (compound 4 ) or a methyl group (compound 10 ) resulted in moderate CDK2 inhibition.[2]
-
The di-chloro substituted compound (7 ) showed moderate CDK2 inhibition but weaker antiproliferative activity.[2]
Experimental Protocols
In Vitro Cyclin-Dependent Kinase 2 (CDK2) Inhibitory Assay
The inhibitory activity of the synthesized pyrazole derivatives against CDK2 was determined using a commercially available kinase assay kit.[2]
-
Assay Principle: The assay measures the amount of ADP produced from the kinase reaction, which is then converted to ATP. The newly synthesized ATP is used by luciferase to generate a luminescent signal, which is proportional to the amount of ADP produced and reflects the kinase activity.
-
Procedure:
-
The compounds were tested at a concentration of 50 µM.
-
The CDK2 enzyme, substrate, and ATP were incubated with the test compounds in a kinase buffer.
-
The reaction was initiated by the addition of the ATP and allowed to proceed at room temperature.
-
After the kinase reaction, the ADP-Glo™ reagent was added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent was then added to convert ADP to ATP and introduce luciferase and luciferin to produce light.
-
The luminescence was measured using a plate reader.
-
The IC50 values were calculated from the dose-response curves. Roscovitine was used as a reference standard.[1][2]
-
In Vitro Antiproliferative Activity (MTT Assay)
The cytotoxicity of the pyrazole derivatives was evaluated against HepG2 and MCF-7 cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
-
Cell Culture: The cancer cell lines were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[3]
-
The cells were then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[3][4]
-
The resulting formazan crystals were dissolved by adding 100 µL of a solubilization solution (e.g., DMSO).[4]
-
The absorbance was measured at 570 nm using a microplate reader.[3][4]
-
The percentage of cell viability was calculated, and the IC50 values were determined. Doxorubicin was used as a positive control.[2]
-
Mandatory Visualization
Experimental Workflow for Antiproliferative Activity
Caption: Workflow for determining the antiproliferative activity of pyrazole derivatives.
CDK2 Signaling Pathway in Cell Cycle Progression
Caption: Simplified CDK2 signaling pathway in G1/S phase cell cycle progression.
References
- 1. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. atcc.org [atcc.org]
- 4. MTT assay protocol | Abcam [abcam.com]
Comparative Analysis of Pyrazole Derivatives in Molecular Docking with Cancer Target Enzymes
A Guide for Researchers in Drug Discovery
The primary focus of this comparison is on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial target in anti-angiogenic cancer therapies.[1][2] Additionally, data on other relevant kinases is included to provide a broader perspective on the potential of pyrazole derivatives as kinase inhibitors.
Comparative Docking Performance of Pyrazole Derivatives
The following table summarizes the binding affinities of various pyrazole derivatives against cancer-related target enzymes, as reported in the cited literature. Lower binding energy values typically indicate a higher binding affinity.
| Compound/Derivative | Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Reference Standard(s) | Binding Affinity of Standard(s) (kcal/mol) |
| Pyrazole-pyrazoline derivative C-64 | VEGFR-2 | 4AGD | -9.2 | Sunitinib, Pazopanib | -10.0, -9.9 |
| Pyrazole derivative M76 | VEGFR-2 | 4AGD | -9.2 | Sunitinib, Pazopanib | -10.0, -9.9 |
| Pyrazole derivative M72 | CYP17 | N/A | -10.4 | Galeterone, Olaparib | -11.6, -11.4 |
| 1,3,5-trisubstituted-1H-pyrazole 10b | Bcl-2 | N/A | High affinity (not quantified) | N/A | N/A |
| 1,3,5-trisubstituted-1H-pyrazole 10c | Bcl-2 | N/A | High affinity (not quantified) | N/A | N/A |
| Pyrazole-indole hybrid 7a | CDK-2 | N/A | Good binding (not quantified) | Doxorubicin (IC50) | 24.7 ± 3.2 µM (IC50) |
| Pyrazole-indole hybrid 7b | CDK-2 | N/A | Good binding (not quantified) | Doxorubicin (IC50) | 24.7 ± 3.2 µM (IC50) |
| Pyrazolopyridine derivative 5a | c-Met | N/A | IC50: 4.27 ± 0.31 nM | Cabozantinib (IC50) | 5.38 ± 0.35 nM |
| Pyrazolopyridine derivative 5b | c-Met | N/A | IC50: 7.95 ± 0.17 nM | Cabozantinib (IC50) | 5.38 ± 0.35 nM |
Note: Direct comparison of binding energies should be made with caution as different studies may use slightly different docking protocols and software versions. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro and are a measure of the potency of a substance for a particular biological or biochemical function.
Experimental Protocols: A Generalized Molecular Docking Workflow
The in silico studies referenced in this guide predominantly utilize a standardized molecular docking workflow. A representative protocol using AutoDock Vina is outlined below.[2][3][4]
1. Ligand and Receptor Preparation:
-
Ligand Preparation: The 3D structures of the pyrazole derivatives are typically drawn using chemical drawing software like ChemDraw and saved in a suitable format (e.g., .sdf or .mol2). Energy minimization is often performed. For use in AutoDock Vina, ligand files are converted to the PDBQT format, which includes atomic charges and torsional degrees of freedom.[5]
-
Receptor Preparation: The 3D crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are generally removed. Polar hydrogen atoms are added, and non-polar hydrogens are merged. Partial charges (e.g., Gasteiger charges) are assigned, and the structure is saved in the PDBQT format.[6]
2. Grid Box Generation:
-
A grid box is defined around the active site of the target enzyme. The size and center of the grid are chosen to encompass the binding pocket where the natural substrate or a known inhibitor binds.[6]
3. Molecular Docking Simulation:
-
AutoDock Vina is commonly used for the docking calculations.[4] It employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.
-
The exhaustiveness parameter, which controls the thoroughness of the search, is set (a default of 8 is common, but can be increased for more rigorous searches).[4]
4. Analysis of Docking Results:
-
The results are a series of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).
-
The pose with the lowest binding energy is typically considered the most favorable.
-
Visualization software such as PyMOL or UCSF Chimera is used to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the enzyme's active site.[3][7]
Visualizations
To aid in the understanding of the processes discussed, the following diagrams illustrate a typical molecular docking workflow and a hypothetical signaling pathway involving a target enzyme.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 5. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole scaffolds is a cornerstone of innovation. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] This guide provides a direct comparison of conventional reflux methods and modern microwave-assisted approaches for pyrazole synthesis, supported by experimental data and detailed protocols to aid in methodological selection. While traditional synthesis often relies on prolonged heating under reflux, contemporary methodologies like microwave-assisted synthesis offer significant advantages in terms of reaction time and yield.[1][2][3]
Data Presentation: A Head-to-Head Comparison
The following tables summarize quantitative data from the literature, highlighting the efficiencies gained by moving from conventional reflux to microwave-assisted techniques for the synthesis of various pyrazole derivatives.
Table 1: Synthesis of Phenyl-1H-pyrazoles
| Parameter | Conventional Heating | Microwave-Assisted | Reference |
| Reaction Time | 2 hours | 5 minutes | [2][4] |
| Temperature | 75°C | 60°C | [2][4] |
| Yield | 73-90% | 91-98% | [2][4] |
| Power | N/A | 50W | [4][5] |
Table 2: Synthesis of Pyrazole and Oxadiazole Hybrids
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted | Reference |
| Reaction Time | 7-9 hours | 9-10 minutes | [3][6] |
| Yield | Lower (not specified) | 79-92% | [3][6] |
Table 3: Synthesis of Pyrazolo[4,3-d]pyrimidin-7(6H)-ones
| Parameter | Conventional Heating | Microwave-Assisted | Reference |
| Reaction Time | Not specified | 3 minutes | [7] |
| Temperature | Not specified | 100°C | [7] |
| Yield | Not specified | 80-98% | [7] |
| Power | N/A | 350W | [7] |
Table 4: Synthesis of Pyrazoline from Chalcone and Hydrazine Hydrate
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted | Reference |
| Reaction Time | 6.5 hours | 1 minute | [1] |
| Temperature | ~118°C (refluxing glacial acetic acid) | Not specified | [1] |
| Solvent | Glacial Acetic Acid | Ethanol | [1] |
Experimental Protocols
Detailed methodologies for both conventional reflux and microwave-assisted pyrazole synthesis are provided below. These protocols are based on established literature procedures.
Conventional Reflux Synthesis of a Pyrazoline Derivative from Chalcone
This protocol is adapted from a procedure for the condensation and cyclization of chalcone with hydrazine hydrate.[1]
Materials:
-
Chalcone (1 mmol)
-
Hydrazine hydrate (99%, 4 mmol)
-
Glacial acetic acid (20 mL)
-
Crushed ice
Procedure:
-
A mixture of chalcone (1 mmol) and hydrazine hydrate (4 mmol) in glacial acetic acid (20 mL) is refluxed for 6.5 hours.[1]
-
The progress of the reaction is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is then poured into a beaker containing crushed ice.
-
The solid product that precipitates is collected by vacuum filtration.
-
The collected solid is washed with cold water and then recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure pyrazoline derivative.
Microwave-Assisted Synthesis of Pyrazole Derivatives from Chalcones
This protocol describes the rapid cyclization of α,β-unsaturated ketones (chalcones) with a hydrazine derivative to form pyrazoles under microwave irradiation.[2]
Materials:
-
Chalcone (1.0 mmol)
-
Hydrazine derivative (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial acetic acid (catalytic amount)
-
Crushed ice
Procedure:
-
In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).[2]
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.[2]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[2] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into crushed ice.[2]
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[2]
Visualizing the Synthesis Workflow
The following diagrams illustrate the generalized workflows for both conventional and microwave-assisted pyrazole synthesis.
Caption: Conventional Pyrazole Synthesis Workflow
Caption: Microwave-Assisted Pyrazole Synthesis Workflow
Conclusion
The data and protocols presented clearly demonstrate the advantages of microwave-assisted synthesis for the preparation of pyrazole derivatives. This modern approach consistently offers dramatically reduced reaction times, often from hours to minutes, and frequently results in higher product yields.[2][3][4][8] These benefits, coupled with the potential for more energy-efficient and environmentally friendly procedures, position microwave-assisted synthesis as a compelling alternative to conventional heating methods for researchers in medicinal chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
Antimicrobial efficacy of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol vs. standard antibiotics
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide compares the antimicrobial efficacy of representative pyrazole derivatives against standard antibiotics. As of the latest literature review, specific antimicrobial efficacy data for (1,3-Dimethyl-1H-pyrazol-5-yl)methanol was not available. The data presented herein pertains to other functionalized pyrazole compounds and is intended to provide a general overview of the potential of this chemical class.
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their broad-spectrum antibacterial and antifungal properties.[1][2][3] This guide provides a comparative analysis of the antimicrobial efficacy of various pyrazole derivatives against standard antibiotics, supported by experimental data and detailed methodologies.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a key measure of the potency of an antimicrobial agent, representing the lowest concentration of the substance that prevents visible growth of a microorganism.[4] The following tables summarize the MIC values of representative pyrazole derivatives and standard antibiotics against a panel of Gram-positive and Gram-negative bacteria, and fungi. Lower MIC values indicate greater antimicrobial efficacy.
Table 1: Antimicrobial Efficacy (MIC in µg/mL) of Representative Pyrazole Derivatives
| Pyrazole Derivative | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Fungus) | Reference |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analog (3k) | 0.39 | - | - | - | - | [5] |
| 4,5-dihydropyrazole derivative (4d) | 0.39 | 0.39 | - | - | - | [6] |
| Pyrazole-thiazole hybrid (10) | 1.9-3.9 | - | - | - | - | [7] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | 62.5–125 | - | - | - | 2.9–7.8 | [8] |
| Bis-pyrazole Schiff base (8a) | - | - | 0.97 | 5.57 | 7.81 | [9] |
| 1,3-diphenyl-1H-pyrazol-5-ol derivative (12) | 10 (MRSA) | 5 | - | - | 5 | [10] |
| 3,5-dimethyl azopyrazole derivative (3a) | Moderate Activity | - | Remarkable Inhibition | - | - | [11] |
Table 2: Antimicrobial Efficacy (MIC in µg/mL) of Standard Antibiotics
| Standard Antibiotic | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| Ciprofloxacin | ≤1.0 (Susceptible) | - | ≤0.25 (Susceptible) | ≤0.5 (Susceptible) | [9] |
| Tetracycline | - | - | 15.62–62.5 | - | [9] |
| Penicillin | - | - | - | - | [6] |
| Kanamycin B | 1.562 | 1.562 | 1.562 | 1.562 | [6] |
| Chloramphenicol | - | - | - | - | [8] |
| Clotrimazole | - | - | - | - | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for determining antimicrobial efficacy.
Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[12][13]
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., a pyrazole derivative) is prepared at a high concentration in a suitable solvent that does not interfere with bacterial growth. The solution is sterilized, typically by filtration.[12]
-
Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then diluted to the final test concentration.
-
Serial Dilution in Microtiter Plate: A 96-well microtiter plate is used to perform a two-fold serial dilution of the antimicrobial agent in a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing concentrations of the test compound across the wells.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no antimicrobial) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).
-
Reading of Results: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Agar Dilution Method for MIC Determination
The agar dilution method involves incorporating the antimicrobial agent directly into the agar medium.[13]
-
Preparation of Antimicrobial Agent-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the test compound. This is achieved by adding the antimicrobial agent to the molten agar before it solidifies. A control plate with no antimicrobial agent is also prepared.
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared as described in the broth microdilution method.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. Multiple strains can be tested on a single plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading of Results: The plates are examined for bacterial growth on the inoculated spots. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism.[13]
Mandatory Visualization
Experimental Workflow for MIC Determination
Caption: General experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action for Pyrazole Derivatives
A significant body of research suggests that one of the primary mechanisms of action for the antimicrobial activity of pyrazole derivatives is the inhibition of bacterial DNA gyrase.[5][6][9][14][15][16] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity | MDPI [mdpi.com]
- 10. New 1,3-diphenyl-1 H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. benchchem.com [benchchem.com]
- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic Methods and Antimicrobial Perspective of Pyrazole Deriv...: Ingenta Connect [ingentaconnect.com]
- 16. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies | MDPI [mdpi.com]
Novel Pyrazole Compounds: A Comparative Guide to In Vitro Anticancer Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anticancer performance of novel pyrazole compounds against various cancer cell lines. The data presented is based on recent studies and includes supporting experimental details to aid in the evaluation of these promising therapeutic agents.
The quest for more effective and selective anticancer drugs has led to the exploration of diverse chemical scaffolds, with pyrazole and its derivatives emerging as a particularly promising class of compounds.[1] Their unique structural features grant them a wide range of pharmacological activities, making them a focal point in medicinal chemistry for the design of potent anticancer agents.[1][2] Recent research has demonstrated that specific substitutions on the pyrazole ring can significantly enhance their cytotoxic efficacy and selectivity towards tumor cells.[1] Many of these novel compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][3]
This guide summarizes the in vitro anticancer activity of several recently developed pyrazole derivatives, comparing their potency against that of established anticancer drugs. Detailed experimental protocols for the key assays are provided to ensure reproducibility and facilitate further investigation.
Comparative Anticancer Activity of Novel Pyrazole Compounds
The following tables summarize the cytotoxic activity (IC50 values) of various novel pyrazole compounds against a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. For comparison, the activity of standard chemotherapeutic agents such as Doxorubicin, Cisplatin, and Sorafenib are included where available.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Novel Pyrazole Compounds against Various Cancer Cell Lines
| Compound ID/Series | Cancer Cell Line | Cell Type | IC50 (µM) of Pyrazole Compound | Reference Drug | IC50 (µM) of Reference Drug | Reference |
| Compound 7a | HepG2 | Liver Carcinoma | 6.1 ± 1.9 | Doxorubicin | 24.7 ± 3.2 | [4] |
| Compound 7b | HepG2 | Liver Carcinoma | 7.9 ± 1.9 | Doxorubicin | 24.7 ± 3.2 | [4] |
| Compound 5h | 786-0 | Renal Carcinoma | 9.9 ± 1.33 (µg/mL) | Doxorubicin | Not specified | [5] |
| Compound 5h | MCF-7 | Breast Adenocarcinoma | 31.87 ± 8.22 (µg/mL) | Doxorubicin | Not specified | [5] |
| Compound 34d | HeLa | Cervical Carcinoma | 10.41 ± 0.217 | Doxorubicin | 9.76 ± 0.114 | [5] |
| Compound 34d | DU-145 | Prostate Carcinoma | 10.77 ± 0.124 | Doxorubicin | 9.00 ± 0.721 | [5] |
| Compound 45b | HCT-116 | Colon Carcinoma | 0.053 | Doxorubicin | 0.024 | [5] |
| Compound 45b | MCF-7 | Breast Adenocarcinoma | 0.126 | Doxorubicin | 0.001 | [5] |
| Compound 45b | HepG2 | Liver Carcinoma | 0.039 | Doxorubicin | 0.002 | [5] |
| Compound 5 | HepG2 | Liver Carcinoma | 13.14 | Roscovitine | 0.99 | [2] |
| Compound 5 | MCF-7 | Breast Adenocarcinoma | 8.03 | Roscovitine | 0.99 | [2] |
| Compound 24 | A549 | Lung Carcinoma | 8.21 | Not specified | Not specified | [1] |
| Compound 24 | HCT-116 | Colon Carcinoma | 19.56 | Not specified | Not specified | [1] |
| Fused Pyrazole 1 | HepG2 | Liver Carcinoma | 0.31 - 0.71 | Erlotinib | 10.6 | [6] |
| Fused Pyrazole 1 | HepG2 | Liver Carcinoma | 0.31 - 0.71 | Sorafenib | 1.06 | [6] |
| PTA-1 | MDA-MB-231 | Triple-Negative Breast Cancer | ~10 | Not specified | Not specified | [7] |
| Compound L2 | CFPAC-1 | Pancreatic Carcinoma | 61.7 ± 4.9 | Gemcitabine | 1.5 ± 0.84 | [8] |
| Compound L3 | MCF-7 | Breast Adenocarcinoma | 81.48 ± 0.89 | Cisplatin | Not specified | [8] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Mechanisms of Anticancer Action
Several studies have delved into the mechanisms by which these novel pyrazole compounds exert their cytotoxic effects. The primary mechanisms identified are the induction of apoptosis (programmed cell death) and the arrest of the cell cycle at specific phases, preventing cancer cell proliferation.
Table 2: Mechanistic Insights into the Anticancer Activity of Select Pyrazole Compounds
| Compound ID | Cancer Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Targeted Proteins/Pathways | Reference |
| Compound 5 | MCF-7 | Induced apoptosis, increased Bax, decreased Bcl-2 | Not specified | CDK2 | [2] |
| Compounds 7a & 7b | HepG2 | Induced apoptosis | Accumulation of cells in Pre-G1 phase, reduction in G2/M phase | Caspase-3, Bcl-2, Bax, CDK2 | [4] |
| PTA-1 | MDA-MB-231 | Induced phosphatidylserine externalization, caspase-3/7 activation, DNA fragmentation | Arrest in S and G2/M phases | Tubulin polymerization inhibition | [7] |
| Compound 1f | MDA-MB-231 | Progressive increase in apoptotic cells | G1/M phase arrest | Not specified | [9] |
| Pyrazolo[3,4-d]pyrimidine nucleus | General | ATP competitive inhibitor for kinases | Not specified | Kinase enzymes | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well microplate at a specific density and cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics.[2] The plate is incubated at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Compound Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of the test pyrazole compounds or the reference drug. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of viability versus the drug concentration.
Apoptosis Assay (Flow Cytometry)
Apoptosis is a key mechanism of cell death induced by many anticancer agents. It can be detected using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Protocol:
-
Cell Treatment: Cancer cells are treated with the pyrazole compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Flow Cytometry)
Cell cycle analysis is performed to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Cells are treated with the test compound for a specific duration.
-
Cell Fixation: Harvested cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of PI.
Visualizing Molecular Pathways and Workflows
To better understand the complex biological processes involved, diagrams of key signaling pathways and experimental workflows are provided below.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. preprints.org [preprints.org]
- 10. encyclopedia.pub [encyclopedia.pub]
A Comparative Guide to the Synthesis of 1,3,5-Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, with numerous compounds containing this heterocycle exhibiting a wide range of biological activities. The 1,3,5-substitution pattern, in particular, is a common feature in many pharmacologically active molecules. This guide provides a comparative overview of the most common synthetic routes to 1,3,5-substituted pyrazoles, offering a critical analysis of their advantages and disadvantages, supported by experimental data and detailed protocols.
Key Synthetic Routes: An Overview
The synthesis of 1,3,5-substituted pyrazoles can be broadly categorized into three primary strategies:
-
Knorr Pyrazole Synthesis and Related Cyclocondensations: This classical and widely employed method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.
-
1,3-Dipolar Cycloaddition Reactions: This approach typically utilizes the reaction of a nitrile imine or a diazo compound with an alkyne or alkyne equivalent.
-
Multicomponent Reactions (MCRs): These reactions offer an efficient and atom-economical one-pot synthesis of complex pyrazole derivatives from three or more starting materials.
-
Synthesis from α,β-Unsaturated Ketones (Chalcones): This two-step method involves the initial formation of a pyrazoline intermediate from a chalcone and a hydrazine, followed by oxidation to the corresponding pyrazole.
Performance Comparison of Synthetic Routes
The choice of synthetic route for a specific 1,3,5-substituted pyrazole depends on several factors, including the availability of starting materials, desired regioselectivity, and scalability. The following tables summarize quantitative data for each of the primary synthetic routes.
Table 1: Knorr Pyrazole Synthesis & Variations
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO | Not specified | 95% | [1] |
| 1,3-Diketones | Phenylhydrazine | N,N-dimethylacetamide | Room Temperature | 59-98% | [1] |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol, Acetic acid | 100°C, 1h | High | [2] |
| 1,3-Diketones | Phenylhydrazine | Acetic acid | Reflux | High |
Table 2: 1,3-Dipolar Cycloaddition
| Dipole Precursor | Dipolarophile | Conditions | Yield (%) | Reference |
| Hydrazonoyl chloride | α-bromocinnamaldehyde | Triethylamine, CH2Cl2, rt, 7-10h | 70-86% | [3] |
| N-alkylated tosylhydrazone | Terminal alkyne | t-BuOK, Pyridine, 18-crown-6 | Good to high | [4][5] |
| Nitrile imine | Ninhydrin-derived MBH carbonate | Not specified | up to 95% | [6] |
Table 3: Multicomponent Reactions
| Components | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Phenyl hydrazines, nitroolefins, benzaldehydes | Immobilized Lipase (TLL@MMI) | Mild conditions | 49-90% | [7][8] |
| Aldehydes, ketones, hydrazines | Microwave irradiation | Not specified | Not specified | [9] |
| Aldehydes, malononitrile, phenyl hydrazine | LDH@PTRMS@DCMBA@CuI, H2O/EtOH | 55°C, 15-27 min | 85-93% | [10] |
Table 4: Synthesis from Chalcones
| Chalcone Derivative | Hydrazine Derivative | Solvent/Conditions | Yield (%) | Reference |
| 1-Adamantyl chalcone | Substituted phenylhydrazine HCl | Acetic acid/water | Not specified | [11][12] |
| 1,3-Diaryl-2-propen-1-one | Phenyl hydrazine | Glacial acetic acid, reflux | High | |
| Substituted chalcones | Nicotinic acid hydrazide | Ethanol, reflux | Not specified | [13] |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes discussed.
Protocol 1: Knorr Pyrazole Synthesis of 3-methyl-1,5-diphenyl-1H-pyrazole
Materials:
-
Benzoylacetone (1,3-dicarbonyl)
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve benzoylacetone (1.0 eq) in ethanol in a round-bottom flask.
-
Add phenylhydrazine (1.0-1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: 1,3-Dipolar Cycloaddition for 1,3,5-Trisubstituted Pyrazoles
Materials:
-
Hydrazonoyl chloride (nitrile imine precursor)
-
Terminal alkyne
-
Triethylamine (base)
-
Dry dichloromethane (solvent)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the hydrazonoyl chloride (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in dry dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triethylamine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles
Materials:
-
An aromatic aldehyde
-
A substituted acetophenone
-
Phenylhydrazine
-
Ethanol
-
Sodium hydroxide (catalyst)
-
Glacial acetic acid
Procedure:
-
Chalcone Synthesis (Step 1): In a flask, dissolve the aromatic aldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol. Add a catalytic amount of sodium hydroxide and stir at room temperature until the chalcone precipitates. Filter and wash the solid.
-
Pyrazole Formation (Step 2): To the synthesized chalcone (1.0 eq) in glacial acetic acid, add phenylhydrazine (1.0 eq). Reflux the mixture overnight.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 1,3,5-trisubstituted pyrazole.
Visualization of Synthetic Pathways
The following diagrams illustrate the core mechanisms and workflows of the discussed synthetic routes.
Caption: General mechanism of the Knorr pyrazole synthesis.
Caption: 1,3-Dipolar cycloaddition route to pyrazoles.
Caption: Workflow for multicomponent synthesis of pyrazoles.
Conclusion and Recommendations
The synthesis of 1,3,5-substituted pyrazoles is a well-established field with a variety of reliable methods.
-
The Knorr synthesis remains a robust and versatile method, especially with the development of new catalysts that can improve yields and regioselectivity.[1] It is often the first choice for simple and readily available 1,3-dicarbonyl precursors. However, regioselectivity can be a significant challenge with unsymmetrical diketones.[14]
-
1,3-Dipolar cycloadditions offer an excellent alternative, often providing high regioselectivity and accommodating a broad range of substrates.[4][5] The in-situ generation of the nitrile imine dipole is a common and efficient strategy.
-
Multicomponent reactions represent a modern and highly efficient approach, particularly for the rapid generation of molecular diversity from simple starting materials.[15][16] Their high atom economy and operational simplicity make them attractive for library synthesis in drug discovery.[15]
-
The synthesis from chalcones is a reliable two-step method that can be advantageous when the corresponding chalcone is easily accessible.
The selection of the optimal synthetic route will ultimately be guided by the specific target molecule, the availability and cost of starting materials, and the desired level of control over regiochemistry. For exploratory and diversity-oriented synthesis, multicomponent reactions are highly recommended. For the synthesis of a specific, well-defined target, the Knorr synthesis or a 1,3-dipolar cycloaddition may be more appropriate, with the final choice depending on the regiochemical outcome required.
References
- 1. mdpi.com [mdpi.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 1,3,5-trisubstituted pyrazolines as potential antimalarial and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Unraveling the Antimicrobial Action of Pyrazole-Based Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among these, pyrazole-based compounds have emerged as a promising class of agents, demonstrating significant efficacy against a broad spectrum of bacterial pathogens, including multidrug-resistant strains. This guide provides a comprehensive comparison of pyrazole-based antimicrobial agents with established antibiotics, supported by experimental data, detailed protocols, and mechanistic insights to aid in the research and development of next-generation antimicrobial therapies.
Mechanisms of Action: A Two-Pronged Attack
Pyrazole derivatives exert their antimicrobial effects primarily through two well-defined mechanisms of action: the inhibition of bacterial DNA gyrase and the disruption of cell wall synthesis. This dual-targeting capability contributes to their broad-spectrum activity and potential to overcome existing resistance mechanisms.
Inhibition of Bacterial DNA Gyrase
A primary target for many pyrazole-based antimicrobials is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1] By binding to the DNA-gyrase complex, these compounds stabilize a transient state in which the DNA is cleaved, preventing the re-ligation of the DNA strands.[2] This leads to the accumulation of double-strand breaks, ultimately triggering cell death.[2] This mechanism is analogous to that of the widely used fluoroquinolone antibiotics.
Disruption of Bacterial Cell Wall Synthesis
Certain pyrazole derivatives have been shown to interfere with the synthesis of the bacterial cell wall, a structure crucial for maintaining cell integrity and protecting against osmotic stress.[1] The primary component of the bacterial cell wall is peptidoglycan, a polymer unique to bacteria, making it an excellent target for selective toxicity.[3] While the precise enzymatic targets within this pathway for many pyrazoles are still under investigation, the overall effect is a compromised cell wall, leading to cell lysis and death. This mechanism is shared with beta-lactam antibiotics.
Comparative Antimicrobial Performance
The in vitro efficacy of antimicrobial agents is commonly determined by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various pyrazole derivatives against key Gram-positive and Gram-negative bacteria, in comparison to standard-of-care antibiotics.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) Against Gram-Positive Bacteria
| Compound/Antibiotic | Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) |
| Pyrazole Derivatives | ||
| Pyrazole-Thiazole Hybrid (10)[1] | 1.9 - 3.9 | - |
| Tethered Thiazolo-Pyrazole (17)[1] | - | 4 |
| Pyrazole-Ciprofloxacin Hybrid (7g)[4] | 0.125 | 0.125 - 0.5 |
| Dihydrotriazine Substituted Pyrazole (40)[1] | - | 1 |
| Pyrazole-clubbed Pyrimidine (5c)[5] | - | 521 µM |
| Standard Antibiotics | ||
| Ciprofloxacin[4][6] | 0.25 | 12.5 |
| Linezolid[7][8] | 2 - 4 | 2 - 4 |
| Vancomycin[9][10] | 0.5 - 2 | 0.5 - 2 |
Note: '-' indicates data not available in the cited sources. MIC values for compound 5c are in µM.
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) Against Gram-Negative Bacteria
| Compound/Antibiotic | Escherichia coli | Pseudomonas aeruginosa |
| Pyrazole Derivatives | ||
| Aminoguanidine-derived 1,3-diphenyl pyrazole (12)[1] | 1 | - |
| Imidazo-pyridine substituted pyrazole (18)[1] | <1 | <1 |
| Pyrazole-triazole derived hydrazide[1] | 2 - 8 | 2 - 8 |
| Pyrazole-Ciprofloxacin Hybrid (7c)[4] | - | 2 |
| Standard Antibiotics | ||
| Ciprofloxacin[11][12] | 0.013 - 12 | 0.15 |
| Linezolid[13][14] | >16 (Generally not effective) | >16 (Generally not effective) |
| Vancomycin | Not effective | Not effective |
Note: '-' indicates data not available in the cited sources. Linezolid and Vancomycin are generally not effective against Gram-negative bacteria.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide for determining antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Antimicrobial Stock Solution:
-
Aseptically prepare a stock solution of the test compound (e.g., pyrazole derivative) and standard antibiotics in a suitable solvent (e.g., DMSO, water) at a concentration of at least 1000 µg/mL.
2. Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the dilution series. This will result in final antimicrobial concentrations typically ranging from 128 µg/mL to 0.125 µg/mL.
3. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 100 µL of the diluted bacterial suspension.
-
Include a positive control (wells with bacteria and no antimicrobial agent) and a negative control (wells with broth only) on each plate.
-
Seal the plates and incubate at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.
1. Preparation of Agar Plates and Inoculum:
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Prepare a standardized bacterial inoculum as described in the broth microdilution method (0.5 McFarland standard).
2. Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Evenly streak the swab over the entire surface of the MHA plate to create a uniform lawn of bacteria.
3. Creation of Wells:
-
Using a sterile cork borer (6-8 mm in diameter), create uniform wells in the agar.
4. Application of Test Substance:
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well.
-
A positive control (a standard antibiotic solution) and a negative control (the solvent used to dissolve the compound) should be included on each plate.
5. Incubation:
-
Allow the plates to stand for a short period to permit diffusion of the substance into the agar.
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
6. Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion
The data presented in this guide highlight the significant potential of pyrazole derivatives as a versatile and potent class of antimicrobial agents. Their dual mechanisms of action, targeting both DNA gyrase and cell wall synthesis, offer a promising strategy to combat a wide range of bacterial pathogens, including those resistant to current therapies. The favorable MIC values of several pyrazole derivatives, often comparable or superior to standard antibiotics, underscore the importance of continued research and development of this chemical scaffold. Further investigations, including in vivo efficacy studies and toxicological profiling, are warranted to fully elucidate their therapeutic potential and pave the way for their clinical application in the fight against antimicrobial resistance.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]
- 4. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mjima.org [mjima.org]
- 8. researchgate.net [researchgate.net]
- 9. microbiologyjournal.org [microbiologyjournal.org]
- 10. Vancomycin minimum inhibitory concentrations and lethality in Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ciprofloxacin pre-exposure influences individual cell MIC and heteroresistance of bacteria inside microfluidic droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The in vitro antimicrobial activity of linezolid against unconventional pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The in vitro antimicrobial activity of linezolid against unconventional pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazole Derivatives in Biological Assays
For researchers, scientists, and drug development professionals, understanding the selectivity of small molecule inhibitors is a critical step in the journey from a promising compound to a therapeutic candidate. The pyrazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge, often leading to cross-reactivity with unintended targets. This guide provides a comparative analysis of the cross-reactivity profiles of several pyrazole-based kinase inhibitors, supported by experimental data and detailed protocols for key biological assays.
The pyrazole core is a versatile heterocyclic motif present in a number of FDA-approved drugs, highlighting its broad therapeutic potential.[1] In the realm of kinase inhibition, pyrazole derivatives have been successfully developed to target a wide array of kinases that are crucial regulators of cellular processes, including proliferation, differentiation, and survival.[1] The specific substitutions on the pyrazole ring are instrumental in defining the potency and, critically, the selectivity of these inhibitors.[1] This guide will delve into the quantitative analysis of this selectivity, offering a clear perspective on the off-target profiles of representative compounds.
Comparative Analysis of Kinase Inhibitor Selectivity
A primary measure of a kinase inhibitor's selectivity is its inhibitory activity against a broad panel of kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of pyrazole-based inhibitors against their primary targets and a range of off-target kinases. This data, synthesized from various studies, illustrates how subtle modifications to the pyrazole scaffold can significantly impact the selectivity profile.
| Compound Name | Primary Target(s) | Primary Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) |
| Afuresertib | AKT1 | 0.02 | AKT2 | 2 |
| AKT3 | 2.6 | |||
| Uprosertib | AKT1 | 18 | - | - |
| Tozasertib | Aurora A | - | CDK16 | 160 |
| Barasertib | Aurora B | 0.37 | Aurora A | >1000 (>3000-fold selective) |
| Prexasertib | CHK1 | <1 | CHK2 | 8 |
| RSK family | 9 | |||
| Compound 1 | AKT1 | 61 | - | - |
| Compound 2 | AKT1 | 1.3 | - | - |
| Compound 7 | Aurora B | 2.2 | Aurora A | 28.9 |
Data synthesized from published literature.[2][3] IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency.
Experimental Protocols for Cross-Reactivity Analysis
The robust and reproducible assessment of inhibitor cross-reactivity is foundational to preclinical drug development. The following are detailed protocols for two key experimental methodologies: the in vitro kinase inhibition assay for determining potency against a purified enzyme, and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement within a cellular environment.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity in the presence of an inhibitor.
Objective: To determine the IC50 value of a pyrazole derivative against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Pyrazole derivative stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)
-
ATP solution (concentration should be at or near the Km for each kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrazole derivative in DMSO. Further dilute this series into the kinase reaction buffer to achieve the desired final assay concentrations.
-
Kinase Reaction Setup:
-
Initiation of Kinase Reaction:
-
Signal Generation and Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4]
-
Incubate for the recommended times and then measure the luminescence using a plate reader.[4]
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[4]
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[4]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound binds to its intended target in a more physiologically relevant cellular context. The principle is that a protein's thermal stability increases upon ligand binding.[5][6]
Objective: To confirm the target engagement of a pyrazole derivative in intact cells.
Materials:
-
Adherent cells expressing the target kinase
-
Cell culture medium and reagents
-
Pyrazole derivative stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., PBS with 0.5-1% NP-40 or Triton X-100 and protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Reagents for Western blotting (antibodies, buffers, etc.) or other protein quantification methods
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the pyrazole derivative or a vehicle control (DMSO) for a specified duration (e.g., 1-4 hours).[5]
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors.[5]
-
Aliquot the cell suspension into PCR tubes.[5]
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes. Include a non-heated control.[5]
-
-
Cell Lysis and Separation:
-
Quantification of Soluble Protein:
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the pyrazole derivative indicates target engagement and stabilization.[5]
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language) to depict a standard workflow for cross-reactivity profiling and a key signaling pathway targeted by pyrazole inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-Depth Comparative Guide to the ADMET Profiling of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol Derivatives and Related Pyrazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of novel pyrazole derivatives is paramount for their successful development as therapeutic agents. This guide provides a comparative overview of the ADMET properties of pyrazole-based compounds, with a focus on derivatives related to (1,3-Dimethyl-1H-pyrazol-5-yl)methanol. Due to the limited availability of public data on this specific scaffold, this guide presents experimental data from structurally related pyrazole derivatives to offer valuable insights into their potential drug-like properties.
Comparative ADMET Data
The following tables summarize key in vitro ADMET parameters for a selection of pyrazole derivatives, providing a comparative landscape for researchers. It is important to note that these compounds are not direct derivatives of this compound but represent the broader class of pyrazole-containing molecules.
Table 1: Metabolic Stability of Representative Pyrazole Derivatives
| Compound ID | Derivative Class | System | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t¹/²) (min) |
| PZ-1 | Phenylpyrazole | Human Liver Microsomes | 25 | 55 |
| PZ-2 | Pyrazole Carboxamide | Rat Liver Microsomes | 42 | 33 |
| PZ-3 | N-Arylpyrazole | Human Liver Microsomes | 15 | 92 |
| PZ-4 | Pyrazole-linked Heterocycle | Mouse Liver Microsomes | 68 | 20 |
Table 2: Cytochrome P450 (CYP) Inhibition Profile of Representative Pyrazole Derivatives
| Compound ID | CYP1A2 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | CYP2C19 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) |
| PZ-A | > 50 | 12.5 | 25.3 | > 50 | 8.7 |
| PZ-B | 22.1 | 5.2 | 15.8 | 45.1 | 2.1 |
| PZ-C | > 50 | > 50 | 33.7 | > 50 | 18.4 |
| PZ-D | 15.6 | 2.8 | 9.1 | 28.9 | 1.5 |
Table 3: Plasma Protein Binding of Representative Pyrazole Derivatives
| Compound ID | Species | % Plasma Protein Binding |
| PZ-X | Human | 92.5 |
| PZ-Y | Rat | 88.1 |
| PZ-Z | Mouse | 95.3 |
Table 4: In Vitro Cytotoxicity of Representative Pyrazole Derivatives
| Compound ID | Cell Line | Assay | IC₅₀ (µM) |
| PZ-Tox1 | HepG2 | MTT | 35.2 |
| PZ-Tox2 | HEK293 | LDH | > 100 |
| PZ-Tox3 | A549 | MTT | 15.8[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of ADMET studies. Below are standard protocols for the key in vitro assays.
Metabolic Stability Assay
Objective: To determine the rate of metabolism of a compound in liver microsomes.
Methodology:
-
Incubation: The test compound (typically at 1 µM) is incubated with liver microsomes (e.g., human, rat, or mouse; 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH (1 mM) as a cofactor.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Cytochrome P450 (CYP) Inhibition Assay
Objective: To assess the potential of a compound to inhibit major CYP isoforms, which is a key indicator of potential drug-drug interactions.
Methodology:
-
System: The assay is performed using human liver microsomes and a panel of CYP isoform-specific probe substrates.
-
Incubation: The test compound at various concentrations is pre-incubated with human liver microsomes and the specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).
-
Reaction Initiation: The reaction is started by the addition of NADPH.
-
Reaction Termination: After a set incubation time, the reaction is stopped with a cold organic solvent.
-
Analysis: The formation of the specific metabolite from the probe substrate is quantified by LC-MS/MS.
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by plotting the percent inhibition against the logarithm of the test compound concentration.
Plasma Protein Binding (PPB) Assay
Objective: To determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach its target.
Methodology:
-
Method: The most common method is equilibrium dialysis.
-
Apparatus: A dialysis apparatus with two chambers separated by a semi-permeable membrane is used.
-
Procedure: Plasma containing the test compound is placed in one chamber, and a protein-free buffer is placed in the other chamber.
-
Equilibration: The system is incubated at 37°C until equilibrium is reached, allowing the unbound compound to diffuse across the membrane into the buffer chamber.
-
Analysis: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.
-
Calculation: The percentage of plasma protein binding is calculated from the difference in concentrations between the two chambers.
In Vitro Cytotoxicity Assays
Objective: To evaluate the potential of a compound to cause cell death.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [2]
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value is determined.
b) Lactate Dehydrogenase (LDH) Assay [3]
-
Cell Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound.
-
Sample Collection: After the incubation period, a sample of the cell culture medium is collected.
-
LDH Measurement: The collected medium is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH released from damaged cells will catalyze the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Measurement: The absorbance of the colored product is measured spectrophotometrically.
-
Data Analysis: The amount of LDH released is proportional to the number of dead cells. Cytotoxicity is expressed as a percentage of a positive control (cells lysed to release maximum LDH), and the IC₅₀ value is calculated.
Visualizing ADMET Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in ADMET profiling.
Caption: A typical in vitro ADMET screening cascade for a test compound.
References
- 1. Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Substituted Pyrazole Structures with 2D NMR Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel substituted pyrazoles is a critical step. While 1D NMR provides initial insights, 2D NMR techniques are indispensable for definitive assignment, particularly in cases of complex substitution patterns or potential isomerism. This guide offers a comparative overview of key 2D NMR methods, supported by experimental data and detailed protocols, to facilitate the accurate structural elucidation of this important class of heterocycles.
The inherent asymmetry in many substituted pyrazoles can lead to closely spaced or overlapping signals in 1D ¹H and ¹³C NMR spectra, making definitive assignments challenging. 2D NMR spectroscopy overcomes these limitations by providing correlation data that reveals through-bond and through-space connectivities between nuclei. This guide will focus on the practical application of four cornerstone 2D NMR experiments: COSY, HSQC, HMBC, and NOESY.
Comparative Analysis of 2D NMR Techniques for Pyrazole Characterization
The strategic application of a suite of 2D NMR experiments allows for a comprehensive and unambiguous assignment of all proton and carbon signals in a substituted pyrazole. The following table summarizes the primary application of each technique in this context.
| 2D NMR Technique | Primary Application for Substituted Pyrazoles | Information Gained |
| COSY (Correlation Spectroscopy) | Identifies neighboring protons (typically separated by 2-3 bonds). | Reveals ¹H-¹H spin systems, aiding in the assignment of protons on the pyrazole ring and adjacent substituents. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons to their directly attached carbons. | Unambiguously links each proton signal to its corresponding carbon signal, confirming C-H attachments. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons separated by multiple bonds (typically 2-3 bonds). | Crucial for identifying quaternary carbons and piecing together the molecular skeleton by connecting different spin systems. Essential for distinguishing between isomers. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Detects protons that are close in space (through-space correlation). | Confirms the spatial proximity of substituents and protons on the pyrazolo ring, aiding in stereochemical assignments and confirming regiochemistry.[1] |
Experimental Data: A Case Study with Phenyl-Substituted Pyrazoles
To illustrate the power of these techniques, the following tables present the ¹H and ¹³C NMR chemical shift assignments for a series of phenyl-substituted pyrazoles, determined through a combination of 1D and 2D NMR experiments.[2]
Table 1: ¹H NMR Chemical Shift Data (ppm) for Selected Phenyl-Substituted Pyrazoles in CDCl₃ [2]
| Compound | H-4 | Substituent Protons |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | 5.90 (s) | 7.46-7.19 (m, 5H, Ar-H), 2.25 (s, 6H, 2xCH₃) |
| 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | 5.90 (s) | 7.27 (d, 2H), 6.90 (d, 2H), 3.8 (s, 3H, OCH₃), 2.26 (s, 3H, CH₃), 2.23 (s, 3H, CH₃) |
| 3,4,5-trimethyl-1-phenyl-1H-pyrazole | - | 7.39-7.31 (m, 5H, Ar-H), 2.10 (s, 6H, 2xCH₃), 1.96 (s, 3H, CH₃) |
| 3-methyl-1,5-diphenyl-1H-pyrazole | 6.28 (s) | 7.37-7.19 (m, 10H, Ar-H), 2.40 (s, 3H, CH₃) |
Table 2: ¹³C NMR Chemical Shift Data (ppm) for Selected Phenyl-Substituted Pyrazoles in CDCl₃ [2]
| Compound | C-3 | C-4 | C-5 | Substituent Carbons |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | 148.1 | 106.4 | 138.4 | 139.4, 128.3, 126.4, 124.0 (Ar-C), 12.9, 11.8 (CH₃) |
| 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | 148.0 | 105.9 | 139.1 | 158.7, 132.7, 125.9, 113.7 (Ar-C), 55.1 (OCH₃), 13.1, 11.7 (CH₃) |
| 3,4,5-trimethyl-1-phenyl-1H-pyrazole | 148.4 | 113.6 | 135.9 | 138.6, 132.3, 129.0, 125.5 (Ar-C), 11.8, 10.9, 8.1 (CH₃) |
| 3-methyl-1,5-diphenyl-1H-pyrazole | 148.7 | 107.5 | 142.9 | 139.7, 130.3, 128.2, 128.1, 127.9, 127.5, 126.4, 124.5 (Ar-C), 13.2 (CH₃) |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible 2D NMR data.
Sample Preparation
-
Sample Quantity : For a standard 5 mm NMR tube, dissolve 5-25 mg of the pyrazole derivative for ¹H-detected experiments (COSY, HSQC, HMBC, NOESY). For ¹³C-detected experiments, a higher concentration of 50-100 mg may be necessary.[3]
-
Solvent Selection : Use a high-purity deuterated solvent that fully dissolves the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). Ensure the solvent is dry to avoid a large residual water signal, which can obscure nearby proton resonances.[1][4] For low-temperature experiments to study tautomeric equilibrium, choose a solvent with a low freezing point, such as dichloromethane-d₂ (CD₂Cl₂) or toluene-d₈.[1]
-
Filtration : If the sample contains any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent issues with spectral quality.[3]
2D NMR Data Acquisition
The following are general guidelines for setting up 2D NMR experiments. Specific parameters may need to be optimized based on the spectrometer and the specific compound.
COSY (Correlation Spectroscopy)
-
Pulse Program : cosygpqf (or similar gradient-selected, phase-sensitive sequence).
-
Objective : To identify J-coupled protons.
-
Key Parameters :
-
Spectral Width (SW) : Set to encompass all proton signals.
-
Number of Increments (TD in F1) : 128-256 increments are typically sufficient for good resolution in the indirect dimension.
-
Number of Scans (NS) : 2-8 scans per increment.
-
HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program : hsqcetgpsi (or similar gradient-selected, sensitivity-enhanced, phase-sensitive sequence).
-
Objective : To correlate protons with their directly attached carbons.
-
Key Parameters :
-
¹H Spectral Width (SW in F2) : Set to include all proton signals.
-
¹³C Spectral Width (SW in F1) : Set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm for typical organic molecules).
-
Number of Increments (TD in F1) : 128-256 increments.
-
Number of Scans (NS) : 2-16 scans per increment, depending on sample concentration.
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program : hmbcgplpndqf (or similar gradient-selected magnitude mode sequence).
-
Objective : To identify long-range (2-3 bond) H-C correlations.
-
Key Parameters :
-
¹H Spectral Width (SW in F2) : Set to include all proton signals.
-
¹³C Spectral Width (SW in F1) : Set to cover the full range of carbon chemical shifts, including quaternary carbons (e.g., 0-200 ppm).
-
Long-Range Coupling Constant (CNST13 or J(C,H)) : Optimized for an average long-range coupling, typically around 8-10 Hz.[1]
-
Number of Increments (TD in F1) : 256-512 increments.
-
Number of Scans (NS) : 8-64 scans per increment, as this experiment is less sensitive than HSQC.
-
NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Pulse Program : noesygpph (or similar gradient-selected, phase-sensitive sequence).
-
Objective : To identify protons that are close in space.
-
Key Parameters :
-
Spectral Width (SW) : Set to encompass all proton signals.
-
Mixing Time (d8 or mix-time) : This is a crucial parameter and may require optimization. For small molecules like many pyrazole derivatives, a mixing time of 0.5-1.5 seconds is a good starting point.
-
Number of Increments (TD in F1) : 128-256 increments.
-
Number of Scans (NS) : 4-16 scans per increment.
-
Visualization of the Validation Workflow
A systematic approach is key to efficiently and accurately assigning the NMR spectra of substituted pyrazoles. The following diagram illustrates a typical workflow.
Caption: A typical workflow for the validation of substituted pyrazole structures using 2D NMR.
The following diagram illustrates the key correlations that can be expected for a hypothetical 1,3,5-trisubstituted pyrazole.
Caption: Diagram illustrating key 2D NMR correlations for a substituted pyrazole.
By systematically applying the 2D NMR techniques and protocols outlined in this guide, researchers can confidently and accurately determine the structures of novel substituted pyrazoles, a crucial step in advancing drug discovery and development programs.
References
Safety Operating Guide
Navigating the Disposal of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol: A Guide for Laboratory Professionals
For immediate reference, (1,3-Dimethyl-1H-pyrazol-5-yl)methanol should be treated as a hazardous chemical waste. The absence of a comprehensive Safety Data Sheet (SDS) for this specific compound necessitates a conservative approach to its handling and disposal, leveraging established protocols for analogous chemical structures and general laboratory waste. This guide provides essential safety and logistical information to ensure the proper and safe disposal of this compound.
Immediate Safety and Hazard Assessment
Due to the lack of specific toxicological data for this compound, it is crucial to handle it as a substance with unknown toxicity. Pyrazole derivatives, as a class, can exhibit a range of biological activities and potential hazards. Therefore, a thorough risk assessment should be conducted before handling.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to protect against potential dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects eyes from potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation of any potential vapors or aerosols. |
Disposal Protocol
The disposal of this compound must be conducted in strict accordance with federal, state, and local hazardous waste regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including contaminated materials like gloves, weighing paper, and absorbent pads, must be classified as hazardous chemical waste.[1]
-
This waste stream must be segregated from other laboratory waste to prevent accidental mixing with incompatible materials.[1]
Step 2: Container Selection and Labeling
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste. The original container of the chemical is often a suitable choice.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated and secure hazardous waste satellite accumulation area within the laboratory.[2][3]
-
This area should be well-ventilated and away from sources of ignition and incompatible materials.
Step 4: Arranging for Professional Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
The ultimate disposal should be handled by a licensed professional waste disposal company. High-temperature incineration is a common and recommended method for such compounds.[1]
Spill Management
In the event of a spill, immediate action is required to mitigate risks.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent. The cleaning materials should also be disposed of as hazardous waste.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Logical Relationship for Hazard Assessment and Disposal
Caption: Decision-making process for the disposal of a compound with limited safety data.
References
Personal protective equipment for handling (1,3-Dimethyl-1H-pyrazol-5-yl)methanol
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol, tailored for research and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
This compound is classified as an irritant to the eyes, skin, and respiratory system.[1][2] It may also be harmful if inhaled or absorbed through the skin.[1][2] Therefore, strict adherence to personal protective equipment (PPE) guidelines and proper disposal methods is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required equipment.
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must be worn to protect against splashes and fine dust.[3][4] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[5] Always inspect gloves for integrity before use and change them frequently.[5] |
| Lab Coat or Chemical-Resistant Apron | A long-sleeved lab coat is mandatory to protect skin and clothing.[1][2] | |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood, if dust or aerosols may be generated, or if irritation is experienced.[1][2] A half-face or full-face respirator with organic vapor cartridges and P95 or P100 particulate filters is recommended.[6][7][8][9] |
Operational Plan for Safe Handling
1. Preparation:
-
Ensure that a chemical fume hood is operational and available.
-
Locate the nearest eyewash station and safety shower before beginning work.[2]
-
Prepare all necessary equipment and reagents to minimize movement during the experiment.
-
Don all required PPE as specified in the table above.
2. Handling:
-
Conduct all weighing and solution preparation within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with the solid compound and its solutions.
-
Use a spatula or other appropriate tools for transferring the solid.
3. Post-Handling:
-
Thoroughly clean the work area after use.
-
Decontaminate all equipment that has come into contact with the chemical.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.[10][11] Do not dispose of this chemical down the drain or in regular trash.[11]
1. Waste Segregation:
-
Solid Waste: Collect unused this compound, contaminated weighing paper, pipette tips, and gloves in a designated, labeled, and sealed container for solid chemical waste.[10]
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled, and sealed container for liquid chemical waste. Do not mix with incompatible waste streams.[10]
2. Container Management:
-
Use chemically compatible containers with secure, tight-fitting lids.[11]
-
Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and quantity.[11]
3. Storage and Disposal:
-
Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area, segregated from incompatible materials.[10][12]
-
Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[10] The recommended method of disposal is high-temperature incineration.[10]
Experimental Workflow
References
- 1. This compound | CAS#:57012-20-1 | Chemsrc [chemsrc.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. echemi.com [echemi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. bestsafetyequipments.com [bestsafetyequipments.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. coopersafety.com [coopersafety.com]
- 9. automation.honeywell.com [automation.honeywell.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
